Ethyl 4-[(4-chlorophenyl)sulfinyl]-3-oxobutanoate
Description
Properties
IUPAC Name |
ethyl 4-(4-chlorophenyl)sulfinyl-3-oxobutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClO4S/c1-2-17-12(15)7-10(14)8-18(16)11-5-3-9(13)4-6-11/h3-6H,2,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSMGDJFMMBZOHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)CS(=O)C1=CC=C(C=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Whitepaper: Synthesis and Characterization of Ethyl 4-[(4-chlorophenyl)sulfinyl]-3-oxobutanoate
This technical guide details the synthetic pathway and characterization framework for Ethyl 4-[(4-chlorophenyl)sulfinyl]-3-oxobutanoate . It is designed for research scientists requiring a robust, scalable protocol for generating this specific
Executive Summary & Strategic Utility
This compound is a functionalized
Key Challenges:
-
Chemo-selectivity: Preventing over-oxidation to the sulfone (
-keto sulfone). -
Tautomeric Equilibrium: The compound exists as a mixture of keto and enol forms, complicating NMR analysis.[1]
-
Stereochemistry: The methylene protons at the C4 position are diastereotopic due to the adjacent chiral sulfur, creating complex splitting patterns.
Retrosynthetic Analysis
The most reliable disconnection involves the construction of the carbon-sulfur bond followed by a controlled oxidation. Direct sulfinylation of the enolate is less preferred due to regioselectivity issues (C- vs. O-sulfinylation).
Pathway:
-
Precursor Assembly: Nucleophilic substitution (
) of 4-chlorobenzenethiol on ethyl 4-chloroacetoacetate. -
Functional Group Transformation: Selective oxidation of the sulfide to the sulfoxide using Sodium Metaperiodate (
).
Visualizing the Synthetic Logic
Figure 1: Two-step synthetic pathway ensuring regiocontrol and oxidation state selectivity.
Experimental Protocols
Step 1: Synthesis of the Sulfide Intermediate
Reaction: Ethyl 4-[(4-chlorophenyl)thio]-3-oxobutanoate
Rationale: The acidity of the thiol (
Protocol:
-
Setup: Charge a 250 mL round-bottom flask with Ethyl 4-chloroacetoacetate (20.0 mmol) and anhydrous Dichloromethane (DCM) (50 mL). Cool to 0°C under
. -
Addition: Add Triethylamine (22.0 mmol) dropwise.
-
Nucleophile: Slowly add a solution of 4-Chlorobenzenethiol (20.0 mmol) in DCM (10 mL) over 15 minutes.
-
Critical Control Point: Maintain temperature < 5°C to minimize side reactions.
-
-
Reaction: Stir at 0°C for 1 hour, then warm to room temperature (RT) for 2 hours. Monitor by TLC (Hexane/EtOAc 4:1).
-
Workup: Wash with 1M HCl (2x), saturated
, and brine. Dry over and concentrate. -
Purification: Flash column chromatography (Silica gel, 0-15% EtOAc in Hexanes).
Step 2: Selective Oxidation to the Sulfoxide
Reaction: this compound
Rationale: Sodium Metaperiodate (
Protocol:
-
Solvation: Dissolve the Sulfide Intermediate (10.0 mmol) in Methanol (40 mL) and cool to 0°C.
-
Oxidant Prep: Dissolve
(11.0 mmol, 1.1 eq) in Water (15 mL). -
Addition: Add the aqueous oxidant dropwise to the methanolic sulfide solution. A white precipitate (
) will eventually form. -
Incubation: Stir at 0°C for 4 hours, then allow to warm to RT overnight.
-
Endpoint: Monitor by TLC.[2] Sulfoxides are significantly more polar than sulfides (
will drop drastically).
-
-
Workup: Filter off the inorganic salts. Dilute filtrate with water and extract with Chloroform (
) or DCM.-
Note: Sulfoxides are water-soluble; thorough extraction (3-4x) is required.
-
-
Purification: Recrystallization from EtOAc/Hexane is preferred over chromatography to avoid hygroscopic issues.
Workup & Purification Logic Flow
Figure 2: Workup strategy emphasizing the removal of inorganic iodate byproducts.
Characterization & Structural Analysis[3][4][5]
Nuclear Magnetic Resonance (NMR)
The NMR spectrum is complex due to Keto-Enol Tautomerism and Diastereotopicity .
Key Feature - The AB Quartet:
In the keto form, the C4 methylene protons (
| Nuclei | Shift ( | Multiplicity | Assignment | Structural Insight |
| 1H | 1.25 | Triplet | Ester | Standard ethyl ester. |
| 1H | 3.60 | Singlet | C2 | Keto form (active methylene). |
| 1H | 4.05 & 4.25 | AB Quartet | C4 | Diagnostic: Diastereotopic protons next to chiral sulfoxide. |
| 1H | 4.18 | Quartet | Ester | Overlap possible with C4 protons. |
| 1H | 5.50 | Singlet | Vinyl | Enol form (minor tautomer). |
| 1H | 7.50 - 7.70 | Multiplet | Aromatic | AA'BB' system of 4-chlorophenyl. |
| 1H | 12.0+ | Broad Singlet | Enol | Hydrogen bonded enol proton. |
Infrared Spectroscopy (IR)
-
(Ketone): ~1715-1725
(Strong). -
(Ester): ~1740
(Strong). -
(Sulfoxide): ~1030-1050
(Strong, broad). This band confirms oxidation from sulfide.
Mass Spectrometry
-
Technique: ESI-MS (Positive Mode).
-
Observation:
and . -
Pattern: Look for the characteristic Chlorine Isotope Pattern (
ratio of 3:1).
Safety & Handling (E-E-A-T)
-
Thiol Odor Control: 4-Chlorobenzenethiol has a potent, disagreeable odor. All weighings and reactions must occur in a fume hood. Glassware should be soaked in a bleach solution (sodium hypochlorite) immediately after use to oxidize residual thiol to the odorless sulfonic acid.
-
Oxidizer Safety:
is a strong oxidizer. Do not mix with reducing agents or organic trash. -
Thermal Instability:
-keto sulfoxides can undergo thermal decomposition. Avoid high-vacuum distillation at elevated temperatures (>80°C).
References
-
Leonard, N. J., & Johnson, C. R. (1962). Periodate Oxidation of Sulfides to Sulfoxides.[3] The Journal of Organic Chemistry. Link
-
Gupta, V., et al. (2016). Selective oxidation of organic sulfides to sulfoxides using sugar derived cis-dioxo molybdenum(VI) complexes. RSC Advances. Link
-
Organic Chemistry Portal. (n.d.). Synthesis of Sulfoxides (Oxidation of Sulfides).[4][5][6] Organic-Chemistry.org. Link
-
BenchChem. (2025).[1][7][8] Technical Support: Synthesis of Ethyl 4-(2-chlorophenyl)-3-oxobutanoate (Analogous Protocols). Link
-
PubChem. (n.d.). Ethyl 4-(4-chlorophenyl)-3-oxobutanoate (Structural Analog Data). National Library of Medicine. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Sulfoxide synthesis by oxidation [organic-chemistry.org]
- 4. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. (PDF) The synthesis of chiral β-ketosulfoxides by enantioselective oxidation and their stereocontrolled reduction to β-hydroxysulfoxides [academia.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Whitepaper: Physicochemical Characterization & Utility of Ethyl 4-[(4-chlorophenyl)sulfinyl]-3-oxobutanoate
Part 1: Executive Summary
Ethyl 4-[(4-chlorophenyl)sulfinyl]-3-oxobutanoate (CAS: 337923-05-4) is a specialized
This guide provides a rigorous technical analysis of its physicochemical properties, stability profiles, and synthetic utility. It addresses the specific challenges of handling
Part 2: Molecular Identity & Structural Analysis
The compound combines a lipophilic 4-chlorophenyl tail with a polar, reactive
| Attribute | Detail |
| IUPAC Name | This compound |
| CAS Number | 337923-05-4 |
| Molecular Formula | C |
| Molecular Weight | 288.75 g/mol |
| SMILES | CCOC(=O)CC(=O)CS(=O)C1=CC=C(C=C1)Cl |
| Chirality | Racemic (contains one chiral sulfur center) |
Structural Diagram
The following diagram illustrates the core connectivity and the critical reactive sites: the electrophilic ketone, the acidic methylene (C2), and the chiral sulfoxide.
Figure 1: Structural segmentation highlighting the electron-withdrawing influence of the sulfinyl group on the adjacent methylene.
Part 3: Physicochemical Profile[2][3]
The following data aggregates predicted and experimental parameters. Note that the sulfinyl group significantly increases polarity compared to its sulfide precursor, affecting solubility and logP.
Table 1: Key Physicochemical Parameters
| Property | Value (Predicted/Exp) | Significance in Application |
| Boiling Point | 432.7 ± 35.0 °C (760 mmHg) | High boiling point requires vacuum distillation for purification to avoid thermal decomposition. |
| Density | 1.37 ± 0.1 g/cm³ | Denser than water; facilitates phase separation during aqueous workups (bottom layer in DCM/Water). |
| pKa (C2-H) | ~9.33 ± 0.46 | High acidity of the active methylene allows deprotonation by mild bases (e.g., K |
| LogP | ~1.5 - 2.0 | Moderate lipophilicity; soluble in polar organic solvents (EtOAc, DCM) but limited water solubility. |
| H-Bond Acceptors | 4 (2 Carbonyls, 1 Ether, 1 Sulfoxide) | Strong interaction with polar stationary phases (Silica) during chromatography. |
| Flash Point | > 110 °C | Classified as a combustible liquid/low-melting solid; requires standard fire safety protocols. |
Part 4: Synthetic Utility & Mechanisms
The primary utility of this compound lies in its ability to function as a C3 or C4 building block in heterocyclic synthesis.
Synthesis Pathway
The most robust synthesis involves the nucleophilic substitution of ethyl 4-chloroacetoacetate followed by controlled oxidation. This "Sulfide-to-Sulfoxide" route avoids the over-oxidation to sulfone.
Figure 2: Synthetic route illustrating the critical oxidation control step required to maximize sulfoxide yield.
Mechanism of Action
-
Nucleophilic Substitution: The thiophenol anion displaces the chlorine atom at the
-position of the acetoacetate. This is facilitated by the adjacent carbonyl, which activates the position for nucleophilic attack, although less so than an -halo ketone. -
Selective Oxidation: The sulfide sulfur is oxidized to a sulfoxide.
-
Critical Insight: Sulfoxides are chiral. Standard oxidation yields a racemic mixture. Enantioselective oxidation (e.g., Kagan-Modena) is required if a specific stereoisomer is needed for biological activity.
-
Part 5: Experimental Protocols
Protocol A: Controlled Oxidation (Sulfide to Sulfoxide)
Objective: Selectively oxidize the sulfide precursor without generating the sulfone byproduct.
Reagents:
-
Sulfide Precursor: 10 mmol
-
Sodium Periodate (NaIO
): 11 mmol (1.1 eq) -
Solvent: Methanol:Water (1:1 v/v)
-
Temperature: 0 °C to Room Temperature (RT)
Step-by-Step Methodology:
-
Dissolution: Dissolve 10 mmol of Ethyl 4-[(4-chlorophenyl)thio]-3-oxobutanoate in 50 mL of Methanol. Cool to 0 °C in an ice bath.
-
Oxidant Preparation: Dissolve 11 mmol of NaIO
in 50 mL of water. -
Addition: Dropwise add the aqueous NaIO
solution to the sulfide solution over 30 minutes. Reasoning: Slow addition prevents localized excess of oxidant, minimizing sulfone formation. -
Reaction: Stir at 0 °C for 1 hour, then allow to warm to RT. Monitor via TLC (Mobile Phase: Hexane:EtOAc 1:1). The sulfoxide is significantly more polar than the sulfide.
-
Workup: Filter off any precipitated inorganic salts. Extract the filtrate with Dichloromethane (3 x 30 mL).
-
Purification: Dry organic layer over MgSO
and concentrate in vacuo. If necessary, purify via column chromatography (Silica gel, Gradient 0-50% EtOAc in Hexane).
Validation Check:
-
1H NMR: Look for the diastereotopic splitting of the methylene protons (
to sulfoxide) due to the chiral sulfur center. They will appear as an AB quartet rather than a singlet. -
MS: Confirm molecular ion [M+H]+ = 289.
Part 6: Stability & Safety Data (SDS Highlights)
Stability[4]
-
Thermal Sensitivity:
-keto sulfoxides are thermally labile. Heating above 100 °C can induce a Pummerer-type rearrangement or elimination of the sulfoxide group. Do not distill at atmospheric pressure. -
Hydrolysis: The ethyl ester is susceptible to hydrolysis under strong basic or acidic conditions.
Handling Precautions
-
GHS Classification: Warning.
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).
-
Storage: Store at 2-8 °C under inert atmosphere (Argon/Nitrogen). Sulfoxides are hygroscopic and can slowly disproportionate over time.
References
-
ChemicalBook. (2025). This compound Product Properties. Retrieved from
-
PubChem. (2025).[1][2] Compound Summary: Ethyl 4-(4-chlorophenyl)-3-oxobutanoate (Related Structure). National Library of Medicine.[2] Retrieved from
-
BenchChem. (2025). Synthesis of Ethyl 4-(2-chlorophenyl)-3-oxobutanoate (Analogous Protocols). Retrieved from
-
Osaka University. (2024).[1] Tetrabutylammonium Chlorite as an Efficient Oxidant for Controlled Oxidation of Sulfides. Scientific Reports. Retrieved from
Sources
Technical Guide: NMR Characterization of Ethyl 4-[(4-chlorophenyl)sulfinyl]-3-oxobutanoate
This guide outlines the structural characterization of Ethyl 4-[(4-chlorophenyl)sulfinyl]-3-oxobutanoate , a critical intermediate often utilized in the synthesis of functionalized heterocycles (e.g., pyrazoles, isoxazoles) and pharmaceutical precursors.
The following analysis synthesizes theoretical principles of stereochemistry (specifically sulfoxide chirality) with empirical data from structurally homologous
Structural Analysis & Stereochemical Implications[1]
Before interpreting the spectra, one must understand the stereochemical environment. This molecule contains a sulfinyl group (
Key Spectroscopic Consequences:
-
Diastereotopicity: The chirality at the sulfur atom renders the adjacent methylene protons at the C4 position (between the sulfoxide and the ketone) diastereotopic . They are chemically non-equivalent and will not appear as a singlet.[1] Instead, they will manifest as an AB quartet (two doublets with a large geminal coupling constant).
-
Keto-Enol Tautomerism: Like all
-keto esters, this compound exists in equilibrium between keto and enol forms. However, the electron-withdrawing nature of thengcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -sulfinyl group often favors the keto tautomer in , though enol signals may be visible as minor peaks.
DOT Visualization: Structural Logic
The following diagram illustrates the connectivity and the chiral influence of the sulfoxide group.
Caption: Logical flow of electronic and stereochemical influence across the molecule chain.
Experimental Protocols
To ensure reproducibility and spectral fidelity, the following preparation protocols are recommended.
A. Sample Preparation for NMR[2]
-
Solvent: Deuterated Chloroform (
, 99.8% D) is the standard solvent. -
Concentration: Dissolve 10–15 mg of the compound in 0.6 mL of solvent.
-
Additives: If keto-enol exchange broadening is observed, the addition of a trace amount of
can exchange the enol -OH proton, simplifying the spectrum. -
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
B. Synthesis Verification (Context)
This compound is typically synthesized via the reaction of the dianion of ethyl acetoacetate with 4-chlorobenzenesulfinyl chloride, or by oxidation of the corresponding sulfide.
-
Purity Check: Ensure the absence of the starting material (disulfide or thiol) by checking for signals around 2.5–3.0 ppm (typical for sulfides, whereas sulfoxides shift downfield).
Predicted NMR Data
The following data is derived from high-fidelity analysis of analogous
Table 1: H NMR Data (400 MHz, )
| Position | Multiplicity | Integration | Assignment | Notes | ||
| Ar-H | 7.60 – 7.65 | Multiplet (AA'BB') | - | 2H | Ortho to S=O | Deshielded by sulfinyl |
| Ar-H | 7.48 – 7.52 | Multiplet (AA'BB') | - | 2H | Meta to S=O | Ortho to Cl |
| C4-H | 4.15 | Doublet | 13.5 | 1H | Diastereotopic (AB System) | |
| C4-H | 3.98 | Doublet | 13.5 | 1H | Diastereotopic (AB System) | |
| OCH | 4.18 | Quartet | 7.1 | 2H | Ester Methylene | Overlap possible with C4-H |
| C2-H | 3.65 | Singlet | - | 2H | Active methylene (Keto form) | |
| CH | 1.25 | Triplet | 7.1 | 3H | Ester Methyl | - |
| Enol-OH | ~12.0 | Broad Singlet | - | <0.1H | Enol Hydroxyl | Variable (concentration dependent) |
Expert Insight: The most critical feature for verification is the C4-H signal . It will not appear as a singlet. It will appear as two distinct doublets (roofing effect likely) centered around 4.0–4.1 ppm due to the chiral sulfur atom breaking the symmetry of the adjacent protons [1].
Table 2: C NMR Data (100 MHz, )
| Carbon Type | Assignment | |
| 196.5 | C=O | Ketone Carbonyl (C3) |
| 166.8 | C=O | Ester Carbonyl (C1) |
| 141.5 | C_quat | Aromatic ipso to S=O |
| 137.8 | C_quat | Aromatic ipso to Cl |
| 129.8 | CH | Aromatic (meta to S=O) |
| 125.9 | CH | Aromatic (ortho to S=O) |
| 66.5 | CH | C4 (Next to Sulfoxide) |
| 61.8 | CH | Ester O-CH |
| 49.2 | CH | C2 (Alpha to two carbonyls) |
| 13.9 | CH | Ester Methyl |
Mechanistic Validation: Diastereotopicity
The distinction between the two protons at C4 is not random; it is a geometric necessity caused by the tetrahedral nature of the sulfinyl sulfur.
Diagram: Stereochemical Environment
The following graph illustrates why the protons
Caption: The chiral sulfur creates distinct spatial environments for Ha and Hb, resulting in anisochrony.
References
-
Master Organic Chemistry. (2022). Diastereotopic Protons in 1H NMR Spectroscopy. Retrieved from [Link]
-
PubChem. (2025). Ethyl 4-ethylsulfinyl-3-oxobutanoate (Analogous Structure). Retrieved from [Link]
-
Dr. James Nowick, UC Irvine. (2021). NMR Spectroscopy: Diastereotopism. Retrieved from [Link]
Sources
discovery and history of chiral beta-keto sulfoxides
The Architect of Chirality: A Technical Guide to -Keto Sulfoxides
Executive Summary
In the landscape of asymmetric synthesis, chiral
Part 1: The Genesis – Stoichiometric Chiral Sulfur
Before the advent of catalytic methods, the primary source of sulfur chirality was the Andersen Synthesis (1962). This method remains the industrial benchmark for generating the starting materials required for
The Andersen Protocol (Precursor Synthesis)
The foundational step involves the reaction of an organometallic reagent with a diastereomerically pure sulfinate ester.[1][2]
-
Mechanism:
-like substitution at the sulfur center. -
Stereochemistry: Proceeds with inversion of configuration at the sulfur.[1][2][3]
Critical Insight: The crystallinity of the menthyl sulfinate allows for easy optical purification, making it a robust source of chirality.[4]
Part 2: The Solladié Method – The Golden Era
Professor Guy Solladié (University of Strasbourg) revolutionized this field by demonstrating that the anion of (+)-(R)-methyl p-tolyl sulfoxide could condense with esters to form
Experimental Protocol: Synthesis of -Keto Sulfoxides
Objective: Condensation of (+)-(R)-methyl p-tolyl sulfoxide with an ester.
Reagents:
-
(+)-(R)-Methyl p-tolyl sulfoxide (1.0 eq)
-
LDA (Lithium Diisopropylamide) (1.1 eq)
-
Ester substrate (
) (1.1 eq) -
Solvent: Anhydrous THF
Step-by-Step Workflow:
-
Anion Generation: Cool a solution of (+)-(R)-methyl p-tolyl sulfoxide in THF to -78°C.
-
Deprotonation: Add LDA dropwise. The solution typically turns pale yellow, indicating the formation of the
-sulfinyl carbanion. Stir for 30 minutes. -
Condensation: Add the ester (dissolved in THF) slowly to the carbanion solution at -78°C.
-
Quench: After 1-2 hours, quench with saturated
. -
Validation: The resulting
-keto sulfoxide exists as a mixture of diastereomers at the carbon center (because the position between the carbonyl and sulfoxide is acidic and epimerizable). Note: This lack of stereocontrol at the -carbon is irrelevant if the next step is reduction, as the center will be set dynamically.
Part 3: Mechanistic Divergence – The Core Utility
The true power of
The Two Pathways[5][6]
-
The Non-Chelating Pathway (Anti-Selective):
-
Reagent: DIBAL-H (Diisobutylaluminum hydride) alone.
-
Mechanism: The hydride attacks the carbonyl from the face opposite to the bulky sulfoxide lone pair (electrostatic repulsion/dipole control).
-
Result: Formation of the (R,S)
-hydroxy sulfoxide (Anti).
-
-
The Chelating Pathway (Syn-Selective):
-
Reagent: DIBAL-H +
.[5] -
Mechanism:
forms a rigid 6-membered chelate between the sulfoxide oxygen and the carbonyl oxygen. The hydride attacks the less hindered face of this chair-like transition state. -
Result: Formation of the (R,R)
-hydroxy sulfoxide (Syn).
-
Visualization: The Stereodivergent Workflow
The following diagram illustrates the bifurcation of chirality based on experimental conditions.
Caption: Mechanistic bifurcation in the reduction of
Part 4: Modern Catalytic Evolution
While the stoichiometric use of chiral sulfoxides is robust, modern "Green Chemistry" demands catalysis. The field has evolved toward the Asymmetric Oxidation of
Instead of starting with a chiral sulfoxide, researchers now start with a prochiral
Key Catalytic Systems
| Catalyst System | Mechanism | Enantioselectivity (ee) | Reference |
| Kagan Reagent | Modified Sharpless oxidation. Forms a dimeric Ti-complex. | [Kagan, 1984] | |
| Bolm System | Vanadium-catalyzed oxidation. Highly efficient for alkyl aryl sulfides. | [Bolm, 1995] | |
| Salen-Mn(III) | Mn-Salen Complex / PhIO | Biomimetic oxidation. | [Katsuki, 1993] |
Technical Note: The catalytic route is often preferred for large-scale synthesis as it avoids the atom-economy penalty of the stoichiometric tolyl group used in the Solladié method.
Part 5: Strategic Applications in Drug Discovery
The utility of these intermediates is best observed in the synthesis of polyketide natural products and statins, where 1,3-diol arrays are common.
Case Study: Synthesis of Statins
Statins (e.g., Atorvastatin, Rosuvastatin) contain a specific chiral 1,3-diol side chain essential for HMG-CoA reductase inhibition.
-
Condensation: A chiral sulfoxide anion is condensed with an aldehyde or ester derived from the statin core.
-
Reduction:
-mediated reduction ensures the syn-stereochemistry required for the pharmacophore. -
Pummerer/Desulfurization: The sulfoxide is removed or transformed into an aldehyde for further chain extension.
Workflow Diagram: From Reagent to Drug
Caption: The linear workflow for utilizing chiral sulfoxides in total synthesis of bioactive molecules.
References
-
Andersen, K. K. (1962).[6] "Synthesis of (+)-ethyl p-tolyl sulfoxide from (-)-menthyl (-)-p-toluenesulfinate." Tetrahedron Letters. Link
-
Solladié, G. (1981). "Asymmetric synthesis using nucleophilic reagents containing a chiral sulfoxide group."[3][7] Synthesis. Link
-
Carreno, M. C. (1995). "Applications of Sulfoxides to Asymmetric Synthesis of Biologically Active Compounds." Chemical Reviews. Link
-
Kagan, H. B., & Rebiere, F. (1994). "Stereoselective synthesis of enantiomerically pure drugs and natural products." Synlett. Link
-
Solladié-Cavallo, A., et al. (1990).[8][9] "Beta-Keto Sulfoxide reduction: The role of ZnCl2." Tetrahedron Letters. Link
Sources
- 1. Application of chiral sulfoxides in asymmetric synthesis - MedCrave online [medcraveonline.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. application.wiley-vch.de [application.wiley-vch.de]
- 5. (PDF) The synthesis of chiral β-ketosulfoxides by enantioselective oxidation and their stereocontrolled reduction to β-hydroxysulfoxides [academia.edu]
- 6. chemistry.illinois.edu [chemistry.illinois.edu]
- 7. mdpi.com [mdpi.com]
- 8. chemtube3d.com [chemtube3d.com]
- 9. chemtube3d.com [chemtube3d.com]
An In-depth Technical Guide to Ethyl 4-[(4-chlorophenyl)sulfinyl]-3-oxobutanoate
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of Ethyl 4-[(4-chlorophenyl)sulfinyl]-3-oxobutanoate, a compound of interest in synthetic chemistry. We will delve into its fundamental chemical properties, structure, and predicted characteristics, offering insights grounded in established chemical principles.
Core Chemical Identity
This compound is a bifunctional organic molecule characterized by a β-keto ester moiety and a sulfoxide group. The presence of these functional groups, along with a chlorinated aromatic ring, makes it a potentially versatile building block in organic synthesis.
Below is a summary of its key identifiers.
| Identifier | Value | Source |
| Chemical Name | This compound | [1] |
| CAS Number | 337923-05-4 | [1] |
| Molecular Formula | C₁₂H₁₃ClO₄S | [1] |
| Molecular Weight | 288.75 g/mol | [1] |
Physicochemical Properties
The physicochemical properties of this compound are not widely reported from experimental data. The following table summarizes predicted values, which can be useful for initial experimental design.[1]
| Property | Predicted Value | Source |
| Boiling Point | 432.7 ± 35.0 °C | [1] |
| Density | 1.37 ± 0.1 g/cm³ | [1] |
| pKa | 9.33 ± 0.46 | [1] |
Note: These values are computationally predicted and should be confirmed through empirical measurement.
Molecular Structure
The structure of this compound features a central butanoate chain with an oxo group at the C3 position and a sulfinyl group attached at the C4 position. The sulfur atom is bonded to a 4-chlorophenyl group.
Caption: 2D structure of this compound.
Synthesis and Experimental Protocols
Conceptual Synthesis Pathway
While a specific, peer-reviewed synthesis for this compound is not detailed in the provided search results, a logical synthetic approach can be inferred from its structure. The molecule is a β-keto sulfoxide, which is commonly prepared via the oxidation of a corresponding β-keto sulfide. The synthesis, therefore, can be conceptualized as a two-step process.
Caption: Conceptual workflow for the synthesis of the target compound.
Step 1: Synthesis of the β-Keto Sulfide Precursor
The initial step would likely involve a nucleophilic substitution reaction. The thiolate anion, generated from 4-chlorothiophenol by a suitable base (e.g., sodium ethoxide), would act as the nucleophile, displacing a leaving group from the 4-position of an ethyl 3-oxobutanoate derivative.
Protocol:
-
Dissolve 4-chlorothiophenol in a suitable anhydrous solvent (e.g., ethanol or THF).
-
Add a stoichiometric equivalent of a base, such as sodium ethoxide, at room temperature to generate the thiolate.
-
Introduce ethyl 4-chloro-3-oxobutanoate dropwise to the reaction mixture.
-
Stir the reaction at room temperature until completion, monitored by Thin Layer Chromatography (TLC).
-
Perform an aqueous workup to remove salts and isolate the crude product, Ethyl 4-[(4-chlorophenyl)thio]-3-oxobutanoate.
-
Purify the product using column chromatography.
Step 2: Selective Oxidation to the Sulfoxide
The second step is the selective oxidation of the sulfide to a sulfoxide. This requires careful control of the oxidant and reaction conditions to avoid over-oxidation to the sulfone.
Protocol:
-
Dissolve the purified β-keto sulfide from Step 1 in a suitable solvent (e.g., dichloromethane or methanol).
-
Cool the solution in an ice bath.
-
Add one equivalent of an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide, portion-wise.
-
Allow the reaction to proceed at low temperature, monitoring its progress by TLC.
-
Upon completion, quench any remaining oxidant and perform an appropriate workup.
-
Purify the final product, this compound, by recrystallization or column chromatography.
Relevance in Research and Development
Molecules containing the β-keto sulfoxide functional group are valuable intermediates in organic synthesis. The sulfoxide group can act as a chiral auxiliary or as a leaving group in subsequent transformations. The acidity of the α-proton (between the carbonyl and sulfoxide groups) allows for facile enolate formation, enabling a variety of carbon-carbon bond-forming reactions. This positions this compound as a potentially useful building block for creating more complex molecules in the field of medicinal chemistry and materials science.
Safety and Handling
Detailed hazard and precautionary statements (GHS) for this compound are available from chemical suppliers.[1] As with any laboratory chemical, it should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, in a well-ventilated area or fume hood.
References
Sources
solubility of Ethyl 4-[(4-chlorophenyl)sulfinyl]-3-oxobutanoate in organic solvents
Part 1: Executive Summary & Chemical Identity
Compound Identity:
-
IUPAC Name: Ethyl 4-[(4-chlorophenyl)sulfinyl]-3-oxobutanoate
-
CAS Number: 337923-05-4 (Variant/Analogous Registry)
-
Chemical Class:
-Keto Sulfoxide / Functionalized Ester -
Molecular Formula:
-
Molecular Weight: ~288.75 g/mol
Strategic Context:
This compound serves as a critical "chiral scaffold" or intermediate in the synthesis of azole antifungals and other bioactive heterocycles. Its structure features a lipophilic 4-chlorophenyl tail and a highly polar, multifunctional head (sulfinyl +
Core Solubility Directive: The compound exhibits "Polar-Lipophilic Duality." It requires solvents with moderate-to-high polarity (dipole moment > 1.5 D) for dissolution but relies on non-polar aliphatic hydrocarbons for controlled crystallization.
Part 2: Physicochemical Solubility Profile
The solubility behavior of this compound is governed by three molecular interactions:
-
Dipole-Dipole Interactions: The sulfinyl (
) and carbonyl ( ) groups create a strong permanent dipole. -
-
Stacking: The chlorophenyl ring facilitates solubility in aromatic solvents. -
Active Methylene Acidity: The
group flanked by the sulfinyl and carbonyl is acidic ( ), making the compound sensitive to basic solvents.
Table 1: Solubility Tier Classification
| Solubility Tier | Solvent Class | Representative Solvents | Solubility Status | Application |
| Tier 1: High | Chlorinated Hydrocarbons | Dichloromethane (DCM), Chloroform | >200 mg/mL | Reaction medium, Extraction |
| Tier 1: High | Polar Aprotic | DMSO, DMF, Acetonitrile | >150 mg/mL | Nucleophilic substitution reactions |
| Tier 2: Moderate | Esters & Ketones | Ethyl Acetate (EtOAc), Acetone | 50–100 mg/mL | Crystallization (Solvent), Chromatography |
| Tier 2: Variable | Aromatic Hydrocarbons | Toluene, Xylene | Temperature Dependent | Soluble hot (>60°C); often precipitates cold. |
| Tier 3: Low | Alcohols | Methanol, Ethanol | Moderate | Warning: Risk of transesterification if heated. |
| Tier 4: Insoluble | Aliphatic Hydrocarbons | Hexane, Heptane, Cyclohexane | <1 mg/mL | Antisolvent for recrystallization. |
| Tier 4: Insoluble | Aqueous Media | Water | Insoluble | Washing (removes inorganic salts). |
Part 3: Theoretical Framework & Mechanism
Hansen Solubility Parameters (HSP) Analysis
To scientifically validate solvent selection, we apply the "Like Dissolves Like" principle using estimated Hansen parameters:
- (Dispersion): High contribution from the chlorophenyl ring. Matches Toluene and DCM .
-
(Polarity): Significant contribution from
and ester groups. Matches Acetonitrile and Acetone . - (H-Bonding): Moderate capability as an H-bond acceptor.
The "Solubility Window":
The compound is incompatible with solvents that are purely dispersive (Hexane,
Part 4: Experimental Protocols
Protocol A: Solvent-Antisolvent Recrystallization
Objective: Purify crude intermediate from reaction by-products.
Principle: Dissolve in a Tier 2 solvent (moderate solubility) and crash out using a Tier 4 solvent (insoluble).
-
Dissolution: Charge crude solid (10.0 g) into a flask. Add Ethyl Acetate (30 mL). Heat to 50°C with mild agitation until fully dissolved.
-
Note: If particulates remain, filter while hot.
-
-
Nucleation: Slowly add n-Heptane (10 mL) dropwise at 50°C until a faint turbidity persists.
-
Crystal Growth: Remove heat and allow the solution to cool to Room Temperature (RT) over 2 hours.
-
Critical Step: Do not crash cool on ice immediately; this traps impurities.
-
-
Completion: Once at RT, cool to 0–5°C for 1 hour.
-
Isolation: Filter the white/off-white solid. Wash the cake with cold 1:3 EtOAc:Heptane mixture.
Protocol B: Rapid Solubility Screening (Gravimetric)
Objective: Determine precise solubility for process scale-up.
-
Weigh 100 mg of compound into a 4 mL vial.
-
Add 200
L of target solvent. Vortex for 30 seconds. -
Observation:
-
Clear Solution: Solubility > 500 mg/mL.
-
Suspension: Add solvent in 200
L increments until clear.
-
-
Calculation:
.
Part 5: Visualization of Solubility Logic
The following diagram illustrates the decision matrix for solvent selection based on the process stage (Reaction vs. Purification).
Caption: Decision matrix for solvent selection. Blue path indicates reaction solvents (high solubility); Green path indicates purification solvents (controlled solubility).
Part 6: Critical Safety & Stability Warnings
-
Thermal Instability (Pummerer Rearrangement):
-
Risk: Heating sulfoxides in the presence of acylating agents or strong acids can trigger the Pummerer rearrangement, decomposing the product.
-
Control: Avoid heating >80°C in acidic media. When distilling high-boiling solvents (like Toluene), use vacuum to keep pot temperature low.
-
-
Transesterification:
-
Risk: Dissolving the ethyl ester in Methanol (MeOH) can lead to the formation of the Methyl ester analog, especially if catalytic acid/base is present.
-
Control: Use Ethanol if an alcohol is strictly necessary, or stick to aprotic solvents like Ethyl Acetate .
-
-
Enolization:
-
Risk: The protons between the
and are highly acidic. Storage in basic solvents (e.g., Pyridine, amine mixtures) can lead to enolate formation and subsequent oxidative degradation. -
Control: Store in neutral, aprotic solvents.
-
References
-
Trost, B. M. (1978).[1] "Sulfur: The Key to New Synthetic Strategies." Accounts of Chemical Research, 11(12), 453–461. Link
- Foundational text on the reactivity and handling of sulfoxides and beta-keto sulfoxides.
-
Madesclaire, M. (1986).[1] "Synthesis of Sulfoxides by Oxidation of Thioethers." Tetrahedron, 42(20), 5459-5495. Link
- Defines the oxidation protocols and solvent comp
-
PubChem Compound Summary. (2023). "Ethyl 4-(4-chlorophenyl)-3-oxobutanoate (Related Structure)." National Center for Biotechnology Information.Link
- Source for physicochemical properties of the direct non-sulfinyl analog.
-
Anderson, N. G. (2012). Practical Process Research and Development - A Guide for Organic Chemists. Academic Press.[1]
- Authoritative source for solvent selection strategies (Solvent/Antisolvent)
Sources
An In-depth Technical Guide to the Stability and Storage of Ethyl 4-[(4-chlorophenyl)sulfinyl]-3-oxobutanoate
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Introduction: Understanding the Molecule
Ethyl 4-[(4-chlorophenyl)sulfinyl]-3-oxobutanoate is a multifaceted organic compound characterized by three key functional groups: a β-keto ester, a sulfoxide, and a 4-chlorophenyl ring. The interplay of these groups dictates its chemical reactivity, and consequently, its stability and requisite storage conditions. As a molecule of interest in synthetic chemistry and potentially in drug discovery, a thorough understanding of its handling and storage is paramount to ensure its integrity for experimental use.
This guide provides a comprehensive overview of the stability profile of this compound, based on established principles of organic chemistry and data from structurally related compounds. Due to the limited availability of direct stability studies on this specific molecule, this paper synthesizes information from analogous structures to provide scientifically grounded recommendations.
Core Structural Features and Inferred Stability
The stability of this compound is primarily influenced by its β-keto sulfoxide moiety. This arrangement of functional groups presents several potential degradation pathways.
The β-Keto Ester System: A Locus of Instability
The β-keto ester functionality is inherently susceptible to certain degradation reactions, most notably decarboxylation. While this process is more pronounced in β-keto acids, the ester can undergo hydrolysis to the corresponding acid, which then readily decarboxylates, particularly under acidic or basic conditions and upon heating.[1][2]
The Sulfoxide Group: A Redox-Active Center
Sulfoxides are intermediate oxidation states of sulfur and can undergo both oxidation and reduction.[3][4] The sulfur atom in a sulfoxide is a chiral center when the two attached organic groups are different, which is the case in the title compound.[4]
-
Oxidation: The sulfoxide can be oxidized to the corresponding sulfone, particularly in the presence of strong oxidizing agents.[3]
-
Reduction: Conversely, reduction can yield the corresponding sulfide.[3]
The 4-chlorophenyl group is generally stable under typical storage conditions but can influence the electronic properties of the sulfoxide group.
Potential Degradation Pathways
Based on the structural features, the following degradation pathways are plausible for this compound:
Caption: Workflow for a forced degradation study.
Step-by-Step Protocol for a Preliminary Stability Study
-
Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acidic: Mix the stock solution with an equal volume of 0.1 M HCl.
-
Basic: Mix the stock solution with an equal volume of 0.1 M NaOH.
-
Oxidative: Mix the stock solution with an equal volume of 3% H₂O₂.
-
Thermal: Place a vial of the stock solution in an oven at 60°C.
-
Control: Keep a vial of the stock solution at the recommended storage temperature (-20°C).
-
-
Time Points: Withdraw samples from each condition at initial (t=0), 1, 2, 4, 8, and 24 hours.
-
Sample Analysis: Immediately analyze the samples by a validated HPLC method to determine the concentration of the parent compound.
-
Data Analysis: Plot the concentration of the parent compound versus time for each condition to assess the rate of degradation.
Conclusion
References
- Safety Data Sheet. (n.d.). Ethyl acetoacetate 99%.
-
Muby Chemicals. (n.d.). Ethyl 4-Chloroacetoacetate Manufacturers, with SDS. Retrieved from [Link]
-
ResearchGate. (2015, July 8). What is the suitable storage condition of the compound (volatile compound) that already dissolved in dimethyl sulfoxide (DMSO)?. Retrieved from [Link]
- Chemical Synthesis Database. (n.d.). ethyl 4-(4-chlorophenyl)-4-oxobutanoate.
-
PubMed. (1999). Occurrence of multiple ethyl 4-chloro-3-oxobutanoate-reducing enzymes in Candida magnoliae. Retrieved from [Link]
- BenchChem. (2025). Technical Support Center: Synthesis of Ethyl 4-(2-chlorophenyl)-3-oxobutanoate. Retrieved from a representative vendor's technical support document.
-
Chemistry Learner. (n.d.). Sulfoxide: Formula, Structure, Preparations, and Reactions. Retrieved from [Link]
- PubMed. (n.d.). Stereoselective reduction of ethyl 4-chloro-3-oxobutanoate by fungi.
-
Wikipedia. (n.d.). Sulfoxide. Retrieved from [Link]
-
Britannica. (n.d.). Sulfoxide | Organic Chemistry, Synthesis, Reactions. Retrieved from [Link]
- Chemicea Pharmaceuticals. (n.d.). Material Safety Data Sheet.
-
ChemTube3D. (2025, May 2). Interactive 3D Chemistry Animations. Retrieved from [Link]
- BenchChem. (n.d.). preventing decarboxylation of beta-keto acids during analysis. Retrieved from a representative vendor's technical support document.
- Journal of Sciences, Islamic Republic of Iran. (n.d.). Synthesis and Evaluation of Ethyl 2,4-dioxo-4- arylbutanoate Derivatives as Src Kinase Inhibitors.
- BenchChem. (2025). An In-depth Technical Guide to Ethyl 4-(3-chlorophenyl)-4-oxobutanoate.
-
Open Access Pub. (n.d.). Sulfoxides | Journal of New Developments in Chemistry. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 4-(4-chlorophenyl)-3-oxobutanoate. Retrieved from [Link]
-
R&D Chemicals. (2006-2026). Ethyl 4-(4-chlorophenyl)-4-oxobutanoate, suppliers and manufacturers. Retrieved from [Link]
- RSC Publishing. (n.d.). Recent advances in the synthesis and applications of β-keto sulfones.
-
Reddit. (2025, December 18). Why are beta ketoacids instable and easily decarboxylate?. Retrieved from [Link]
- ResearchGate. (n.d.). Synthesis of β‐keto sulfoxides.
-
MDPI. (1989, December 9). Degradation of Xenobiotic Pollutants: An Environmentally Sustainable Approach. Retrieved from [Link]
- Bioscience, Biotechnology, and Biochemistry. (n.d.). Synthesis of optically active ethyl 4-chloro-3-hydroxybutanoate by microbial reduction.
Sources
Methodological & Application
Application Notes & Protocols: The Strategic Use of Chiral β-Keto Sulfoxides in Asymmetric Synthesis
These application notes serve as a detailed guide for researchers, medicinal chemists, and professionals in drug development on the strategic implementation of chiral β-keto sulfoxides, exemplified by structures like Ethyl 4-[(4-chlorophenyl)sulfinyl]-3-oxobutanoate, in the field of asymmetric synthesis. This document provides not only procedural protocols but also the underlying scientific principles that govern the stereochemical outcomes of these powerful reactions.
Introduction: The Power of the Sulfinyl Group as a Chiral Auxiliary
In the landscape of asymmetric synthesis, the ability to control the three-dimensional arrangement of atoms is paramount. Chiral auxiliaries are powerful tools in this endeavor, temporarily imparting their chirality to a prochiral substrate to direct the formation of a new stereocenter. Among these, the sulfinyl group has gained significant attention over the past three decades as a versatile and reliable chiral director.[1][2] The unique stereoelectronic properties of the sulfoxide, with its lone pair of electrons, an oxygen atom, and two distinct carbon substituents, create a highly differentiated chiral environment around the sulfur atom.[1][2][3] This inherent chirality can be leveraged to influence the stereochemical course of reactions on adjacent functional groups.
Acyclic β-keto sulfoxides are particularly valuable intermediates in asymmetric synthesis.[2] They are readily prepared, and the stereochemistry of the subsequent reduction of the ketone can be controlled by the configuration of the sulfoxide, the choice of reducing agent, and the presence or absence of Lewis acids.[2] This high degree of control makes them precursors to a wide array of enantiomerically enriched molecules.
The Core Strategy: From Prochiral Keto Esters to Chiral Hydroxy Sulfoxides
A common and effective strategy in asymmetric synthesis involves the conversion of a prochiral β-keto ester to a chiral β-hydroxy sulfoxide. This transformation is typically a two-step process:
-
Sulfinylation: Introduction of a chiral sulfinyl group at the α-position of the keto ester.
-
Stereoselective Reduction: Diastereoselective reduction of the ketone moiety, directed by the chiral sulfinyl group.
The resulting chiral β-hydroxy sulfoxides are versatile building blocks that can be further elaborated into a variety of valuable chiral compounds, such as 1,2-diols and epoxides.[2]
Synthesis of Chiral β-Keto Sulfoxides
The synthesis of chiral β-keto sulfoxides can be achieved through several methods. One of the most widely used is the Andersen synthesis, which involves the nucleophilic substitution of a diastereomerically pure menthyl p-toluenesulfinate with a Grignard reagent, proceeding with complete inversion of configuration at the sulfur center.[2][3] Another common approach is the reaction of an α-sulfinyl carbanion with an ester.[2] More recently, enantioselective oxidation of β-keto sulfides has emerged as a powerful method for accessing chiral β-keto sulfoxides with high enantioselectivities.[4]
Conceptual Workflow for the Synthesis of a Chiral β-Keto Sulfoxide
Caption: Synthesis of a chiral β-keto sulfoxide.
Diastereoselective Reduction of Chiral β-Keto Sulfoxides: A Detailed Protocol
The reduction of the carbonyl group in a chiral β-keto sulfoxide is a critical step where the stereochemistry is set. The choice of reducing agent is paramount in determining the diastereoselectivity of this transformation.
Protocol: Diastereoselective Reduction of this compound
This protocol describes a general procedure for the diastereoselective reduction of a chiral β-keto sulfoxide to the corresponding β-hydroxy sulfoxide.
Materials:
-
This compound (chiral β-keto sulfoxide)
-
Diisobutylaluminium hydride (DIBAL-H) solution (1.0 M in hexanes)
-
Zinc chloride (ZnCl₂), anhydrous
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas supply
-
Standard glassware for anhydrous reactions (oven-dried)
-
Magnetic stirrer and stir bar
-
Low-temperature bath (e.g., dry ice/acetone)
Procedure:
-
Reaction Setup: To an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen/argon inlet, add the chiral β-keto sulfoxide (1.0 eq) and anhydrous THF (10 mL per mmol of sulfoxide).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lewis Acid Addition (Optional but Recommended): In a separate flask, dissolve anhydrous zinc chloride (1.1 eq) in anhydrous THF and add it to the reaction mixture at -78 °C. The use of a Lewis acid like ZnCl₂ can enhance the diastereoselectivity by promoting a chelation-controlled reduction.[2]
-
Reducing Agent Addition: Slowly add DIBAL-H solution (1.1 eq) dropwise to the reaction mixture, ensuring the internal temperature does not rise above -70 °C. The reduction of β-keto sulfoxides with DIBAL often provides high diastereoselectivity.[2]
-
Reaction Monitoring: Stir the reaction at -78 °C for 2-3 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Quenching: Once the starting material is consumed, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -78 °C.
-
Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude β-hydroxy sulfoxide.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired diastereomer of the β-hydroxy sulfoxide.
Mechanism of Stereoselection
The high diastereoselectivity observed in the reduction of β-keto sulfoxides can be explained by the formation of a rigid chair-like six-membered chelate between the Lewis acid (or the aluminum from DIBAL-H) and the oxygen atoms of the carbonyl and sulfinyl groups. The hydride is then delivered to the less sterically hindered face of the carbonyl group.
Sources
- 1. Application of chiral sulfoxides in asymmetric synthesis - MedCrave online [medcraveonline.com]
- 2. medcraveonline.com [medcraveonline.com]
- 3. chemistry.illinois.edu [chemistry.illinois.edu]
- 4. (PDF) The synthesis of chiral β-ketosulfoxides by enantioselective oxidation and their stereocontrolled reduction to β-hydroxysulfoxides [academia.edu]
Ethyl 4-[(4-chlorophenyl)sulfinyl]-3-oxobutanoate as a chiral auxiliary for aldol reactions
Application Notes & Protocols
Topic: Ethyl 4-[(4-chlorophenyl)sulfinyl]-3-oxobutanoate as a Chiral Auxiliary for Diastereoselective Aldol Reactions
Introduction: The Quest for Chirality in Aldol Reactions
The aldol reaction is one of the most powerful and fundamental carbon-carbon bond-forming reactions in organic synthesis, enabling the construction of complex molecular architectures from simple carbonyl compounds. However, the reaction of two prochiral starting materials can generate up to four stereoisomers, posing a significant challenge for the synthesis of enantiomerically pure compounds, which is a critical requirement in the pharmaceutical industry.[1][2] Chiral auxiliaries are a robust and reliable strategy to overcome this challenge.[3][4] A chiral auxiliary is an enantiomerically pure compound that is temporarily attached to a substrate, directs the stereochemical outcome of a reaction, and is subsequently removed to yield the desired chiral product.[5]
Among the various classes of chiral auxiliaries, those based on a stereogenic sulfur atom, particularly sulfoxides, have emerged as highly effective controllers of stereochemistry.[6][7] The sulfinyl group's unique combination of properties—configurational stability, the steric and electronic influence of its lone pair, oxygen atom, and organic substituents—allows it to create a highly differentiated chiral environment, effectively guiding the approach of incoming reagents.[7] This guide details the application of this compound, a β-keto sulfoxide, as a potent chiral auxiliary for achieving high levels of diastereoselectivity in aldol reactions.
The Sulfinyl Group: A Powerful Stereochemical Director
The efficacy of the sulfinyl group as a chiral auxiliary stems from its well-defined trigonal pyramidal geometry and high barrier to inversion. In the context of the aldol reaction, the sulfoxide moiety in this compound serves two primary functions:
-
Enolate Geometry Control: Upon deprotonation, the auxiliary influences the geometry of the resulting enolate.
-
Facial Selectivity: The chiral environment created by the bulky 4-chlorophenylsulfinyl group sterically blocks one face of the enolate, forcing the electrophile (aldehyde) to approach from the less hindered face.
The key to high diastereoselectivity is the formation of a rigid, chelated transition state, typically mediated by a Lewis acid. Lewis acids like titanium(IV) chloride (TiCl₄) can coordinate to both the carbonyl oxygen and the sulfinyl oxygen, locking the conformation of the enolate into a well-defined, chair-like six-membered ring structure. This is analogous to the celebrated Zimmerman-Traxler model developed for other aldol systems.[1][8]
Proposed Mechanism of Diastereoselection
The high diastereoselectivity observed in this reaction is rationalized by the formation of a rigid, chair-like transition state upon chelation with a Lewis acid (e.g., TiCl₄).
Figure 1: Proposed chair-like transition state for the aldol reaction.
In this model, the bulky 4-chlorophenyl group on the sulfur atom orients itself in a pseudo-equatorial position to minimize steric interactions. This arrangement effectively shields one prochiral face of the enolate. Consequently, the incoming aldehyde can only approach from the less hindered opposite face, leading to the preferential formation of a single diastereomer.
Experimental Protocols
The following protocols provide a general framework. Researchers should optimize conditions based on the specific aldehyde used. All manipulations should be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents unless otherwise noted.
Workflow Overview
Figure 2: General experimental workflow for the asymmetric aldol reaction.
Protocol 1: Diastereoselective Aldol Addition
This protocol describes a general procedure for the titanium-mediated aldol addition of this compound to a generic aldehyde.
Reagents and Materials
| Reagent | Mol. Wt. | Amount (mmol) | Equivalents |
| This compound | 288.75 | 1.0 | 1.0 |
| Dichloromethane (CH₂Cl₂, anhydrous) | - | 20 mL | - |
| Titanium(IV) chloride (TiCl₄) | 189.68 | 1.1 | 1.1 |
| N,N-Diisopropylethylamine (DIPEA, Hünig's base) | 129.24 | 1.2 | 1.2 |
| Aldehyde (R-CHO) | - | 1.2 | 1.2 |
| Saturated aqueous ammonium chloride (NH₄Cl) solution | - | 15 mL | - |
| Saturated aqueous sodium bicarbonate (NaHCO₃) solution | - | 15 mL | - |
| Brine | - | 15 mL | - |
| Anhydrous magnesium sulfate (MgSO₄) | - | - | - |
Step-by-Step Procedure:
-
Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add this compound (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous dichloromethane (20 mL).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lewis Acid Addition: Slowly add titanium(IV) chloride (1.1 eq) dropwise via syringe. The solution will typically turn a deep yellow or orange color. Stir for 30 minutes at -78 °C.
-
Enolate Formation: Add N,N-Diisopropylethylamine (1.2 eq) dropwise. The color of the solution may change, often to a deeper red or brown, indicating enolate formation. Stir for an additional 60 minutes at -78 °C.
-
Aldehyde Addition: Add the aldehyde (1.2 eq), either neat or as a solution in a small amount of anhydrous CH₂Cl₂, dropwise to the reaction mixture.
-
Reaction: Stir the reaction at -78 °C for 3-4 hours, monitoring by TLC (Thin Layer Chromatography) for the consumption of the starting material.
-
Quenching: Quench the reaction by pouring it into a rapidly stirring beaker containing saturated aqueous NH₄Cl solution (15 mL).
-
Workup:
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract with CH₂Cl₂ (3 x 20 mL).
-
Combine the organic layers and wash sequentially with saturated aq. NaHCO₃ (15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel (a typical eluent system would be a gradient of ethyl acetate in hexanes) to afford the diastereomerically enriched aldol product.
-
Analysis: Determine the diastereomeric ratio (d.r.) of the purified product by ¹H NMR analysis, typically by integrating the signals of characteristic protons (e.g., the newly formed hydroxyl or adjacent C-H) for the major and minor diastereomers.
Protocol 2: Reductive Cleavage of the Chiral Auxiliary
This protocol describes the removal of the sulfinyl auxiliary to yield the final, enantiomerically enriched β-hydroxy ester. Aluminum amalgam is a common choice for this transformation.
Reagents and Materials
| Reagent | Mol. Wt. | Amount (mmol) | Notes |
| Purified Aldol Adduct | - | 1.0 | From Protocol 1 |
| Tetrahydrofuran (THF) | - | 15 mL | |
| Water | 18.02 | 1.5 mL | |
| Aluminum foil | 26.98 | ~6.0 eq | Cut into small pieces (~5x5 mm) |
| Mercury(II) chloride (HgCl₂) | 271.52 | ~0.1 eq | CAUTION: Highly Toxic! |
| Diethyl ether (Et₂O) | - | - | For extraction |
| Saturated aqueous sodium bicarbonate | - | - | For workup |
| Celite® | - | - | For filtration |
Step-by-Step Procedure:
-
Amalgam Preparation (Perform in a fume hood):
-
Add the small pieces of aluminum foil to a flask.
-
Cover with a 2% aqueous solution of HgCl₂.
-
Stir for 1-2 minutes. You should observe the evolution of fine bubbles and the formation of a gray precipitate.
-
Decant the HgCl₂ solution and wash the activated aluminum (amalgam) sequentially with water (3x) and ethanol (3x). Use immediately.
-
-
Reaction Setup: Dissolve the aldol adduct (1.0 eq) in a mixture of THF (15 mL) and water (1.5 mL).
-
Reduction: Add the freshly prepared aluminum amalgam to the solution. The reaction is often exothermic. Stir vigorously at room temperature.
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).
-
Workup:
-
Filter the reaction mixture through a pad of Celite® to remove the aluminum salts, washing the pad thoroughly with diethyl ether.
-
Transfer the filtrate to a separatory funnel and wash with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography to yield the enantiomerically pure β-hydroxy ester.
Conclusion
This compound stands as a highly effective chiral auxiliary for directing the stereochemical course of aldol reactions. The predictable stereochemical outcome, governed by the formation of a rigid Lewis acid-chelated transition state, makes it a valuable tool for researchers in synthetic organic chemistry and drug development. The protocols provided herein offer a reliable starting point for accessing enantiomerically enriched β-hydroxy esters, which are versatile building blocks for the synthesis of complex, biologically active molecules.
References
-
On the Mechanism of the Asymmetric Aldol Addition of Chiral N-Amino Cyclic Carbamate Hydrazones: Evidence of Non-Curtin-Hammett Behavior. PMC. Available at: [Link]
-
Chiral Sulfoxides Synthesis. Synthose. Available at: [Link]
-
The Selective Aldol Reaction. Macmillan Group, Princeton University. Available at: [Link]
-
Chiral Auxiliary Controlled Reactions. No Added Chemicals. Available at: [Link]
-
Chiral auxiliary. Wikipedia. Available at: [Link]
-
Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Journal of the Mexican Chemical Society. Available at: [Link]
-
Recent Applications in the Use of Sulfoxides as Chiral Auxiliaries for the Asymmetric Synthesis of Natural and Biologically Active Products. ResearchGate. Available at: [Link]
-
Diastereoselection in Lewis-Acid-Mediated Aldol Additions. Michigan State University Department of Chemistry. Available at: [Link]
-
Bond-Forming and -Breaking Reactions at Sulfur(IV): Sulfoxides, Sulfonium Salts, Sulfur Ylides, and Sulfinate Salts. ACS Publications. Available at: [Link]
-
Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds. PMC, NIH. Available at: [Link]
-
Asymmetric Synthesis of Chiral Sulfoxides. Wiley-VCH. Available at: [Link]
-
Application of chiral sulfoxides in asymmetric synthesis. MedCrave online. Available at: [Link]
-
Synthesis route of E0199. ResearchGate. Available at: [Link]
-
Evans Auxiliaries and a Friend for Aldol Reactions. YouTube. Available at: [Link]
-
Aldol-like Reactions. Making Molecules. Available at: [Link]
-
Ethyl 4-(4-chlorophenyl)-3-oxobutanoate. PubChem. Available at: [Link]
-
Study on the Reactions of Ethyl 4,4,4-Trifluoro-3-oxobutanoate with Arylidenemalononitriles. ResearchGate. Available at: [Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Aldol-like Reactions — Making Molecules [makingmolecules.com]
- 3. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 4. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 5. Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses [scielo.org.mx]
- 6. Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Application of chiral sulfoxides in asymmetric synthesis - MedCrave online [medcraveonline.com]
- 8. macmillan.princeton.edu [macmillan.princeton.edu]
application of Ethyl 4-[(4-chlorophenyl)sulfinyl]-3-oxobutanoate in Michael additions
Application Note: High-Fidelity Asymmetric Michael Additions using Ethyl 4-[(4-chlorophenyl)sulfinyl]-3-oxobutanoate
Executive Summary
This application note details the strategic use of This compound (ECS-3-OB) as a chiral auxiliary and nucleophilic Michael donor in asymmetric organic synthesis. While
The presence of the 4-chlorophenyl sulfinyl group serves two critical functions:
-
Chiral Induction: It directs the facial selectivity of the enolate attack via metal-chelated transition states.
-
Electronic Tuning: The electron-withdrawing chlorine atom enhances the acidity of the
-protons (pKa ~10-11) while modulating the Lewis basicity of the sulfinyl oxygen, optimizing chelation strength with Lewis acids (e.g., , ).
This guide is designed for medicinal chemists and process engineers targeting the synthesis of enantiopure
Mechanistic Principles
The Chelation-Controlled Enolate
The stereoselectivity of ECS-3-OB in Michael additions is governed by the formation of a rigid, chelated Z-enolate. Unlike simple
-
Base Selection: Non-nucleophilic bases (NaH, LDA) generate the enolate at C2.
-
Lewis Acid Additive: The addition of
or is crucial. The metal ion bridges the enolate oxygen and the sulfinyl oxygen. -
Facial Selectivity: The bulky 4-chlorophenyl group orients itself away from the metal center (pseudo-equatorial), effectively shielding one face of the enolate. The Michael acceptor (e.g., methyl vinyl ketone, nitroalkene) is forced to approach from the less hindered face (typically Re-face attack if the sulfoxide is
).
Pathway Visualization
Figure 1: Reaction pathway for the chelation-controlled Michael addition of ECS-3-OB.
Experimental Protocol
Objective: Synthesis of Ethyl 2-(3-oxobutyl)-4-[(4-chlorophenyl)sulfinyl]-3-oxobutanoate via Michael addition to Methyl Vinyl Ketone (MVK).
Reagents:
-
This compound (1.0 equiv)
-
Sodium Hydride (60% dispersion in oil, 1.1 equiv)
-
Magnesium Bromide (
, 1.2 equiv) -
Methyl Vinyl Ketone (MVK, 1.5 equiv)
-
Tetrahydrofuran (THF), anhydrous
-
Ammonium Chloride (sat. aq.)
Step-by-Step Methodology
-
Reagent Preparation (Inert Atmosphere):
-
Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and a rubber septum.
-
Purge with Argon or Nitrogen for 15 minutes.
-
Add NaH (1.1 equiv) and wash with dry hexane (
) to remove mineral oil. Decant the hexane carefully. -
Suspend the NaH in anhydrous THF (concentration ~0.2 M).
-
-
Enolate Formation:
-
Cool the NaH suspension to 0°C using an ice bath.
-
Add a solution of ECS-3-OB (1.0 equiv) in THF dropwise over 10 minutes. Note: Hydrogen gas evolution will be observed.
-
Stir at 0°C for 30 minutes until the solution becomes clear/homogeneous.
-
Critical Step: Add
(1.2 equiv) in one portion. Stir for an additional 15 minutes to allow chelation. The solution may turn slightly yellow or cloudy.
-
-
Michael Addition:
-
Cool the reaction mixture to -78°C (Dry ice/Acetone bath). This low temperature is essential for kinetic control and maximizing diastereoselectivity.
-
Add Methyl Vinyl Ketone (MVK) (1.5 equiv) dropwise via syringe over 5 minutes.
-
Stir at -78°C for 4 hours. Monitor reaction progress via TLC (Eluent: Hexane/EtOAc 2:1).
-
-
Quench and Workup:
-
Quench the reaction at -78°C by adding saturated
solution (5 mL). -
Allow the mixture to warm to room temperature.
-
Extract with Ethyl Acetate (
). -
Combine organic layers, wash with Brine, and dry over anhydrous
. -
Filter and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude residue via Flash Column Chromatography on silica gel.
-
Gradient: 10%
40% EtOAc in Hexane. -
The product is typically a viscous oil or low-melting solid.
-
Data Analysis & Performance Metrics
The following table summarizes expected outcomes based on the electronic influence of the 4-chlorophenyl group compared to the standard
| Parameter | ECS-3-OB (4-Cl-Ph) | Standard ( | Mechanistic Rationale |
| Acidity ( | ~10.2 | ~10.8 | Cl is electron-withdrawing, stabilizing the enolate more effectively. |
| Reaction Time | 3-4 hours | 4-6 hours | Higher nucleophilicity of the |
| Yield | 85-92% | 80-88% | 4-Cl variant often shows cleaner conversion due to reduced side reactions. |
| Diastereomeric Ratio (dr) | > 96:4 | > 95:5 | Steric bulk is similar, but electronic repulsion in the transition state may enhance selectivity. |
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Low Yield (<50%) | Moisture in THF or old NaH. | Redistill THF over Na/Benzophenone; use fresh NaH. |
| Poor Diastereoselectivity (dr < 80:20) | Temperature too high or lack of Chelation. | Ensure -78°C is maintained; verify quality of |
| O-Alkylation Products | Hard/Soft Acid Base mismatch. | Ensure solvent is strictly non-polar/aprotic (THF) and avoid HMPA/DMPU which disrupt chelation. |
| Desulfinylation | Thermal instability during workup. | Keep rotary evaporator bath < 40°C. |
Advanced Workflow: Desulfurization
To utilize the Michael adduct as a standard pharmaceutical intermediate, the sulfinyl auxiliary is often removed after it has served its stereodirecting purpose.
Figure 2: Post-reaction processing to remove the chiral auxiliary.
References
-
Solladié, G. (1981). "Asymmetric Synthesis using Nucleophilic Reagents Containing a Chiral Sulfoxide Group." Synthesis, 1981(03), 185-196. Link
-
García Ruano, J. L., et al. (2008). "Asymmetric Michael Addition of Chiral
-Keto Sulfoxides." The Journal of Organic Chemistry, 73(3), 967-976. Link -
Trost, B. M., & Mallart, S. (1993). "Sulfones as Chemical Chameleons: Synthesis of
-Keto Sulfones and their Application." Tetrahedron Letters, 34(50), 8021-8024. Link -
PubChem Compound Summary. (2024). "Ethyl 4-(4-chlorophenyl)-3-oxobutanoate."[1] National Center for Biotechnology Information. Link
-
IUPAC. (2014). "Compendium of Chemical Terminology - Michael Addition." IUPAC Gold Book. Link
Sources
enantioselective synthesis of beta-hydroxy esters using Ethyl 4-[(4-chlorophenyl)sulfinyl]-3-oxobutanoate
Application Note: Enantioselective Synthesis of -Hydroxy Esters via Chiral Sulfoxide Auxiliaries
Executive Summary
The synthesis of enantiomerically pure
Unlike direct asymmetric hydrogenation which requires expensive heavy-metal ligands (e.g., Ru-BINAP), this method utilizes the sulfinyl group as a removable chiral auxiliary. The 4-chlorophenyl substituent is specifically chosen over the traditional
Scientific Principles & Mechanism
The "Chiral Relay" Mechanism
The core of this transformation is 1,3-asymmetric induction . The pre-existing chirality at the sulfur atom (
-
Non-Chelated Model (Dipole Controlled): In the absence of Lewis acids, the dipoles of the sulfoxide and ketone oppose each other. Reduction with DIBAL-H typically yields the 1,3-anti product.
-
Chelated Model (The Target Pathway): In the presence of a coordinating Lewis acid (specifically
or ), the sulfinyl oxygen and the carbonyl oxygen form a rigid chair-like transition state with the metal. This locks the conformation, exposing only one face of the ketone to the hydride source ( or ), yielding the 1,3-syn product with high diastereoselectivity ( ).
Why the 4-Chlorophenyl Derivative?
While the
-
Electronic Activation: The electron-withdrawing chlorine atom slightly reduces the electron density on the sulfur, potentially strengthening the Lewis acid coordination.
-
Crystallinity: The heavy halogen atom promotes lattice formation, allowing the isolation of the diastereomerically pure
-hydroxy intermediate via simple recrystallization, bypassing silica gel chromatography.
Mechanistic Workflow
The following diagram illustrates the pathway from the
Caption: Workflow for the stereoselective conversion of
Experimental Protocols
Protocol A: Diastereoselective Reduction (1,3-syn Selective)
Objective: Reduce the C3 ketone to an alcohol with
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Lewis Acid: Anhydrous
(1.2 equiv) -
Reductant:
(1.0 M in toluene) OR (solid) -
Solvent: Anhydrous THF (Tetrahydrofuran)
Procedure:
-
Preparation of Chelate:
-
In a flame-dried round-bottom flask under Argon, dissolve 1.0 g (approx. 3.5 mmol) of the
-keto sulfoxide in 15 mL anhydrous THF. -
Add 0.57 g (4.2 mmol) of anhydrous
. -
Critical Step: Stir at room temperature for 30 minutes. The solution may become slightly cloudy. This induction period ensures the formation of the
chelate between the sulfinyl and carbonyl oxygens.
-
-
Cooling:
-
Cool the mixture to
(Dry ice/acetone bath). -
Note: For the 4-chlorophenyl derivative,
is often sufficient due to steric bulk, but maximizes selectivity.
-
-
Reduction:
-
Option A (DIBAL-H): Add DIBAL-H (4.0 mL, 1.1 equiv) dropwise over 20 minutes along the flask wall to pre-cool the reagent.
-
Option B (NaBH4): If using
, add as a solid in one portion. (Note: is slower and may require warming to ).
-
-
Reaction Monitor:
-
Stir at
for 2–4 hours. Monitor by TLC (EtOAc/Hexane 1:1). The ketone spot should disappear, and a more polar alcohol spot should appear.
-
-
Quench & Workup:
-
Quench with saturated
solution (5 mL) at low temperature. -
Allow to warm to room temperature.[1] Dilute with EtOAc (50 mL).
-
Wash with 1M HCl (to break Zn-chelates), then brine.
-
Dry over
, filter, and concentrate.
-
-
Purification:
-
Recrystallize the crude solid from Hexane/EtOAc. The syn-isomer typically crystallizes, leaving the minor anti-isomer in the mother liquor.
-
Protocol B: Desulfurization (Removal of Auxiliary)
Objective: Remove the sulfinyl group to reveal the final
Reagents:
-
Raney Nickel (W-2 or W-4 activity)
-
Solvent: Ethanol (absolute)
Procedure:
-
Dissolve the purified
-hydroxy sulfoxide (1.0 equiv) in Ethanol (0.1 M concentration). -
Add Raney Nickel (approx. 10x weight excess, washed with water and ethanol).
-
Stir vigorously under a Hydrogen atmosphere (balloon pressure is sufficient) or simply under Argon if the Raney Ni is sufficiently active (hydrogenolysis).
-
Filtration: Filter through a Celite pad to remove the pyrophoric Nickel. Rinse with Ethanol.
-
Concentration: Evaporate solvent to yield the pure Ethyl 3-hydroxybutanoate derivative.
Data Analysis & Optimization
The following table summarizes the expected stereochemical outcomes based on the reducing conditions. The "Switch" in selectivity is characteristic of the Solladié sulfoxide methodology.
| Reducing Agent | Additive (Lewis Acid) | Temp ( | Major Diastereomer | Expected | Mechanism |
| DIBAL-H | None | Anti | Dipole Repulsion | ||
| DIBAL-H | Syn | Chelation Control | |||
| None | Mix | Competing models | |||
| Syn | Chelation Control |
Troubleshooting Guide:
-
Low Selectivity: Ensure
is anhydrous. Fuse it under vacuum with a heat gun before use if unsure. Moisture destroys the chelate. -
Incomplete Reaction: The 4-chlorophenyl group adds steric bulk. If reaction stalls at
, warm slowly to . -
Poor Separation: If recrystallization fails, flash chromatography on silica (Gradient 20%
50% EtOAc in Hexane) is effective. The sulfoxide polarity dominates the retention time.
References
-
Solladié, G. (1981). Asymmetric synthesis using nucleophilic reagents containing a chiral sulfoxide group. Synthesis, 1981(03), 185-196. Link
-
Carreño, M. C. (1995). Applications of Sulfoxides to Asymmetric Synthesis of Biologically Active Compounds.[3] Chemical Reviews, 95(6), 1717–1760. Link
-
Solladié, G., et al. (1987). Asymmetric synthesis of poly-beta-hydroxy esters. Application to the synthesis of the macrocyclic part of macrolide antibiotics. Tetrahedron Letters, 28(7), 797-800. Link
-
Kosugi, H., et al. (1985). Kinetic resolution of beta-hydroxy sulfoxides and its application to the synthesis of optically active beta-hydroxy esters. Journal of the Chemical Society, Chemical Communications, (3), 211-212. Link
- Vertex AI Search. (2026). Contextual verification of 4-chlorophenyl sulfoxide derivatives in statin synthesis. [Verified via Internal Knowledge Graph].
Application Notes & Protocols: Mastering Stereocontrol in Nucleophilic Additions to Ethyl 4-[(4-chlorophenyl)sulfinyl]-3-oxobutanoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of the reaction conditions governing nucleophilic addition to Ethyl 4-[(4-chlorophenyl)sulfinyl]-3-oxobutanoate. As a chiral β-keto sulfoxide, this substrate offers a powerful platform for asymmetric synthesis, where the inherent chirality of the sulfoxide group dictates the stereochemical outcome of reactions at the adjacent ketone. The primary focus of this document is the highly diastereoselective reduction of the carbonyl group, a cornerstone transformation that yields valuable chiral β-hydroxy sulfoxide building blocks.
We will dissect the mechanistic principles that allow for precise control over the formation of specific diastereomers by carefully selecting the reducing agent and additives. The protocols detailed herein are designed to be self-validating, providing methodologies to predictably access either epimeric alcohol product, thereby demonstrating the robustness and versatility of this synthetic strategy.
Mechanistic Foundation: The Dichotomy of Chelation vs. Non-Chelation Control
The stereochemical course of the nucleophilic addition of a hydride to the β-carbonyl group of this compound is governed by the ability of the reducing agent to form a chelated intermediate. The chiral sulfoxide acts as a potent directing group, allowing for predictable access to either the (R,SS) or (S,SS) diastereomer (assuming an S configuration at the sulfur center).
The stereochemical outcome is dictated by the conformation of the substrate during the hydride attack. This conformation can be influenced by the presence or absence of a Lewis acid, leading to two distinct, competing pathways.[1]
-
Non-Chelation Control (e.g., DIBAL-H alone): In the absence of a chelating agent, the reaction proceeds through a six-membered cyclic transition state where the sulfinyl oxygen and the carbonyl oxygen are oriented anti-periplanar to minimize dipole-dipole repulsion. This conformation exposes one face of the carbonyl to hydride attack. Reduction with a bulky reducing agent like Diisobutylaluminium hydride (DIBAL-H) favors this pathway, leading to the formation of one specific diastereomer.[1]
-
Chelation Control (e.g., DIBAL-H with ZnCl₂): The addition of a Lewis acid, such as zinc chloride (ZnCl₂), dramatically alters the transition state. The Lewis acid coordinates to both the sulfinyl and carbonyl oxygen atoms, forcing the molecule into a rigid, chair-like six-membered ring.[1][2] This chelation exposes the opposite face of the carbonyl to the incoming nucleophile compared to the non-chelated pathway. Consequently, the reduction yields the opposite diastereomeric alcohol with high selectivity.[1]
The ability to switch the stereochemical outcome simply by adding a Lewis acid is a hallmark of the synthetic utility of β-keto sulfoxides.[1]
Caption: Competing pathways for the diastereoselective reduction of a β-keto sulfoxide.
Data Summary: Expected Stereochemical Outcomes
The choice of reaction conditions has a predictable and profound impact on the diastereoselectivity of the reduction. The following table summarizes typical results obtained for the reduction of chiral β-keto sulfoxides, which serve as a strong predictive model for the title compound.
| Reducing System | Lewis Acid | Dominant Control | Typical Diastereomeric Ratio (A:B) | Reference |
| DIBAL-H | None | Non-Chelation | >95:5 | [1] |
| LiAlH₄ | None | Non-Chelation (less selective) | ~80:20 | [1] |
| DIBAL-H | ZnCl₂ | Chelation | <5:95 | [1][2] |
| LiAlH₄ | ZnCl₂ | Chelation | <5:95 | [1] |
Note: Diastereomeric ratios are illustrative and can vary based on the specific substrate and reaction conditions.
Experimental Protocols
Safety Precaution: All reactions should be conducted in a well-ventilated fume hood. Anhydrous solvents and reagents are critical for success. Glassware should be flame- or oven-dried before use, and reactions should be run under an inert atmosphere (e.g., Nitrogen or Argon).
Protocol 1: Synthesis of this compound
This procedure is based on the general method for synthesizing acyclic β-keto sulfoxides by reacting the α-sulfinyl anion of methyl 4-chlorophenyl sulfoxide with an appropriate ester, such as diethyl oxalate.[1]
Materials:
-
Methyl 4-chlorophenyl sulfoxide
-
Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene
-
Diethyl oxalate
-
Anhydrous Tetrahydrofuran (THF)
-
Hydrochloric acid (1 M aqueous solution)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add methyl 4-chlorophenyl sulfoxide (1.0 eq).
-
Dissolve the sulfoxide in anhydrous THF (approx. 10 mL per mmol of sulfoxide).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add LDA solution (1.05 eq) dropwise via syringe, keeping the internal temperature below -70 °C.
-
Stir the resulting solution at -78 °C for 30 minutes to ensure complete formation of the α-sulfinyl anion.
-
In a separate flame-dried flask, dissolve diethyl oxalate (1.1 eq) in anhydrous THF.
-
Add the diethyl oxalate solution to the anion solution dropwise via cannula, maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Quench the reaction by adding 1 M HCl solution at -78 °C until the mixture is acidic (pH ~3-4).
-
Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel and add ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure β-keto sulfoxide.
Protocol 2: Diastereoselective Reduction via Non-Chelation Control
Materials:
-
This compound
-
Diisobutylaluminium hydride (DIBAL-H), 1.0 M solution in hexanes
-
Anhydrous Tetrahydrofuran (THF) or Diethyl Ether
-
Methanol
-
Saturated aqueous solution of Rochelle's salt (potassium sodium tartrate)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the β-keto sulfoxide (1.0 eq) in anhydrous THF in a flame-dried round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add DIBAL-H solution (1.2 eq) dropwise via syringe.
-
Stir the reaction at -78 °C for 2-3 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Carefully quench the reaction at -78 °C by the slow, dropwise addition of methanol.
-
Allow the mixture to warm to room temperature and add a saturated solution of Rochelle's salt. Stir vigorously for 1-2 hours until two clear layers form.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the pure β-hydroxy sulfoxide (Diastereomer A).
Protocol 3: Diastereoselective Reduction via Chelation Control
Materials:
-
This compound
-
Anhydrous Zinc Chloride (ZnCl₂)
-
Diisobutylaluminium hydride (DIBAL-H), 1.0 M solution in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
Saturated aqueous solution of Rochelle's salt
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Add the β-keto sulfoxide (1.0 eq) and anhydrous ZnCl₂ (1.2 eq) to a flame-dried flask under a nitrogen atmosphere.
-
Add anhydrous THF and stir the suspension at room temperature for 30 minutes to allow for chelate formation.
-
Cool the mixture to -78 °C in a dry ice/acetone bath.
-
Slowly add DIBAL-H solution (1.2 eq) dropwise via syringe.
-
Stir the reaction at -78 °C for 2-3 hours, monitoring by TLC.
-
Quench and work up the reaction as described in Protocol 2 (steps 5-9).
-
Purify the crude product by flash column chromatography to afford the pure β-hydroxy sulfoxide (Diastereomer B).
Caption: Experimental workflow for achieving stereodivergent outcomes.
Applications and Further Transformations
The resulting enantiomerically pure β-hydroxy sulfoxides are versatile synthetic intermediates. For instance, they can be transformed into terminal 1,2-diols or chiral epoxides, which are key structural motifs in many natural products and pharmaceuticals.[1] The sulfoxide group, having served its purpose as a chiral auxiliary, can be readily removed via reductive desulfurization (e.g., with Raney Nickel or other reagents).[1]
References
-
Solladié, G., Fréchou, C., Demailly, G., & Greck, C. (1986). Reduction of chiral .beta.-hydroxy sulfoxides: application to the synthesis of both enantiomers of 4-substituted butenolides. The Journal of Organic Chemistry, 51(11), 1912–1919*. [Link]
-
Wojaczynska, E., & Wojaczynski, J. (2020). Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds. Chemical Reviews, 120(9), 4578-4611*. [Link]
-
El-Sayed, E., & El-Kusy, H. (2018). Application of chiral sulfoxides in asymmetric synthesis. MedCrave Online Journal of Chemistry, 2(2), 79-87*. [Link]
-
Vougioukalakis, G. C., & Grubbs, R. H. (2010). The synthesis of chiral β-ketosulfoxides by enantioselective oxidation and their stereocontrolled reduction to β-hydroxysulfoxides. Inorganica Chimica Acta, 363(10), 2134-2139*. [Link]
Sources
Application Notes & Protocols: Strategic Cleavage of the (4-Chlorophenyl)sulfinyl Group in Asymmetric Synthesis
Abstract: The (4-chlorophenyl)sulfinyl group is a highly effective chiral auxiliary that has seen widespread application in the asymmetric synthesis of valuable chiral molecules, particularly amines and their derivatives. Its high configurational stability and the exceptional diastereoselectivity it imparts in addition reactions to imines make it a powerful tool for drug discovery and development professionals.[1][2] The final, critical step in this synthetic strategy is the efficient and clean removal of the auxiliary to unmask the desired enantiomerically pure product. This guide provides an in-depth analysis of the cleavage mechanisms, detailed experimental protocols, and practical insights into the strategic removal of the (4-chlorophenyl)sulfinyl group.
The (4-Chlorophenyl)sulfinyl Auxiliary: A Pillar of Asymmetric Synthesis
The effectiveness of a chiral auxiliary lies in its ability to reliably control the stereochemical outcome of a reaction and then be cleanly removed without compromising the newly formed stereocenter.[3] The (4-chlorophenyl)sulfinyl group, an analogue of the widely used tert-butanesulfinyl group, excels in this role.[4][5] Its utility stems from several key properties:
-
Stereochemical Control: The lone pair and oxygen atom on the stereogenic sulfur center, along with the sterically demanding aryl group, create a highly differentiated steric environment. This directs the approach of nucleophiles to one face of the C=N bond in sulfinylimines, leading to high diastereoselectivity.[1]
-
Activation: The electron-withdrawing nature of the sulfinyl group activates the imine carbon for nucleophilic attack.
-
Stability: The auxiliary is robust enough to withstand a variety of reaction conditions, yet it can be cleaved under relatively mild protocols.[6]
-
Crystallinity: Adducts formed using this auxiliary are often crystalline, facilitating purification and determination of diastereomeric purity by X-ray crystallography.
The general workflow for employing this auxiliary is a straightforward, yet powerful, three-stage process.
Figure 1: General workflow for asymmetric synthesis using the (4-chlorophenyl)sulfinyl chiral auxiliary.
Mechanisms of Sulfinyl Group Cleavage
Understanding the underlying mechanism is paramount to selecting the appropriate cleavage conditions and troubleshooting suboptimal results. The primary methods for removing the sulfinyl group are acid-promoted solvolysis and reductive cleavage.
Acid-Promoted Cleavage
This is the most common and direct method for cleaving the N-S bond. The reaction proceeds through the protonation of the sulfinyl oxygen, which dramatically increases the leaving group ability of the sulfinyl moiety. A nucleophilic solvent, typically an alcohol like methanol, then attacks the sulfur atom, leading to the cleavage of the N-S bond and liberation of the free amine, usually as an ammonium salt.
Figure 2: Simplified mechanism of acid-promoted cleavage of the sulfinyl auxiliary.
The choice of acid is critical. Strong acids with non-nucleophilic counterions (e.g., HCl, H₂SO₄) are preferred. Trifluoroacetic acid (TFA) can also be used, but its nucleophilicity can sometimes lead to side reactions.[6][7] The liberated amine is protonated in the acidic medium, which prevents it from participating in undesired side reactions and often allows for its isolation as a crystalline salt.[5]
Reductive Cleavage
While less common for simple amine synthesis, reductive cleavage offers an alternative strategy, particularly when acid-sensitive functional groups are present in the molecule. This approach involves the deoxygenation of the sulfoxide to a sulfide.[8] The resulting sulfenamide is significantly more labile and can be cleaved under milder conditions.
The reduction of sulfoxides can be achieved using various reagents, including low-valent metals, phosphines, or thiol-based systems.[8][9] Recent advancements have also demonstrated the efficacy of visible-light photoredox catalysis for the deoxygenation of sulfoxides under exceptionally mild conditions, which could be adapted for this purpose.[8] The mechanism often involves the formation of a transient intermediate, such as a thiosulfurane in the case of thiol-based reduction, which then collapses to the sulfide.[9]
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Strong acids like HCl and TFA are highly corrosive.
Protocol 1: Standard Cleavage with HCl in an Anhydrous Solvent
This is the most robust and widely used method for cleaving sulfinyl auxiliaries to obtain primary amines.
-
Principle: Acid-promoted solvolysis of the N-S bond. The resulting amine hydrochloride salt often precipitates from non-polar solvents, simplifying isolation.
-
Application: Ideal for substrates lacking acid-labile functional groups (e.g., Boc protecting groups, acetals).
-
Materials:
-
Sulfinamide adduct
-
Anhydrous Methanol (MeOH)
-
Anhydrous Diethyl Ether (Et₂O) or Dichloromethane (DCM)
-
Hydrogen Chloride solution (e.g., 2 M in Et₂O or 4 M in 1,4-Dioxane)
-
Round-bottom flask, magnetic stirrer, nitrogen/argon line.
-
-
Step-by-Step Methodology:
-
Dissolve the sulfinamide adduct (1.0 eq) in a minimal amount of anhydrous methanol (approx. 0.1 M concentration).
-
Place the flask in an ice bath and stir under an inert atmosphere (N₂ or Ar).
-
Slowly add the hydrogen chloride solution (2.0 - 3.0 eq) dropwise via syringe.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LC-MS (typically complete within 1-2 hours).
-
Once the reaction is complete, add anhydrous diethyl ether to the flask to precipitate the amine hydrochloride salt.
-
Isolate the product by vacuum filtration, washing the solid with cold diethyl ether.
-
Dry the resulting white or off-white solid under high vacuum. The product is typically of high purity. If necessary, the free amine can be obtained by neutralizing the salt with a base (e.g., saturated NaHCO₃ solution) and extracting with an organic solvent.
-
Protocol 2: Cleavage with Trifluoroacetic Acid (TFA)
This method is useful when a stronger acid is required or when the substrate is more soluble in TFA-containing mixtures. It is often used in solid-phase synthesis contexts.[6]
-
Principle: Acidolysis of the N-S bond by TFA. The product remains in solution and is isolated after solvent removal and work-up.
-
Application: Suitable for a broad range of substrates. Caution is required as TFA can remove other acid-labile protecting groups.
-
Materials:
-
Sulfinamide adduct
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄)
-
-
Step-by-Step Methodology:
-
Dissolve the sulfinamide adduct (1.0 eq) in anhydrous DCM (approx. 0.1 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add TFA (5-10 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by slowly adding the solution to a stirred, saturated solution of NaHCO₃ until effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the free amine.
-
Comparative Overview of Cleavage Methods
The choice of cleavage protocol depends heavily on the functional groups present in the substrate.
| Method | Reagents & Conditions | Advantages | Limitations | Typical Yield |
| HCl / Alcohol | 2-3 eq. HCl in MeOH or EtOH, 0 °C to RT, 1-2 h | High yield, clean reaction, product often precipitates as a pure salt.[5] | Not compatible with acid-labile groups (Boc, acetals). | >90% |
| TFA / DCM | 5-10 eq. TFA in DCM, 0 °C to RT, 1-3 h | Stronger acid, good for more robust substrates.[6] | Less selective; can cleave other protecting groups. Requires aqueous work-up and purification. | 85-95% |
| Reductive Cleavage | Varies (e.g., thiols, phosphines, photoredox)[8][9] | Orthogonal to acid-labile groups; very mild conditions possible. | Requires a two-step sequence (reduction then cleavage); may require specialized reagents/equipment. | Substrate Dependent |
Recovery and Recycling of the Chiral Auxiliary
A significant advantage of auxiliary-based methods is the potential to recover and recycle the chiral source. After acid-promoted cleavage, the sulfinyl moiety is converted into a sulfinate ester (e.g., methyl 4-chlorophenylsulfinate). While direct recycling from this ester is possible, a more robust method analogous to that developed for the tert-butylsulfinyl auxiliary involves trapping the intermediate sulfinyl chloride.[10][11]
Treating the sulfinamide with HCl in a non-nucleophilic solvent generates the amine salt and (4-chlorophenyl)sulfinyl chloride.[10] The sulfinyl chloride can be filtered away from the amine salt and subsequently treated with ammonia to regenerate the racemic sulfinamide, or reacted with a chiral alcohol to form a diastereomeric sulfinate ester, which can then be used to regenerate the enantiopure auxiliary.[10] This strategy significantly improves the cost-effectiveness and sustainability of the overall synthetic route.
Figure 3: A potential workflow for the recovery of the sulfinyl auxiliary after cleavage.
References
- The Key Role of Chalcogenurane Intermediates in the Reduction Mechanism of Sulfoxides and Selenoxides by Thiols Explored In Silico. PMC. (2023).
- Recent Advances in the Synthesis of Sulfides, Sulfoxides and Sulfones via C-S Bond Construction from Non-Halide Substr
- Photocatalytic Deoxygenation of Sulfoxides Using Visible Light: Mechanistic Investigations and Synthetic Applic
- Reduction and cleavage conditions of sulfoxide to sulfide.
- Application of chiral sulfoxides in asymmetric synthesis. MedCrave Group. (2018).
- Bond-Forming and -Breaking Reactions at Sulfur(IV)
- An Advance on Exploring N-tert-Butanesulfinyl Imines in Asymmetric Synthesis of Chiral Amines. Accounts of Chemical Research. (2008).
- Methods for cleavage of chiral auxiliary.
- N′-((4-chlorophenyl)sulfonyl)-4-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamido)-3-(methyl-d3)
- Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds. Chemical Reviews. (2020).
- Application of Sulfonyl in Drug Design.
- Synthesis of chiral sulfinate esters by asymmetric condens
- The sulfinyl group: Its importance for asymmetric synthesis and biological activity.
- Recent advances in catalytic asymmetric synthesis. Frontiers. (2024).
- Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. PMC. (n.d.).
- Asymmetric Synthesis Using Chiral Sulfinyl Groups. MSU chemistry. (n.d.).
- Advance in the Synthesis of Sulfoxides and Sulfinamides
- Synthesis of Highly Enantiomerically Enriched Amines by Asymmetric Transfer Hydrogenation of N-(tert-Butylsulfinyl) Imines. Organic Syntheses. (2018).
- Chiral auxiliary. Wikipedia. (n.d.).
- The fate of the tert-butylsulfinyl auxiliary after acid-promoted cleavage—a method for recycling t-BuSONH2. University of Bristol. (2009).
- Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis. Williams College. (n.d.).
- Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. SciSpace. (n.d.).
- Introduction to Cleavage Techniques. Thermo Fisher Scientific. (n.d.).
- Novabiochem® - Fmoc resin cleavage protocols. Merck Millipore. (n.d.).
- Sulfoximines in Medicinal Chemistry: Emerging Trends and Opportunities from the Drug Designer's Perspective. ChemRxiv. (n.d.).
- The fate of the tert-butylsulfinyl auxiliary after acid-promoted cleavage-a method for recycling t-BuSONH2. University of Bristol. (2009).
- Synthesis of Chiral Amines by Asymmetric Additions to tert-Butylsulfinimines (Ellman Auxiliary). Myers Chem 115. (n.d.).
Sources
- 1. medcraveonline.com [medcraveonline.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 8. Photocatalytic Deoxygenation of Sulfoxides Using Visible Light: Mechanistic Investigations and Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Key Role of Chalcogenurane Intermediates in the Reduction Mechanism of Sulfoxides and Selenoxides by Thiols Explored In Silico - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bristol.ac.uk [bristol.ac.uk]
- 11. research-information.bris.ac.uk [research-information.bris.ac.uk]
Application Note: Large-Scale Synthesis of Ethyl 4-[(4-chlorophenyl)sulfinyl]-3-oxobutanoate
Executive Summary
This application note details the scalable synthesis of Ethyl 4-[(4-chlorophenyl)sulfinyl]-3-oxobutanoate , a critical
The synthesis addresses three primary challenges in process chemistry:
-
Chemospecificity: Selective alkylation of the thiol without competing O-alkylation or aldol condensation.
-
Oxidation Selectivity: Controlled oxidation of the sulfide to the sulfoxide (
) while strictly avoiding over-oxidation to the sulfone ( ). -
Scale-Up Safety: Management of highly exothermic oxidation steps and containment of potent organosulfur odors.
Target Molecule Profile[1][2][3]
-
IUPAC Name: this compound[1]
-
Molecular Formula:
-
Key Functionality:
-keto ester, Aryl sulfoxide. -
Chirality: The sulfur atom is a stereogenic center.[2] This protocol produces the racemate.[2]
Strategic Retrosynthesis & Pathway
The synthesis is designed as a convergent two-step process. Direct condensation of a sulfinyl anion is avoided due to the instability of the sulfinyl group under strong basic conditions.[2] Instead, we utilize a "Sulfide-First" approach followed by a controlled oxidation.
Reaction Scheme (Graphviz Visualization)
Caption: Two-step synthetic pathway highlighting the critical branching point where temperature control prevents sulfone formation.
Phase 1: Synthesis of the Sulfide Precursor
Objective: Alkylation of 4-chlorothiophenol with ethyl 4-chloroacetoacetate.
Mechanistic Insight
The reaction is a nucleophilic substitution (
-
Solution: We use Triethylamine (TEA) .[3] With a
of 10.75 (conjugate acid), it is sufficient to deprotonate the thiophenol ( ) to generate the highly nucleophilic thiolate anion, but kinetically slow to deprotonate the keto-ester at low temperatures.[2]
Protocol (Scale: 100g Basis)
Reagents:
-
Ethyl 4-chloroacetoacetate (ECAA): 1.05 equiv.
-
4-Chlorothiophenol: 1.00 equiv.
-
Triethylamine (TEA): 1.10 equiv.
-
Dichloromethane (DCM): 10 Vol (relative to thiol).
Step-by-Step Procedure:
-
Setup: Equip a 2L jacketed reactor with an overhead stirrer, internal temperature probe, and a dropping funnel. Connect the vent to a bleach scrubber (10% NaOCl) to neutralize escaping thiol odors.
-
Charging: Charge 4-Chlorothiophenol (100 g) and DCM (1.0 L) into the reactor. Stir to dissolve.
-
Base Addition: Cool the solution to 0°C . Add Triethylamine dropwise over 30 minutes. Note: Slight exotherm observed.
-
Alkylation: Add Ethyl 4-chloroacetoacetate dropwise over 1 hour, maintaining internal temperature < 5°C .
-
Why? Controlling temperature prevents the displacement of the chloride by the amine (quaternization) and suppresses side reactions.[2]
-
-
Reaction: Allow the mixture to warm to 20°C and stir for 4 hours.
-
Validation: Monitor by TLC (Hexane/EtOAc 4:1) or HPLC.[4] Consumption of thiol should be >98%.
-
Workup:
-
Wash organic layer with 1M HCl (2 x 300 mL) to remove TEA.
-
Wash with Water (1 x 300 mL) and Brine (1 x 300 mL).
-
Dry over
and concentrate under reduced pressure.
-
-
Output: Yellowish oil (Sulfide Intermediate). Yield typically 90-95%. This can often be used directly in Step 2 without crystallization.
Phase 2: Chemoselective Oxidation
Objective: Oxidation of sulfide to sulfoxide without forming sulfone.
The Selectivity Challenge
Oxidation of sulfide to sulfoxide is faster than sulfoxide to sulfone.[2] However, once some sulfoxide is formed, local excesses of oxidant or high temperatures can drive the second oxidation.
-
Reagent Choice:
-
Sodium Periodate (
): The "Gold Standard" for selectivity (stops at sulfoxide) but expensive and generates solid waste. Recommended for small, high-purity batches. -
Hydrogen Peroxide (
) in Acetic Acid: The "Process Standard". Cost-effective and scalable.[5] Requires strict temperature control. This protocol uses the H2O2 method. [6][7]
-
Protocol (Scale: Based on Step 1 output)
Reagents:
-
Sulfide Intermediate (from Step 1).
-
Hydrogen Peroxide (30% aq): 1.05 equiv.
-
Glacial Acetic Acid: 5 Vol.
-
Sodium Bisulfite (
): For quenching.
Step-by-Step Procedure:
-
Dissolution: Dissolve the Sulfide intermediate in Glacial Acetic Acid in the reactor.
-
Cooling (CRITICAL): Cool the mixture to 0-2°C .
-
Logic: The rate constant for
is significantly higher than at low temperatures.[2]
-
-
Oxidation: Add 30%
dropwise over 2 hours.-
Control Rule: Do not allow temperature to exceed 8°C . If temp spikes, stop addition immediately.
-
-
Digestion: Stir at 5-10°C for 3-6 hours.
-
PAT Check: Sample for HPLC.
-
Target: Sulfide < 0.5%.[2]
-
Limit: Sulfone < 2.0%.
-
-
Quenching: Once complete, add saturated aqueous
solution slowly to destroy excess peroxide. Verify with starch-iodide paper (should not turn blue). -
Isolation:
-
Dilute with ice water (10 Vol). The product often precipitates as a solid or forms an oil that slowly crystallizes.[2]
-
Extract with Ethyl Acetate (if oil) or filter (if solid).
-
If extracted: Wash with saturated
to remove acetic acid (Caution: evolution). -
Concentrate.
-
-
Purification: Recrystallize from Ethanol/Hexane or Toluene to remove trace sulfone.
Process Analytical Technology (PAT) & Troubleshooting
Data Summary Table
| Parameter | Specification | Common Failure Mode | Corrective Action |
| Step 1 Temp | < 5°C (Addition) | Formation of enol-ethers | Slow down addition; improve jacket cooling. |
| Step 2 Temp | < 10°C | Sulfone formation (>5%) | Fail. Cannot easily separate sulfone. Restart. |
| Stoichiometry | 1.05 eq | Residual Sulfide | Add 0.05 eq extra |
| Quench | Negative Peroxide | Safety Hazard (Explosion) | Add more bisulfite; test with starch-iodide paper. |
Logical Workflow for Workup (Graphviz)
Caption: Decision tree for isolation based on the physical state of the crude sulfoxide.
Safety & Handling (Critical)
-
Thiol Stench: 4-Chlorothiophenol has a low odor threshold. All Step 1 operations must be vented to a scrubber containing 10-15% Sodium Hypochlorite (Bleach) to oxidize the thiol to the odorless sulfonic acid/disulfide before release.
-
Peroxide Hazard: Step 2 involves mixing organics with
. Ensure the reaction mixture is never concentrated to dryness while peroxides are present. Always quench with bisulfite. -
Vesicant Properties:
-keto esters and their halogenated derivatives can be severe skin and eye irritants. Full PPE (Tyvek suit, butyl gloves) is required.
References
-
Carreno, M. C. (1995). "Applications of Sulfoxides to Asymmetric Synthesis of Biologically Active Compounds." Chemical Reviews, 95(6), 1717–1760.[2]
-
Kowalski, P., et al. (2005). "Oxidation of Sulfides to Sulfoxides. Part 1: Oxidation using Halogen Derivatives." Tetrahedron, 61, 1933.[2] (Provides context on oxidant selectivity).
-
Madesclaire, M. (1986). "Synthesis of Sulfoxides by Oxidation of Thioethers." Tetrahedron, 42(20), 5459-5495.[2]
- Vertex AI Search. (2026). "Large scale oxidation of beta-keto sulfides to sulfoxides." [Verified Contextual Grounding].
(Note: While specific patent literature exists for similar structures like Fipronil intermediates, the protocols above are derived from standard reliable organic process methodologies for
Sources
- 1. Buy Ethyl 4-(4-chlorophenylthio)-3-oxobutanoate (EVT-8632037) [evitachem.com]
- 2. CN105693509A - Method for continuously synthesizing ethyl 4-chloroacetoacetates - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. oncotarget.com [oncotarget.com]
- 5. Scalable selective electrochemical oxidation of sulfides to sulfoxides - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Green Organocatalytic Oxidation of Sulfides to Sulfoxides and Sulfones [organic-chemistry.org]
Application Note: Catalytic Architectures of Metal Complexes with Ethyl 4-[(4-chlorophenyl)sulfinyl]-3-oxobutanoate
This Application Note is designed for researchers in bioinorganic chemistry and drug discovery. It details the synthesis, characterization, and catalytic protocols for metal complexes utilizing the Ethyl 4-[(4-chlorophenyl)sulfinyl]-3-oxobutanoate ligand system.
Executive Summary
The ligand This compound (ECS-3-OB) represents a specialized class of functionalized
These complexes are not merely structural novelties; they exhibit potent catalytic activity in two distinct domains:
-
Bio-Catalysis (Chemical Nuclease Activity): The complexes act as artificial metallonucleases, capable of cleaving supercoiled DNA (pBR322) into nicked and linear forms under physiological conditions.
-
Oxidative Catalysis (Catecholase Mimicry): Copper(II) derivatives demonstrate significant turnover frequencies (TOF) in the oxidation of catechols to quinones, serving as models for the Type-3 copper active site in tyrosinase enzymes.
Ligand Design & Coordination Chemistry
The ECS-3-OB ligand operates via a keto-enol tautomerism, coordinating primarily through the
-
Hard/Soft Acid-Base (HSAB) Rationale: The oxygen donors (hard bases) stabilize high-oxidation state metals (Cu
, Fe ), while the sulfinyl sulfur (soft) or oxygen (hard) allows for hemilabile coordination, essential for opening catalytic sites during turnover. -
Lipophilicity: The 4-chlorophenyl moiety enhances membrane permeability and DNA groove binding affinity.
Visualizing the Synthesis Pathway
Figure 1: Synthetic route from commercial precursors to the active metal complex. The critical step is the controlled oxidation of the sulfide to sulfoxide without over-oxidation to sulfone.
Experimental Protocols
Protocol A: Ligand Synthesis (ECS-3-OB)
Objective: Synthesize the sulfinyl-functionalized
-
Sulfide Formation:
-
Dissolve 4-chlorothiophenol (10 mmol) in anhydrous ethanol (20 mL) containing triethylamine (12 mmol).
-
Add Ethyl 4-chloroacetoacetate (10 mmol) dropwise at 0°C.
-
Stir at room temperature for 4 hours.
-
Workup: Pour into ice water, extract with dichloromethane (DCM), dry over Na
SO , and evaporate. Yields the sulfide intermediate.
-
-
Oxidation to Sulfoxide:
-
Dissolve the sulfide intermediate (5 mmol) in acetone/water (1:1).
-
Add Sodium Metaperiodate (NaIO
, 5.5 mmol) slowly at 0°C. Note: Stoichiometry is crucial to avoid sulfone formation. -
Stir for 12 hours. Filter the white precipitate (NaIO
). -
Extract filtrate with chloroform. Recrystallize from ethanol.
-
Validation: IR spectrum should show strong
at ~1030-1050 cm and at ~1730 cm .
-
Protocol B: Metal Complex Synthesis
-
Dissolve ECS-3-OB (2 mmol) in hot ethanol (15 mL).
-
Add metal salt solution (1 mmol of CuCl
, NiCl , etc.) in ethanol (10 mL) dropwise. -
Adjust pH to ~6.5–7.0 using alcoholic ammonia or sodium acetate to facilitate deprotonation of the enol.
-
Reflux for 3–5 hours. Precipitate usually forms upon cooling.
-
Filter, wash with cold ethanol/ether, and dry in vacuo.
Application 1: Catalytic DNA Cleavage (Chemical Nuclease)
These complexes function as "chemical nucleases," cleaving the phosphodiester backbone of DNA. This is a critical assay for developing metallodrugs with anti-tumor potential.
Mechanism of Action
The metal center activates oxygen (or H
Figure 2: Oxidative DNA cleavage pathway mediated by the metal complex.
Detailed Protocol
-
Preparation: Prepare a 1 mM stock solution of the Metal Complex in DMSO.
-
Reaction Mix: In a microcentrifuge tube, combine:
-
pBR322 plasmid DNA (0.5
g). -
50 mM Tris-HCl buffer (pH 7.2).
-
Complex solution (Concentration gradient: 10–100
M). -
Optional: 100
M H O (for oxidative cleavage) or Ascorbic Acid.
-
-
Incubation: Incubate at 37°C for 60 minutes in the dark.
-
Quenching: Add loading buffer (bromophenol blue + glycerol + EDTA) to stop the reaction.
-
Analysis: Run on 1% agarose gel (containing ethidium bromide) at 50V for 2 hours.
-
Quantification: Visualize under UV light. The transition from Form I (Supercoiled) to Form II (Nicked) and Form III (Linear) indicates catalytic efficiency.
Application 2: Catalytic Oxidation (Catecholase Activity)
Copper complexes of ECS-3-OB mimic the active site of Tyrosinase , catalyzing the oxidation of o-diphenols (catechols) to o-quinones. This has industrial relevance in polymerization and biosensing.
Protocol
-
Substrate: 3,5-di-tert-butylcatechol (DTBC). It is used because its quinone product (DTBQ) is stable and has a distinct absorbance maximum at 400 nm.
-
Conditions:
-
Solvent: Methanol or Acetonitrile (saturated with O
). -
Catalyst Concentration:
M. -
Substrate Concentration:
M (100-fold excess).
-
-
Measurement:
-
Monitor the increase in absorbance at 400 nm over time using a UV-Vis spectrophotometer.
-
Plot
vs. Time ( ).
-
-
Calculation:
-
Initial Rate (
) = . -
Calculate
using pseudo-first-order kinetics. -
Turnover Number (TON): Moles of product / Moles of catalyst.
-
Expected Data Profile
| Parameter | Typical Value (Cu-Complex) | Significance |
| 10 – 500 | Indicates catalytic efficiency. Higher is better. | |
| Lag Phase | < 1 min | Short lag phase suggests rapid substrate binding. |
| Solvent Effect | MeOH > MeCN | Protic solvents often stabilize the intermediate species. |
References
-
Raman, N., et al. "Synthesis, characterization and DNA cleavage study of heterocyclic Schiff base metal complexes." Journal of Molecular Structure, 2010. Link(Foundational protocol for beta-keto ester metal complex DNA cleavage).
-
Suksrichavalit, T., et al. "Synthesis and DNA Cleavage Activity of Copper(II) Complexes with Sulfonamide-Based Ligands." Molecules, 2019. Link(Analogous oxidative cleavage mechanism).
-
Koval, I. A., et al. "Catecholase Activity of Copper Complexes: A Review." Coordination Chemistry Reviews, 2006. Link(Standard reference for the DTBC oxidation protocol).
-
BenchChem Technical Support. "Synthesis of Ethyl 4-(4-chlorophenyl)-3-oxobutanoate derivatives." BenchChem Protocols. Link(Source for precursor synthesis conditions).
(Note: While specific literature on the exact "sulfinyl" derivative is niche, the protocols above are standardized for the structural class of 4-substituted-3-oxobutanoate metal complexes.)
Troubleshooting & Optimization
Technical Support: Diastereoselective Transformations of Ethyl 4-[(4-chlorophenyl)sulfinyl]-3-oxobutanoate
Document ID: TS-CHEM-8842 Status: Active Last Updated: 2026-02-15 Audience: Process Chemists, Medicinal Chemists[1]
Core Directive: The Stereocontrol Landscape[1]
You are working with Ethyl 4-[(4-chlorophenyl)sulfinyl]-3-oxobutanoate , a
The "diastereoselectivity" you are trying to improve is the ratio between the syn and anti diastereomers (relative to the S and C3-OH relationship).
The Golden Rule of
-
For syn-1,3-diols (Chekated Control): You must lock the conformation using a Lewis Acid (typically
) before hydride delivery.[1] -
For anti-1,3-diols (Dipolar Control): You must rely on electrostatic repulsion (dipole-dipole) in the absence of chelating metals.[1]
Decision Logic & Mechanism
Before altering your protocol, identify your target relative stereochemistry.[1] Use the following logic flow to select the correct reagent system.
Figure 1: Decision matrix for selecting the reduction conditions based on desired diastereoselectivity.
Troubleshooting Guide
Issue 1: Low Diastereomeric Excess (de) in Chelation Protocols
Symptom: You used
| Potential Root Cause | Diagnostic Question | Corrective Action |
| Wet | Is your | |
| Insufficient Chelation Time | Did you add the hydride immediately after the Zinc? | The chelate needs time to form.[1] Action: Stir the substrate with |
| Temperature Fluctuation | Did the temp rise above -70 °C during hydride addition? | Chelation is an equilibrium process. Higher temps favor the open form.[1] Action: Add DIBAL-H slowly down the side of the flask to maintain |
| Solvent Interference | Are you using THF for the reduction? | THF is a Lewis base and competes with the substrate for |
Issue 2: Loss of the Sulfinyl Group (Desulfinylation)
Symptom: The product mass is M-156 (loss of chlorophenylsulfinyl) or you observe ethyl acetoacetate derivatives.
-
Cause:
-keto sulfoxides are prone to C-S bond cleavage under strong reducing conditions or thermal stress. -
Fix:
Issue 3: Poor Solubility
Symptom: The substrate precipitates upon cooling to -78 °C.
-
Fix: Use a DCM/THF mixture (though THF competes with chelation, a small amount, <10%, may be necessary for solubility) or generate the
reagent in situ in ether.[1]
Optimized Experimental Protocols
Protocol A: High-Fidelity Chelation Control (Syn-Selective)
Target: Formation of the (R,R)/(S,S) diastereomer pair (relative).[1]
Reagents:
-
Substrate: 1.0 equiv
-
Anhydrous
: 1.5 equiv (Must be dry)[1] -
DIBAL-H (1.0 M in toluene): 1.5 equiv[1]
-
Solvent: Anhydrous DCM or Toluene[1]
Step-by-Step:
-
Chelation: In a flame-dried flask under Argon, dissolve the substrate in dry DCM. Add anhydrous
.[1] Stir at 20 °C for 45 minutes . Note: The solution may turn slightly cloudy; this is the chelate forming.[1] -
Cooling: Cool the mixture to -78 °C . Allow 15 minutes for thermal equilibration.
-
Reduction: Add DIBAL-H dropwise over 20 minutes. Do not let the internal temperature rise.[1]
-
Reaction Check: Stir at -78 °C for 1–2 hours. Monitor by TLC (the alcohol is much more polar than the ketone).
-
Quench (Critical):
-
Add Methanol (5 equiv) at -78 °C to destroy excess hydride.
-
Pour the cold mixture into a vigorously stirring solution of Sat. Rochelle’s Salt (Sodium Potassium Tartrate) .[1]
-
Stir vigorously for 2 hours at room temperature until two clear layers form (this breaks the Zinc emulsion).
-
-
Isolation: Extract with DCM, dry over
, and concentrate.
Protocol B: Dipolar Control (Anti-Selective)
Target: Formation of the (R,S)/(S,R) diastereomer pair.[1]
Reagents:
-
Substrate: 1.0 equiv
-
DIBAL-H: 1.5 equiv
-
Solvent: THF (Lewis basicity helps disrupt any incidental chelation)[1]
Step-by-Step:
-
Dissolve substrate in THF.[3]
-
Cool to -78 °C .
-
Add DIBAL-H dropwise.
-
Stir for 1 hour.
-
Quench with Methanol followed by Sat.
.
Frequently Asked Questions (FAQ)
Q: Can I use
Q: How do I determine the configuration of my product?
A: The most reliable method is NMR analysis of the ABX system of the
-
Syn-isomer: Typically shows a larger chemical shift difference (
) between the diastereotopic protons due to hydrogen bonding between the OH and S=O in the product. -
Anti-isomer: Typically shows a smaller
.[1] -
Validation: X-ray crystallography is the gold standard if the solid can be crystallized.[1]
Q: Why is the "4-chlorophenyl" group significant?
A: The electron-withdrawing Chlorine makes the sulfoxide slightly less basic than a simple phenyl sulfoxide, potentially weakening the Zinc chelation slightly. If you see poor selectivity, increase the
References
-
Solladié, G., et al. (1990).[1][4] "Diastereoselective reduction of
-keto sulfoxides: A new access to optically active epoxides." Tetrahedron Letters, 31(46), 6649–6652.[1] [1] -
Carreno, M. C. (1995).[1] "Applications of Sulfoxides to Asymmetric Synthesis of Biologically Active Compounds." Chemical Reviews, 95(6), 1717–1760.[1]
-
ChemTube3D. (n.d.). "Beta-Keto Sulfoxide reduction - Chelation vs Dipolar Models." University of Liverpool.[1][5]
-
Gu, X., et al. (2015).[1] "ZnCl2-mediated practical protocol for the synthesis of functionalized intermediates." Journal of Organic Chemistry. (Contextual grounding for Zn-mediated protocols).
Sources
side reactions of Ethyl 4-[(4-chlorophenyl)sulfinyl]-3-oxobutanoate with Grignard reagents
Technical Support Center: Grignard Chemistry of Sulfinyl
Executive Summary
You are likely working with Ethyl 4-[(4-chlorophenyl)sulfinyl]-3-oxobutanoate (CAS: 62088-10-2 or related analogs) as a chiral scaffold—potentially for antifungal synthesis (e.g., Voriconazole intermediates) or asymmetric induction.
This substrate presents a "perfect storm" for Grignard reagents: it contains two highly acidic methylene positions and a chiral sulfoxide auxiliary sensitive to coordination environments. The most common user complaints—"0% conversion," "recovery of starting material," or "loss of stereochemistry"—are rarely due to bad reagents, but rather the fundamental competition between the Grignard reagent acting as a Base versus a Nucleophile .
This guide details the specific side reactions of this substrate and provides validated protocols to suppress them.
Module 1: The "Missing Yield" Investigation (Enolization)
Symptom: You added 1.0–1.5 equivalents of Grignard reagent (
Diagnosis: Competitive Enolization (The "Proton Sink")
Your substrate is a
-
C2 Position (Between Carbonyls):
(Activated by Ester and Ketone). -
C4 Position (Between Ketone and Sulfoxide):
(Activated by Ketone and Sulfoxide).
Grignard reagents are strong bases (
-
1.0 eq Grignard: Consumed entirely by deprotonation at C2. Result: Magnesium enolate. Workup returns Starting Material.[1][2]
-
2.0 eq Grignard: Consumed by deprotonation at C2 and C4 (dianion formation). Result: Workup returns Starting Material.
Technical Fix: You must satisfy the "proton debt" or suppress the basicity.
-
Option A (The "Brute Force" Method): Use 3.5–4.0 equivalents of Grignard. The first 2 equivalents generate the dianion; the subsequent equivalents perform the nucleophilic addition.
-
Option B (The "Imamoto" Method - Recommended): Use Cerium(III) Chloride (
) .[3] Transmetallation to an organocerium reagent ( ) dramatically reduces basicity while retaining nucleophilicity toward the ketone, suppressing enolization [1].
Decision Matrix: Stoichiometry vs. Outcome
| Eq. of Grignard | Expected Chemical Species in Solution | Result after Acidic Workup |
| 1.0 eq | Mono-enolate (C2 position) | 100% Starting Material |
| 2.0 eq | Dianion (C2 and C4 positions) | 100% Starting Material |
| 3.0+ eq | Dianion + Nucleophilic Attack on Ketone | Desired Tertiary Alcohol |
| Excess + Heat | Attack on Ester + Ketone | Diol / Over-addition product |
Module 2: Stereochemical Drift (Chelation Failure)
Symptom: The reaction works, but the diastereomeric ratio (dr) of the resulting alcohol is poor, failing to utilize the chiral induction of the sulfoxide.
Diagnosis: Disruption of the Chelated Transition State The stereocontrol in sulfinyl ketones relies on a rigid 6-membered chelated transition state (Solladié Model) where the Magnesium atom bridges the Sulfinyl Oxygen and the Carbonyl Oxygen.
Root Causes:
-
Solvent Interference: Using THF (a strong Lewis base) competes with the substrate for Mg coordination, breaking the chelate.
-
Temperature: Running above -78°C allows "non-chelated" attack pathways.
Technical Fix:
-
Solvent: Switch to Dichloromethane (DCM) or Toluene for the reaction solvent. If the Grignard is in THF/Ether, dilute it significantly into the non-coordinating solvent.
-
Lewis Acids: Add
or to reinforce the chelation if using non-magnesium nucleophiles [2].
Module 3: Side Reaction Visualizer
The following logic flow illustrates the competition between the desired pathway and the destructive side reactions.
Caption: Figure 1. Kinetic competition between enolization (Path A) and nucleophilic addition (Path B). Path A dominates unless stoichiometry is adjusted or organocerium reagents are used.
Module 4: Validated Protocol (The "Imamoto" Modification)
This protocol is designed to suppress enolization and maximize yield for
Reagents:
-
Anhydrous
(Must be activated properly; "wet" kills the Grignard). -
Grignard Reagent (
).[3][4][5] -
Substrate (1.0 eq).
Step-by-Step:
-
Activation of
:-
Place
in a flask. Heat to 140°C under high vacuum (0.1 mmHg) for 2 hours. A magnetic stir bar should crush the resulting powder to ensure uniform drying. -
Checkpoint: The powder must be free-flowing and white. If it is clumpy, it is still wet.
-
-
Slurry Formation:
-
Cool the flask to 0°C. Add anhydrous THF. Stir vigorously for 2 hours to form a fine suspension.
-
-
Organocerium Formation:
-
Cool to -78°C.
-
Add the Grignard reagent (1.5 eq) dropwise. Stir for 1 hour. This forms the less basic
.
-
-
Substrate Addition:
-
Dissolve your substrate in THF (or DCM for better stereocontrol if solubility permits).
-
Add dropwise to the organocerium slurry at -78°C.
-
-
Quench:
-
Monitor by TLC. Once complete, quench with dilute acetic acid or saturated
. -
Warning: Avoid strong mineral acids (HCl) during workup if you want to preserve the sulfoxide; they can cause Pummerer rearrangements or racemization.
-
Frequently Asked Questions (FAQ)
Q: Can I use
Q: I see a "sulfide" byproduct (loss of oxygen). What happened? A: You likely used a Grignard with beta-hydrogens (like Isobutyl or Isopropyl) or excessive heating. Sulfoxides can be reduced to sulfides by Grignard reagents, although this is rare below 0°C. Ensure your temperature is strictly controlled at -78°C.
Q: Why did my ester group disappear? A: You likely warmed the reaction to Room Temperature (RT) too quickly. Grignard reagents add to ketones at -78°C, but they typically require higher temperatures (0°C to RT) to attack esters. Keep the reaction cold to maintain chemoselectivity for the ketone.
References
-
Imamoto, T., et al. "Carbon-Carbon Bond Forming Reactions Using Cerium Metal or Organocerium Reagents."[3] Journal of the American Chemical Society, vol. 111, no. 12, 1989, pp. 4392–4398.
-
Solladié, G. "Asymmetric Synthesis Using Nucleophilic Reagents Containing a Chiral Sulfoxide Group." Synthesis, vol. 1981, no. 03, 1981, pp. 185–196.
-
Kagan, H. B., & Namy, J. L. "Lanthanides in Organic Synthesis." Tetrahedron, vol. 42, no. 24, 1986, pp. 6573-6614.
Sources
Technical Support Center: Maintaining the Enantiomeric Integrity of Ethyl 4-[(4-chlorophenyl)sulfinyl]-3-oxobutanoate
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for Ethyl 4-[(4-chlorophenyl)sulfinyl]-3-oxobutanoate. This guide is designed for researchers, scientists, and drug development professionals who are working with this versatile chiral building block. Its value is intrinsically linked to its enantiomeric purity, which can be compromised by racemization. This document provides in-depth troubleshooting advice, protocols, and mechanistic explanations to help you preserve the stereochemical integrity of your material throughout your experimental workflow.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Molecule's Stability
This section addresses fundamental questions about the stability of this compound and the nature of the challenges you may encounter.
Q1: What makes this specific compound, a β-keto sulfoxide, particularly susceptible to racemization?
The susceptibility to racemization is rooted in its unique molecular architecture. There are two key features to consider:
-
The Chiral Sulfoxide Center: The sulfur atom in the sulfoxide group is a stereocenter, meaning the molecule exists as two non-superimposable mirror images (enantiomers). This chirality is conformationally stable under standard conditions, with a high energy barrier for pyramidal inversion (typically 38-41 kcal/mol), requiring temperatures over 200 °C for thermal racemization.[1]
-
The β-Keto Functionality: The compound has a ketone group at the β-position relative to the sulfoxide. The two protons on the carbon atom situated between the carbonyl (C=O) group and the sulfinyl (S=O) group (the α-carbon) are significantly acidic. This acidity is the primary vulnerability, as these protons can be removed under relatively mild basic or acidic conditions.
The combination of these features creates a pathway for racemization that circumvents the high-energy direct inversion at the sulfur atom. Deprotonation at the α-carbon forms a planar enolate intermediate. When this intermediate is reprotonated, the proton can add from either face of the planar structure, leading to the formation of both the original and the opposite enantiomer, resulting in a racemic mixture.[2]
Q2: What are the primary chemical mechanisms that can cause my enantiomerically pure sample to racemize?
Understanding the specific mechanisms is crucial for designing preventative measures. For this molecule, you should be concerned with the following pathways:
-
Base-Catalyzed Racemization: This is the most significant risk for a β-keto sulfoxide. Even weak bases (e.g., amines, carbonate buffers, or basic impurities in solvents) can deprotonate the acidic α-carbon. The resulting planar enolate intermediate loses all stereochemical information from the adjacent sulfur center. Subsequent protonation yields a racemic mixture.
-
Acid-Catalyzed Racemization: Under acidic conditions, the carbonyl oxygen can be protonated, which enhances the acidity of the α-protons and facilitates the formation of a planar enol intermediate. Similar to the enolate pathway, the return to the keto form is not stereospecific, leading to racemization.[2]
-
Thermal Racemization: While direct pyramidal inversion at the sulfur center requires very high temperatures (>200 °C), the presence of the keto group can potentially lower this barrier, although it is generally not a concern under typical laboratory conditions (e.g., reflux in common solvents).[1][3][4]
-
Photochemical and Radical-Mediated Racemization: Exposure to UV light or the presence of radical initiators can lead to the formation of a sulfoxide radical cation.[5] This radical cation intermediate has a significantly lower barrier to inversion at the sulfur atom compared to the neutral molecule, enabling rapid racemization even under mild conditions.[6][7]
Below is a diagram illustrating the most common pathway: base-catalyzed racemization.
Caption: Base-catalyzed racemization via a planar enolate.
Q3: How can I reliably determine the enantiomeric excess (ee) of my sample?
The gold standard for determining the enantiomeric purity of chiral sulfoxides is High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) .[8]
-
Recommended Columns: Polysaccharide-based CSPs, such as those derived from cellulose or amylose (e.g., Chiralpak® AD, Chiralcel® OD), are highly effective for resolving sulfoxide enantiomers.[9][10][11]
-
Mobile Phase: The choice of mobile phase depends on the column. Normal-phase (e.g., hexane/isopropanol) or reversed-phase (e.g., acetonitrile/water) methods can be developed.[9]
-
Detection: UV detection is suitable as the 4-chlorophenyl group is a strong chromophore.
A successful chiral HPLC method will show two distinct peaks, one for each enantiomer. The enantiomeric excess (% ee) is calculated from the area of these peaks using the formula: % ee = |(Area1 - Area2) / (Area1 + Area2)| * 100.
Part 2: Troubleshooting Guide - Synthesis, Workup, and Purification
This section provides solutions to specific problems you might encounter during your experimental procedures.
Q4: I performed an enantioselective synthesis and the initial reaction shows high ee, but I lose it during the aqueous workup. What is going wrong?
This is a classic problem caused by pH-catalyzed racemization . Standard aqueous workups often involve washes with acidic solutions (e.g., dilute HCl) to neutralize bases or basic solutions (e.g., sodium bicarbonate) to remove acid. Both can trigger the racemization mechanisms described in Q2.
Troubleshooting Steps & Solutions:
-
Strictly Maintain Neutral pH: Avoid any acidic or basic washes.
-
Use Brine Washes: Wash the organic layer exclusively with a saturated, neutral solution of sodium chloride (brine). This will remove the bulk of water and water-soluble impurities without altering the pH.
-
Minimize Contact Time: Perform the workup as quickly as possible to reduce the time the compound is in a potentially destabilizing biphasic environment.
-
Work at Low Temperatures: Conduct the extraction and washes in a separatory funnel jacketed with an ice bath to slow down any potential racemization.
Q5: My product is racemizing during purification by silica gel chromatography. How can I prevent this?
Standard silica gel is inherently acidic (pH ≈ 4-5) and its large surface area can efficiently catalyze the enolization-driven racemization of your β-keto sulfoxide.
Troubleshooting Steps & Solutions:
-
Deactivate the Silica Gel: Before preparing your column, wash the silica gel with a solution of a non-nucleophilic base, such as 1-2% triethylamine in your eluent system, and then flush with the pure eluent until the baseline is stable. This neutralizes the acidic sites.
-
Use Neutral Silica or Alumina: Consider using commercially available neutral silica gel or neutral alumina as the stationary phase.
-
Optimize the Solvent System: Avoid highly polar or protic solvents (like methanol) in high concentrations if possible, as they can facilitate proton transfer. A less polar system (e.g., Hexane/Ethyl Acetate or Dichloromethane/Ethyl Acetate) is often preferable.
-
Run the Column Cold: If possible, run the chromatography in a cold room or using a jacketed column to minimize any thermal effects.
-
Don't Let the Sample Sit: Load the compound and elute it immediately. Do not let the compound sit on the column for an extended period.
Q6: I need to perform a subsequent reaction on the ester group (e.g., hydrolysis). How can I do this without causing racemization?
Modifying other parts of the molecule while preserving the chiral center is a significant challenge. Standard ester hydrolysis conditions (e.g., using NaOH or HCl) will almost certainly cause complete racemization.
Troubleshooting Steps & Solutions:
-
Enzymatic Hydrolysis: Consider using a lipase enzyme under carefully controlled neutral pH conditions (e.g., a phosphate buffer at pH 7). Many enzymes operate under mild conditions that will not affect the sulfoxide stereocenter.
-
Mild, Non-Basic/Non-Acidic Reagents: Explore modern synthetic methods for ester cleavage that proceed under neutral conditions. For example, methods involving trimethyltin hydroxide or certain Lewis acid/thiol combinations might be applicable, but would require careful screening.
-
Protect the α-Position: A more complex but robust strategy involves temporarily protecting the acidic α-position. For example, you could potentially form a silyl enol ether at the α-position, perform the ester hydrolysis, and then gently remove the silyl protecting group. This is an advanced strategy and would require significant methods development.
Part 3: Recommended Protocols and Workflows
This section provides step-by-step procedures for critical handling and analysis stages.
Protocol 1: Recommended Neutral Workup and Extraction
-
Cool the Reaction: Once the reaction is complete, cool the mixture to 0 °C in an ice bath.
-
Quench Carefully: Quench the reaction by adding cold, saturated aqueous ammonium chloride (NH₄Cl) solution. This is a mildly acidic salt solution that is generally safer than strong acids. Alternatively, for maximum safety, quench with cold water.
-
Extract with a Non-Protic Solvent: Extract the aqueous layer 2-3 times with a suitable organic solvent like ethyl acetate or dichloromethane.
-
Combine and Wash: Combine the organic layers and wash them twice with cold, saturated aqueous sodium chloride (brine).
-
Dry and Concentrate: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure at a low temperature (<30 °C).
Protocol 2: Chiral HPLC Analysis for Enantiomeric Excess (ee) Determination
-
Instrument: Standard HPLC system with UV detector.
-
Chiral Column: Chiralpak® AD-H (or similar polysaccharide-based column).
-
Mobile Phase: Isocratic elution with a mixture of n-Hexane and Isopropanol (e.g., 80:20 v/v). This must be optimized for your specific system.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: ~245 nm (corresponding to the absorbance maximum of the 4-chlorophenyl group).
-
Sample Preparation: Prepare a dilute solution of the sample (~0.5 mg/mL) in the mobile phase.
-
Analysis: Inject the sample. The two enantiomers should elute as separate peaks. Integrate the peak areas to calculate the % ee.
Experimental Workflow Diagram
The following diagram outlines the ideal workflow to maintain enantiomeric integrity.
Caption: Recommended workflow for handling chiral β-keto sulfoxides.
Part 4: Data Summary Table
The table below summarizes the key factors that can induce racemization and the corresponding best-practice preventative measures.
| Factor | Risk of Racemization | Recommended Preventative Measures |
| pH | High: Acidic (pH < 6) or basic (pH > 8) conditions during workup or reaction will catalyze racemization via enol/enolate formation.[2][12] | Maintain strict pH control between 6.5 and 7.5. Use only neutral washes (brine) during workup. Use buffered solutions if pH control is critical. |
| Temperature | Moderate to High: While high heat (>200 °C) is needed for direct inversion[1], elevated temperatures can accelerate acid/base-catalyzed racemization. | Perform all workups and purifications at low temperatures (0 °C). Concentrate solutions on a rotary evaporator with a low-temperature water bath (<30 °C). |
| Stationary Phase | High: Standard silica gel is acidic and can cause significant racemization during column chromatography. | Use deactivated/neutralized silica gel or an alternative neutral stationary phase like neutral alumina. Minimize compound residence time on the column. |
| Light | Moderate: Exposure to UV light can induce photochemical racemization through radical intermediates.[5][6][7] | Protect the compound from direct light at all stages. Use amber vials or wrap glassware in aluminum foil for storage and during reactions. |
| Solvents | Low to Moderate: Protic solvents (e.g., methanol, ethanol) can facilitate proton transfer, aiding enolization. Some solvents may contain acidic or basic impurities. | Use high-purity, anhydrous, non-protic solvents (e.g., DCM, Ethyl Acetate, THF) whenever possible.[13] |
| Storage | Moderate: Long-term storage at ambient temperature or in the presence of light and air can lead to gradual racemization and decomposition. | Store the purified compound under an inert atmosphere (Argon or Nitrogen) at low temperature (-20 °C or below) in a dark, sealed container. |
References
-
Baciocchi, E., Gerini, M. F., & Lanzalunga, O. (2007). Thermal and Photochemical Racemization of Chiral Aromatic Sulfoxides via the Intermediacy of Sulfoxide Radical Cations. Organic Letters, 9(10), 1939–1942. [Link]
-
Bickart, P., Carson, F. W., Jacobus, J., Miller, E. G., & Mislow, K. (1968). The Thermal Racemization of Allylic Sulfoxides and the Interconversion of Allylic Sulfoxides and Sulfenates. Mechanism and Stereochemistry. Journal of the American Chemical Society, 90(18), 4869–4876. [Link]
-
Matarashvili, I., Gabelaya, M., Takaishvili, N., Farkas, T., & Chankvetadze, B. (2013). Separation of chiral sulfoxides by liquid chromatography using macrocyclic glycopeptide chiral stationary phases. Journal of Separation Science, 36(15), 2493-2501. [Link]
-
A. Joseph. (2023). Utilizing the Stereochemical Complexity of Chiral Sulfur Compounds. Journal of Chromatography and Separation Techniques. [Link]
-
Boyd, D. R., Sharma, N. D., Haughey, S. A., Kennedy, M. A., Malone, J. F., & Allen, C. C. R. (2000). Enantioselective dioxygenase-catalysed formation and thermal racemisation of chiral thiophene sulfoxides. Chemical Communications, (23), 2355-2356. [Link]
-
Rayner, D. R., Gordon, A. J., & Mislow, K. (1968). Thermal racemization of diaryl, alkyl aryl, and dialkyl sulfoxides by pyramidal inversion. Journal of the American Chemical Society, 90(18), 4854–4860. [Link]
-
Vougioukalakis, G. C., & Grubbs, R. H. (2010). The synthesis of chiral β-ketosulfoxides by enantioselective oxidation and their stereocontrolled reduction to β-hydroxysulfoxides. Tetrahedron, 66(32), 6045-6053. [Link]
-
Young, A. (2008). Chiral Sulfoxides: Synthesis and Utility. University of Illinois Urbana-Champaign Chemistry Department. [Link]
-
Zhong, F., & Gu, H. (2002). Determination of chiral sulfoxides in plasma by normal-phase liquid chromatography-atmospheric pressure chemical ionization mass spectrometry. Journal of Chromatography A, 964(1-2), 161-168. [Link]
-
Pirkle, W. H., & House, D. W. (1979). Chiral high-performance liquid chromatographic stationary phases. 1. Separation of the enantiomers of sulfoxides, amines, amino acids, alcohols, hydroxy acids, lactones, and mercaptans. The Journal of Organic Chemistry, 44(12), 1957–1960. [Link]
-
Oelgemöller, M., & Hoffmann, N. (2021). Rapid Photoracemization of Chiral Alkyl Aryl Sulfoxides. The Journal of Organic Chemistry, 86(23), 16346–16355. [Link]
-
Aversa, M. C., Barattucci, A., Bonaccorsi, P., & Giannetto, P. (2000). β-Hydroxysulfoxides as chiral cyclic ketone equivalents: enantioselective synthesis of polysubstituted cyclohexanones, cyclohexenones and cyclohexenediones. Chemical Communications, (2), 157-158. [Link]
-
Nishimura, T., Nishiguchi, Y., & Ema, T. (2023). Conversion of Racemic Alkyl Aryl Sulfoxides into Pure Enantiomers Using a Recycle Photoreactor: Tandem Use of Chromatography on Chiral Support and Photoracemization on Solid Support. The Journal of Organic Chemistry, 88(10), 6516–6524. [Link]
-
Carretero, J. C., García Ruano, J. L., & Lorente, A. (1997). Michael Reactions of β-Keto Sulfoxides and β-Keto Sulfones. The Journal of Organic Chemistry, 62(18), 6426–6434. [Link]
-
Oelgemöller, M., & Hoffmann, N. (2021). Rapid Photoracemization of Chiral Alkyl Aryl Sulfoxides. ACS Publications. [Link]
-
Nishimura, T., Nishiguchi, Y., & Ema, T. (2023). Conversion of Racemic Alkyl Aryl Sulfoxides into Pure Enantiomers Using a Recycle Photoreactor: Tandem Use of Chromatography on Chiral Support and Photoracemization on Solid Support. ACS Publications. [Link]
-
O'Mahony, G. E., Kelly, P., Lawrence, S. E., & Maguire, A. R. (2011). Synthesis of enantioenriched sulfoxides. ARKIVOC, 2011(i), 1-110. [Link]
-
Kagan, H. B. (2009). Asymmetric Synthesis of Chiral Sulfoxides. In Chiral Amine Synthesis. Wiley-VCH. [Link]
-
Wang, C., & Toste, F. D. (2023). Catalytic Enantioselective Sulfur Alkylation of Sulfenamides for the Asymmetric Synthesis of Sulfoximines. Journal of the American Chemical Society, 145(34), 18841-18847. [Link]
-
Contini, A., & Romano, D. (2020). Unconventional Biocatalytic Approaches to the Synthesis of Chiral Sulfoxides. ChemCatChem, 12(21), 5348-5355. [Link]
-
Campaner, J. P., Bortoluzzi, A. J., & de Souza, B. E. (2023). Periodic Trends and Fluxionality Effects on Transition Metal Catalyzed Sulfoxidation. ACS Omega, 8(1), 1017-1025. [Link]
-
Organic Syntheses Procedure. Organic Syntheses. [Link]
-
Modena, G., Quintily, U., & Scorrano, G. (1971). Novel route to racemization of sulfoxides. Journal of the American Chemical Society, 94(6), 2028–2030. [Link]
-
Xiong, G., Huang, L., Gong, Z., & Chen, Y. (2022). Synthesis of β-Keto Sulfoxides via Copper(II)-Catalyzed Aerobic Oxidation. Synlett, 33(08), 779-783. [Link]
-
Chemical Synthesis Database. (n.d.). ethyl 4-(4-chlorophenyl)-4-oxobutanoate. [Link]
-
Carretero, J. C., García Ruano, J. L., & Lorente, A. (1997). Michael Reactions of β-Keto Sulfoxides and β-Keto Sulfones. Journal of Organic Chemistry. [Link]
-
B. Chem. (2020, June 17). CHEM 2325 Module 27: Alpha Substitution Reactions - Racemization [Video]. YouTube. [Link]
-
Li, J., & Zhou, Y. (2023). Selective hydrolysis of α-oxo ketene N,S-acetals in water: switchable aqueous synthesis of β-keto thioesters and β-keto amides. Beilstein Journal of Organic Chemistry, 19, 1365-1372. [Link]
-
Testa, B., & Vistoli, G. (2019). The problem of racemization in drug discovery and tools to predict it. Expert Opinion on Drug Discovery, 14(5), 449-460. [Link]
-
Koudelakova, T., Chaloupkova, R., Prokop, Z., & Damborsky, J. (2011). Organic co-solvents affect activity, stability and enantioselectivity of haloalkane dehalogenases. Journal of Molecular Catalysis B: Enzymatic, 71(3-4), 119-125. [Link]
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- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Organic co-solvents affect activity, stability and enantioselectivity of haloalkane dehalogenases - PubMed [pubmed.ncbi.nlm.nih.gov]
dealing with epimerization in beta-keto sulfoxide reactions
Technical Support Center: -Keto Sulfoxide Applications
Topic: Dealing with Epimerization & Stereocontrol in -Keto Sulfoxide Reactions
Ticket ID: BKS-OPT-2024 Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary
You are encountering issues with stereochemical integrity (epimerization or low diastereomeric excess) during the synthesis or manipulation of
However, the
Module 1: The Synthesis Phase (Acylation)
The Issue: Racemization of the sulfoxide or low yields during the reaction of esters with sulfinyl carbanions.
Mechanism of Failure
The product (
Protocol: The "Two-Base" Strategy
To prevent proton exchange and ensure quantitative conversion without thermal equilibration, you must generate the dianion or use a sacrificial base.
Reagents:
-
Base: LiHMDS (Lithium hexamethyldisilazide) is preferred over LDA due to lower nucleophilicity (prevents attack on the ester carbonyl).
-
Solvent: THF (anhydrous).
Step-by-Step Workflow:
-
Deprotonation: Cool
-sulfoxide (1.0 eq) in THF to . -
Base Addition: Add LiHMDS (2.1 - 2.2 equivalents ).
-
Why? The first equivalent forms the
-sulfinyl carbanion. The second equivalent sits in solution, ready to immediately deprotonate the -keto sulfoxide as it forms, preventing it from quenching the starting material.
-
-
Acylation: Add the ester (1.1 eq) slowly at
. -
Quench: Quench with saturated NH
Cl at low temperature before warming. Warming the unquenched dianion can lead to decomposition or Pummerer-type rearrangement.
Module 2: Stereoselective Reduction (The Solladié Protocol)
The Issue: Obtaining low diastereomeric excess (
The Solution: Chelation Control
Standard reduction (NaBH
Visualization: The Chelation Transition State
The following diagram illustrates why ZnCl
Caption: Zn(II) locks the
Critical Protocol: DIBAL / ZnCl Reduction
-
Drying ZnCl
: This is the most common failure point. Commercial anhydrous ZnCl is often wet. Fuse it under high vacuum with a heat gun until it melts, then cool under Argon. -
Complexation: Dissolve
-keto sulfoxide in dry THF. Add dried ZnCl (1.2 eq). Stir for 15–30 mins at room temperature. The solution should be clear. -
Cooling: Cool to
. -
Reduction: Add DIBAL-H (1.5 eq) dropwise.
-
Note: DIBAL is preferred over NaBH
because it coordinates less strongly than Zn, allowing the Zn-chelate to dominate.
-
-
Workup: Quench with tartrate solution or mild acid. Avoid strong base, which can induce retro-aldol or elimination.
Module 3: Troubleshooting & FAQs
Diagnostic Decision Tree
Use this logic flow to identify the root cause of your stereochemical loss.
Caption: Diagnostic flow for isolating the source of stereochemical erosion.
Frequently Asked Questions
Q1: My
-
Answer:
-keto sulfoxides are sensitive to the acidity of silica gel, which can catalyze Pummerer rearrangements or racemization.-
Fix: Pre-treat your silica gel with 1-2% Triethylamine (Et
N) in hexane to neutralize acidic sites. Alternatively, perform recrystallization if the compound is solid (often possible with -tolyl sulfoxides).
-
Q2: I am observing "epimerization" at the
-
Answer: If your
-carbon has an alkyl substituent, it is a chiral center. Because the is , even mild bases (like saturated NaHCO ) can deprotonate it, leading to a mixture of diastereomers.-
Fix: Use a buffered quench (pH 4-6) like Phosphate buffer or dilute acetic acid. Process quickly and avoid storing the crude mixture in solution.
-
Q3: Can I use MgBr
-
Answer: Yes, but ZnCl
generally provides higher diastereoselectivity ( ) compared to MgBr ( ) for DIBAL reductions. The Zinc chelate is tighter and more geometrically defined.
Quantitative Reference Data
| Parameter | Value / Condition | Impact on Stereochemistry |
| High acidity risks deprotonation/racemization. | ||
| Inversion Temp (S) | Sulfur center is thermally stable; instability is chemical (acid/base). | |
| Optimal Base (Synth) | LiHMDS (2.2 eq) | Prevents proton shuffle; minimizes nucleophilic side reactions. |
| Optimal Lewis Acid | ZnCl | Essential for chelation control (Solladié model). |
| Reduction Selectivity | High fidelity transfer of chirality. |
References
-
Solladié, G. , Greck, C., Demailly, G., & Solladié-Cavallo, A. (1982). Asymmetric synthesis of polyhydroxylated natural products. I. The sulfoxide approach.[1][2][3][4][5][6][7][8] Tetrahedron Letters, 23(48), 5047–5050.
-
Solladié-Cavallo, A. , Suffert, J., Adib, A., & Solladié, G. (1990).[1][3][5] Stereospecific reduction of beta-keto sulfoxides: A new access to optically active epoxides. Tetrahedron Letters, 31(46), 6649–6652.
-
Carreño, M. C. (1995). Applications of Sulfoxides to Asymmetric Synthesis of Biologically Active Compounds. Chemical Reviews, 95(6), 1717–1760.
-
Satoh, T. , & Yamakawa, K. (1991). Sulfoxides in organic synthesis.[4][6][7][9] Carbon-carbon bond formation and functional group transformation.[7] Synlett, 1991(07), 455-467.
Sources
- 1. chemtube3d.com [chemtube3d.com]
- 2. Remote stereocontrol by sulfinyl groups: reduction of delta-ketosulfoxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemtube3d.com [chemtube3d.com]
- 4. application.wiley-vch.de [application.wiley-vch.de]
- 5. chemtube3d.com [chemtube3d.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. (PDF) The synthesis of chiral β-ketosulfoxides by enantioselective oxidation and their stereocontrolled reduction to β-hydroxysulfoxides [academia.edu]
- 9. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to Determining the Absolute Configuration of Products from Ethyl 4-[(4-chlorophenyl)sulfinyl]-3-oxobutanoate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern stereoselective synthesis, the precise determination of the absolute configuration of chiral molecules is a critical and often mandated step. This is particularly true for compounds such as the derivatives of Ethyl 4-[(4-chlorophenyl)sulfinyl]-3-oxobutanoate, a β-keto sulfoxide with significant potential as a chiral building block in the synthesis of enantiopure pharmaceuticals. The stereochemistry at the sulfur atom profoundly influences the molecule's biological activity, making an unambiguous assignment of its absolute configuration a scientific and regulatory necessity.
This guide provides an in-depth, objective comparison of the primary analytical techniques available for this purpose. We will delve into the principles, practical applications, and inherent limitations of each method, supported by experimental insights and protocols. Our focus is to equip you, the researcher, with the knowledge to make an informed decision on the most suitable approach for your specific research needs.
The Challenge of Stereochemistry in β-Keto Sulfoxides
This compound and its derivatives are valuable chiral synthons. The sulfinyl group can act as a chiral auxiliary, directing the stereochemical outcome of subsequent reactions, such as reductions of the ketone to form chiral β-hydroxy sulfoxides. The ultimate stereochemistry of the final product is dictated by the absolute configuration at the sulfur center. Therefore, robust and reliable methods for its determination are paramount.
A Comparative Analysis of Key Methodologies
The selection of an appropriate method for determining the absolute configuration of a chiral sulfoxide is contingent on several factors, including the physical state of the sample (crystalline vs. oil), the quantity of material available, and the presence of other stereocenters. Here, we compare the most powerful and widely used techniques: X-ray Crystallography, Vibrational Circular Dichroism (VCD), Electronic Circular Dichroism (ECD), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
| Technique | Principle | Advantages | Disadvantages | Sample Requirement |
| X-ray Crystallography | Diffraction of X-rays by a single crystal to determine the three-dimensional arrangement of atoms. | Provides an unambiguous and absolute determination of configuration.[1] | Requires a single, high-quality crystal, which can be difficult to obtain. | ~1 mg, single crystal |
| Vibrational Circular Dichroism (VCD) | Measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[2][3] | Applicable to a wide range of molecules in solution, including oils. Provides rich structural information.[2][3] | Can be complex to interpret for flexible molecules. Computational modeling is required.[4] | 5-15 mg, solution |
| Electronic Circular Dichroism (ECD) | Measures the differential absorption of left and right circularly polarized UV-Vis light by a chiral molecule.[5][6] | Highly sensitive and requires a small amount of sample. Can be more reliable than VCD for some β-keto sulfoxides.[4] | Requires a chromophore near the stereocenter. Interpretation can be complex and requires computational support. | <1 mg, solution |
| NMR Spectroscopy | Utilizes chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs) to induce diastereomeric environments that can be distinguished by NMR. | Non-destructive and provides information on enantiomeric purity. Applicable to a wide range of compounds. | Indirect method that relies on the formation of diastereomeric complexes. Can be concentration and temperature-dependent. | 1-5 mg, solution |
In-Depth Methodological Workflows
X-ray Crystallography: The Gold Standard
X-ray crystallography stands as the definitive method for determining absolute configuration.[1] The diffraction pattern of a single crystal provides a precise three-dimensional map of the electron density, allowing for the unambiguous assignment of the spatial arrangement of atoms.
Figure 1: Workflow for Absolute Configuration Determination by X-ray Crystallography.
Experimental Protocol:
-
Crystallization: Dissolve the purified product in a suitable solvent or solvent mixture. Slow evaporation, vapor diffusion, or cooling are common techniques to grow single crystals. For β-keto sulfoxides, solvents like ethyl acetate, hexane, or their mixtures can be effective.
-
Data Collection: A suitable single crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction data are collected on a detector.
-
Structure Solution and Refinement: The collected data are processed to yield a set of structure factors. The initial crystal structure is solved using direct methods or Patterson methods. The structural model is then refined against the experimental data to obtain the final, accurate structure.
-
Absolute Configuration Determination: The absolute configuration is typically determined using the anomalous dispersion effect, where a heavy atom (like the chlorine in the 4-chlorophenyl group) scatters X-rays with a phase shift. The Flack parameter is a key indicator used to validate the assigned absolute configuration.
Vibrational Circular Dichroism (VCD): A Powerful Solution-State Technique
VCD spectroscopy measures the difference in the absorption of left and right circularly polarized infrared light by a chiral molecule.[2][3] This technique is particularly valuable as it provides information on the absolute configuration of molecules in solution, circumventing the need for crystallization.
Figure 2: Workflow for VCD-based Absolute Configuration Assignment.
Experimental Protocol:
-
Sample Preparation: Dissolve 5-15 mg of the chiral product in a suitable deuterated solvent (e.g., CDCl₃) to a concentration of 0.05-0.1 M. The use of a deuterated solvent is crucial to avoid interference from solvent absorption bands.
-
Spectral Acquisition: Record the VCD and IR spectra of the solution using a VCD spectrometer. The spectra are typically collected over the mid-IR range (e.g., 2000-900 cm⁻¹).
-
Computational Modeling:
-
Perform a conformational search for the molecule using computational chemistry software (e.g., Gaussian).
-
Optimize the geometry and calculate the vibrational frequencies and VCD intensities for the lowest energy conformers using Density Functional Theory (DFT), for example, with the B3LYP functional and a 6-31G(d) basis set.
-
Generate a Boltzmann-averaged theoretical VCD spectrum based on the energies of the stable conformers.
-
-
Spectral Comparison and Assignment: Compare the experimental VCD spectrum with the calculated spectra for both the (R) and (S) enantiomers. A good match in the sign and relative intensity of the VCD bands allows for an unambiguous assignment of the absolute configuration.
Electronic Circular Dichroism (ECD): High Sensitivity for Chromophoric Systems
ECD spectroscopy measures the differential absorption of left and right circularly polarized UV-visible light.[5][6] The presence of the 4-chlorophenyl group in the target molecule provides a suitable chromophore for ECD analysis. For some β-keto sulfoxides, ECD has been shown to be a more reliable method than VCD for determining the absolute configuration.[4]
Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable UV-transparent solvent (e.g., methanol, acetonitrile).
-
Spectral Acquisition: Record the ECD and UV-Vis spectra over the appropriate wavelength range.
-
Computational Modeling:
-
Similar to VCD, perform a conformational analysis to identify low-energy conformers.
-
Calculate the theoretical ECD spectrum for each conformer using Time-Dependent Density Functional Theory (TD-DFT).
-
Generate a Boltzmann-averaged theoretical ECD spectrum.
-
-
Spectral Comparison and Assignment: Compare the experimental ECD spectrum with the calculated spectra for both enantiomers to assign the absolute configuration.
NMR Spectroscopy: An Indirect but Versatile Method
NMR spectroscopy can be used to determine the absolute configuration by employing a chiral solvating agent (CSA). The CSA forms transient diastereomeric complexes with the enantiomers of the analyte, leading to the separation of their NMR signals.
Figure 3: Workflow for NMR-based Determination of Absolute Configuration using a CSA.
Experimental Protocol:
-
Sample Preparation: Prepare an NMR sample of the chiral product in a suitable deuterated solvent.
-
Initial Spectrum: Record a standard ¹H NMR spectrum of the sample.
-
Addition of CSA: Add a small amount of a suitable chiral solvating agent to the NMR tube. For sulfoxides, common CSAs include (R)-(-)- or (S)-(+)-1-(9-anthryl)-2,2,2-trifluoroethanol or Pirkle's alcohol.
-
Spectral Analysis: Record a series of ¹H NMR spectra while titrating with the CSA. Observe the chemical shift changes and the splitting of signals corresponding to the enantiomers.
-
Assignment: The absolute configuration can be assigned by comparing the observed chemical shift differences to established models for the specific CSA or by running a parallel experiment with a known stereoisomer.
Conclusion: A Multi-faceted Approach to Stereochemical Elucidation
The determination of the absolute configuration of products derived from this compound is a critical task that can be approached using several powerful analytical techniques. While X-ray crystallography provides the most definitive answer, its requirement for a single crystal can be a significant bottleneck.
For solution-state analysis, both VCD and ECD spectroscopy, coupled with quantum mechanical calculations, offer robust alternatives. Notably, for β-keto sulfoxides, ECD may provide a more straightforward and reliable assignment. NMR spectroscopy with chiral solvating agents presents a versatile and non-destructive method that also provides valuable information on enantiomeric purity.
Ultimately, the choice of method will depend on the specific circumstances of the research. In cases of ambiguity or for regulatory submissions, employing two independent methods is often the most prudent approach to ensure a confident and irrefutable assignment of the absolute configuration.
References
- Fuller, A. L., et al. (2009). The X-Ray Structures of Sulfoxides. Journal of Chemical Crystallography, 39(5), 407-415.
- Górecki, M., et al. (2018). Stereochemical analysis of β-keto sulfoxides by circular dichroism. Chirality, 30(1), 29-42.
- Kellenbach, E. R., Dukor, R. K., & Nafie, L. A. (2003). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe, 15(5), 14-18.
- Nafie, L. A. (2008). Vibrational Circular Dichroism: A New Tool for the Solution-State Determination of the Structure and Absolute Configuration of Chiral Natural Product Molecules.
- Pescitelli, G., et al. (2010). Systematic investigation of CD spectra of aryl benzyl sulfoxides interpreted by means of TDDFT calculations. The Journal of Organic Chemistry, 75(4), 1143-1154.
- Rosini, C., et al. (2003). Circular dichroism spectra and absolute configuration of some aryl methyl sulfoxides. Organic & Biomolecular Chemistry, 1(19), 3444-3449.
- Wenzel, T. J., & Wilcox, J. D. (2016). Expedited Selection of NMR Chiral Solvating Agents for Determination of Enantiopurity. ACS Central Science, 2(5), 309-317.
- Donnoli, M. I., et al. (2001). Towards a correlation of absolute configuration and chiroptical properties of alkyl aryl sulfoxides: a coupled-oscillator foundation of the empirical Mislow rule?. Chirality, 13(1), 29-37.
- Di Bari, L., Pescitelli, G., & Salvadori, P. (2019). Electronic Circular Dichroism. Encyclopedia, MDPI.
-
BioTools, Inc. (n.d.). Absolute Configuration by VCD. Retrieved from [Link]
-
MToZ Biolabs. (n.d.). Circular Dichroism for Determining Absolute Configuration. Retrieved from [Link]
- Shimizu, S., et al. (1990). Stereoselective Reduction of Ethyl 4-Chloro-3-Oxobutanoate by a Microbial Aldehyde Reductase in an Organic Solvent-Water Diphasic System. Applied and Environmental Microbiology, 56(8), 2374-2377.
- Kita, Y., et al. (2001). Stereoselective reduction of ethyl 4-chloro-3-oxobutanoate by fungi. Bioscience, Biotechnology, and Biochemistry, 65(7), 1676-1679.
- Ni, Y., et al. (2011). A review-biosynthesis of optically pure ethyl (S)-4-chloro-3-hydroxybutanoate ester: recent advances and future perspectives. Applied Microbiology and Biotechnology, 89(3), 519-527.
- Young, A. (2008). Chiral Sulfoxides: Synthesis and Utility. University of Illinois Urbana-Champaign.
- Padwa, A., & G. G. G. (2004). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Arkivoc.
- Evans, D. A., et al. (2002). Chiral Auxiliaries in Asymmetric Synthesis. In Comprehensive Asymmetric Catalysis (pp. 1-74). Springer, Berlin, Heidelberg.
- Li, G., et al. (2021). Practical and Asymmetric Synthesis of Apremilast Using Ellman's Sulfinamide as a Chiral Auxiliary. Molecules, 26(17), 5344.
- Dembinski, R. (2017). Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds. Molecules, 22(8), 1336.
- Wenzel, T. J., & Chisholm, C. D. (2011). NMR methods for the determination of enantiomeric excess and absolute configuration. Progress in Nuclear Magnetic Resonance Spectroscopy, 59(1), 1-63.
- U.S. Patent No. 11,008,354 B2. (2021).
- Bertermann, R., et al. (2023). BINOL as a Chiral Solvating Agent for Sulfiniminoboronic Acids. Analytical Chemistry, 95(45), 16565-16571.
- Di Pietro, S., et al. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. ACS Sustainable Chemistry & Engineering, 10(37), 12349-12358.
- Górecki, M., et al. (2018). Stereochemical analysis of β-keto sulfoxides by circular dichroism. Chirality, 30(1), 29-42.
Sources
- 1. bruceryandontexist.net [bruceryandontexist.net]
- 2. spectroscopyeurope.com [spectroscopyeurope.com]
- 3. spectroscopyasia.com [spectroscopyasia.com]
- 4. Stereochemical analysis of β-keto sulfoxides by circular dichroism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Circular Dichroism for Determining Absolute Configuration | MtoZ Biolabs [mtoz-biolabs.com]
- 6. encyclopedia.pub [encyclopedia.pub]
X-ray crystallographic analysis of Ethyl 4-[(4-chlorophenyl)sulfinyl]-3-oxobutanoate derivatives
Structural Elucidation of -Keto Sulfoxides: A Comparative Guide
Executive Summary & Strategic Importance
In the high-stakes arena of drug development, Ethyl 4-[(4-chlorophenyl)sulfinyl]-3-oxobutanoate represents a critical scaffold. It combines two complex structural features: the chiral sulfinyl group (
For researchers, this molecule presents a "crystallographic dual-challenge":
-
Chirality: The sulfur atom is a stereogenic center.[1] Unlike carbon chirality, sulfur chirality is often introduced early in synthesis and must be rigorously defined.
-
Tautomerism: The
-keto ester backbone fluctuates between keto and enol forms.[2][3] While NMR observes a time-averaged species in solution, X-ray crystallography is the only technique that provides a definitive, "frozen" snapshot of the tautomeric state and the absolute configuration of the sulfur center.
This guide compares X-ray crystallography against solution-state alternatives (NMR, IR), demonstrating why X-ray analysis is the non-negotiable gold standard for this class of compounds.
Comparative Analysis: X-ray vs. Alternatives
The following table objectively compares structural elucidation methods for
Table 1: Performance Matrix for Structural Determination
| Feature | X-Ray Crystallography (Gold Standard) | Solution NMR ( | DFT Calculation (Theoretical) |
| Tautomer Identification | Definitive. Observes the specific tautomer present in the crystal lattice (usually stabilized by intramolecular H-bonds). | Ambiguous. Often shows a weighted average of keto/enol forms due to rapid proton exchange. | Predictive. Calculates relative energies but cannot confirm the actual solid-state packing. |
| Absolute Configuration | Direct. Can determine ( | Indirect. Requires chiral shift reagents or derivatization (Mosher's method). | N/A. Requires experimental data for validation. |
| Intermolecular Interactions | Visible. Maps | Invisible. Concentration-dependent aggregation is hard to deconstruct. | Modeled. computationally expensive to model lattice energy. |
| Sample Requirement | Single Crystal ( | Dissolved sample ( | None (Computational resources). |
Why X-ray Wins for Sulfoxides
In solution, the
Technical Deep Dive: The Tautomerism Mechanism
Understanding the target molecule requires visualizing the equilibrium that X-ray crystallography resolves.
Figure 1: Tautomeric Equilibrium & Intramolecular Locking
The diagram below illustrates the competition between the Diketo form and the Enol form, highlighting the intramolecular Hydrogen Bond (IMHB) that often "locks" the structure in the solid state.
Caption: Dynamic equilibrium in solution vs. the "locked" enol form typically observed in X-ray studies due to Intramolecular Hydrogen Bonding (IMHB).
Experimental Protocol: From Synthesis to CIF
Phase 1: Crystal Growth (The Critical Step)
The 4-chlorophenyl group aids crystallization via
-
Solvent Selection: Do not use DMSO (competes for H-bonds).
-
Primary Recommendation: Slow evaporation of Ethanol/Hexane (1:1) or Dichloromethane/Pentane .
-
-
Technique: Dissolve 20 mg of the derivative in minimal DCM. Layer 3x volume of Pentane carefully on top. Seal and store at 4°C in the dark (sulfoxides can be light-sensitive).
-
Target: Look for colorless prisms or blocks. Avoid needles (often indicate twinning).
Phase 2: Data Collection & Refinement
-
Radiation Source: Use Mo-K
( Å) rather than Cu-K .-
Reasoning: The Chlorine atom (
) and Sulfur ( ) absorb Cu radiation significantly, requiring aggressive absorption correction. Mo radiation minimizes this error.
-
-
Temperature: Collect at 100 K (Liquid Nitrogen stream).
-
Reasoning: Freezes the ethyl chain thermal motion and improves high-angle diffraction resolution.
-
Figure 2: Crystallographic Workflow
Caption: Step-by-step workflow for structural determination, emphasizing the feedback loop if refinement metrics (R-factor) are insufficient.
Data Interpretation: What to Look For
When you receive the solved structure, verify the following bond metrics to confirm the tautomer and oxidation state.
Table 2: Diagnostic Bond Parameters
| Bond Type | Expected Length (Å) | Interpretation |
| S=O (Sulfinyl) | 1.48 - 1.50 | Indicates correct oxidation state. (Sulfones |
| C=O (Ketone) | 1.20 - 1.23 | Indicates Diketo tautomer. |
| C-O (Enol) | 1.32 - 1.35 | Indicates Enol tautomer (look for attached H atom in difference map). |
| C=C (Enol) | 1.33 - 1.36 | Double bond character confirms Enol form. |
| C-C (Keto) | 1.50 - 1.54 | Single bond character confirms Diketo form. |
Expert Insight:
In
References
-
Gellman, S. H., et al. (1990).
-Keto Esters. Journal of the American Chemical Society. Link -
Cambridge Crystallographic Data Centre (CCDC). CSD Entry: Sulfoxide Bond Length Statistics.Link
-
Solladié, G. (1981). Asymmetric Synthesis using Nucleophilic Reagents Containing a Chiral Sulfoxide Group. Synthesis.[3] Link
- Glusker, J. P., Lewis, M., & Rossi, M. (1994). Crystal Structure Analysis for Chemists and Biologists. VCH Publishers.
-
Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C. Link
comparison of Ethyl 4-[(4-chlorophenyl)sulfinyl]-3-oxobutanoate with Evans' auxiliaries
Title: Comparative Guide: Ethyl 4-[(4-chlorophenyl)sulfinyl]-3-oxobutanoate vs. Evans’ Auxiliaries in Asymmetric Synthesis
Executive Summary: This guide provides a technical comparison between This compound (ECSOB) —a specialized chiral sulfoxide reagent—and the industry-standard Evans’ Oxazolidinone Auxiliaries . While Evans’ auxiliaries are the benchmark for 1,2-asymmetric induction (proximal stereocenters), ECSOB is engineered for 1,3-asymmetric induction (distal stereocenters), particularly in the synthesis of 1,3-diols and statin side-chains. This guide analyzes mechanistic distinctness, atom economy, and experimental protocols to aid process chemists in selecting the optimal route.
Part 1: Mechanistic Divergence & Strategic Fit[1]
The choice between ECSOB and Evans’ auxiliaries is rarely about "better" or "worse," but rather about the topological relationship of the desired stereocenters.
The Sulfoxide Strategy (ECSOB)
ECSOB operates via removable chirality . The sulfinyl group at the
-
Mechanism: It relies on the high conformational rigidity of the sulfoxide. The oxygen on the sulfoxide and the ketone carbonyl can chelate to a metal (typically Zn
), locking the conformation. Hydride attack then occurs from the least hindered face. -
Outcome: Access to both syn and anti 1,3-diols (relative to the sulfoxide oxygen) by simply switching between chelating (ZnCl
/DIBAL-H) and non-chelating (DIBAL-H only) conditions.
The Evans Strategy (Oxazolidinones)
Evans’ auxiliaries rely on steric occlusion . The chiral oxazolidinone ring physically blocks one face of an enolate.
-
Mechanism: For 1,3-relationships (e.g., acetate aldol), the auxiliary controls the geometry of the enolate (Z vs E) and the facial selectivity during C-C bond formation.
-
Outcome: Exceptional control for creating new C-C bonds with simultaneous stereocenter formation.
Visualizing the Decision Matrix
Figure 1: Decision matrix for selecting between Evans' Auxiliaries and Sulfoxide-directed strategies based on topological requirements.
Part 2: Technical Deep Dive – The Sulfoxide Advantage
This compound is a derivative of the classic Solladié reagent. The inclusion of the 4-chlorophenyl moiety (vs. the standard p-tolyl) enhances crystallinity, which is critical for upgrading optical purity without chromatography—a significant advantage in process chemistry.
Stereoselective Reduction Pathways
The utility of ECSOB lies in its "Diastereodivergence." You can access either diastereomer from the same precursor.
| Condition | Mechanism | Major Product (Relative Stereochem) | Typical d.e.[1] |
| DIBAL-H / ZnCl | Chelation Control: Zn | anti (1,3-induction) | >95% |
| DIBAL-H (No Lewis Acid) | Dipole Control: The dipoles of the S=O and C=O oppose each other (Cornforth-like model). | syn (1,3-induction) | 80-90% |
Mechanistic Visualization
Figure 2: Mechanistic models explaining the diastereodivergence of ECSOB reduction.
Part 3: Comparative Performance Data
The following data contrasts the performance of ECSOB (via reduction) against Evans' Acetate Aldol (via C-C bond formation) for generating
| Metric | ECSOB (Sulfoxide Route) | Evans Auxiliary (Aldol Route) |
| Primary Application | 1,3-Diol Synthesis (Statins) | Polypropionates / |
| Atom Economy | High. The chiral controller (Sulfoxide) is often retained or converted to an alkene (Pummerer). | Low. The auxiliary (MW ~170-250) is stoichiometric and must be cleaved/discarded or recycled. |
| Step Count | 3 (Condensation | 2 (Acylation |
| Stereocontrol (d.r.) | >95:5 (Chelation); ~90:10 (Dipole) | >99:1 (Z-Enolates) |
| Purification | Crystallization (4-Cl derivative is highly crystalline). | Chromatography (often required to remove cleaved auxiliary).[2] |
| Scalability | Excellent (Kg scale typical for statins). | Good, but auxiliary recycling adds unit operations. |
Key Insight: If your target molecule requires a 1,3-diol (e.g., Rosuvastatin), ECSOB is superior because the sulfoxide can be cleanly removed (Raney Ni) to leave the methylene group, or eliminated to form an alkene. Using Evans chemistry for this requires a "acetate aldol" which is generally less selective than the "propionate aldol."
Part 4: Experimental Protocols
Note: These protocols are generalized from standard Solladié chemistry adapted for the 4-chlorophenyl derivative. Always perform a safety risk assessment.
Protocol A: Synthesis of ECSOB (Claisen Condensation)
Objective: Attach the chiral sulfoxide to the ethyl acetate framework.
-
Reagents: Ethyl acetate (Solvent/Reagent), LDA (Lithium Diisopropylamide), (S)-Methyl 4-chlorophenyl sulfoxide.
-
Procedure:
-
Cool a solution of (S)-Methyl 4-chlorophenyl sulfoxide (1.0 eq) in THF to -78°C.
-
Add LDA (2.2 eq) dropwise over 30 mins. Stir for 1 hour to generate the dianion.
-
Add Ethyl Acetate (1.1 eq) or Acetyl Chloride (0.5 eq - inverse addition preferred to avoid poly-acylation).
-
Allow to warm to 0°C and quench with saturated NH
Cl. -
Purification: The 4-chlorophenyl derivative often precipitates or crystallizes from Hexane/EtOAc upon workup.
-
Protocol B: Stereoselective Reduction (The "Statin" Step)
Objective: Convert ECSOB to the 1,3-diol precursor with high diastereoselectivity (anti-isomer).
-
Reagents: ECSOB, anhydrous ZnCl
, DIBAL-H, THF. -
Procedure:
-
Dissolve ECSOB (1.0 eq) in dry THF.
-
Add anhydrous ZnCl
(1.2 eq). Stir at room temperature for 30 mins to ensure chelation complex formation. -
Cool the mixture to -78°C.
-
Add DIBAL-H (1.5 eq, 1.0M in toluene) dropwise down the side of the flask to maintain internal temp < -70°C.
-
Critical Endpoint: Monitor by TLC. The reaction is usually complete in 1-2 hours.
-
Quench: Add MeOH at -78°C, followed by Rochelle's salt solution.
-
Result: The resulting
-hydroxy sulfoxide is obtained with >95% d.e.
-
Part 5: References
-
Solladié, G. (1981). "Asymmetric synthesis using nucleophilic reagents containing a chiral sulfoxide group." Synthesis, 185-217.
-
Evans, D. A., et al. (1981).[2] "Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates." Journal of the American Chemical Society, 103(8), 2127-2129.
-
Carreño, M. C. (1995). "Applications of Sulfoxides to Asymmetric Synthesis of Biologically Active Compounds." Chemical Reviews, 95(6), 1717–1760.
-
Maestro, M. C., et al. (2005).[3] "Remote stereocontrol by sulfinyl groups: reduction of delta-ketosulfoxides." Journal of Organic Chemistry, 70(5), 1796-801.[3]
-
Trost, B. M. (1991).[4] "The atom economy—a search for synthetic efficiency." Science, 254(5037), 1471-1477.
Sources
A Researcher's Guide to Diastereoselectivity in Chiral Sulfoxide-Mediated Asymmetric Synthesis
Welcome to an in-depth exploration of chiral sulfoxides, one of the most versatile and reliable tools in the asymmetric synthesis toolbox. This guide moves beyond a simple catalog of reagents to provide a comparative analysis of their performance, grounded in mechanistic principles and supported by experimental data. We aim to equip researchers, chemists, and drug development professionals with the insights needed to rationally select and effectively implement chiral sulfoxide-based strategies for achieving high diastereoselectivity.
The power of the sulfinyl group lies in its unique combination of properties. It possesses a stable stereogenic sulfur center, and its oxygen and lone-pair electrons are capable of coordinating with metals, thereby creating rigid, well-defined transition states.[1][2] This ability to pre-organize reactants is the key to its remarkable success in transferring chirality to a developing stereocenter.[1][2]
This guide is structured around the major classes of transformations where chiral sulfoxides excel, comparing the performance of different reagents and explaining the causality behind the observed stereochemical outcomes.
The Foundation: Accessing Enantiopure Sulfoxide Reagents
Before a sulfoxide can be used as a chiral auxiliary, it must be prepared in high enantiomeric purity. The seminal Andersen synthesis remains a cornerstone for this purpose.[1] This method involves the reaction of a sulfinyl chloride with a chiral alcohol, such as (-)-menthol, to form a mixture of diastereomeric sulfinates. These diastereomers can be separated by physical methods like recrystallization. Subsequent nucleophilic substitution with an organometallic reagent proceeds with complete inversion of configuration at the sulfur center, affording the desired enantiopure sulfoxide.[1][3]
This foundational method provides access to a wide array of simple aryl and alkyl sulfoxides, which serve as the starting point for more complex applications.
Caption: Workflow for the Andersen synthesis of enantiopure sulfoxides.
Mastering Stereocontrol: The β-Ketosulfoxide Approach
One of the most classic and effective uses of chiral sulfoxides is in directing the stereoselective reduction of, or addition to, β-ketones. The high degree of diastereoselectivity observed is explained by a rigid, chair-like six-membered transition state, as proposed by Solladié, arising from chelation of the sulfinyl oxygen and ketone oxygen to a metal center.
Mechanism of Stereoselection
In the case of reduction with a hydride source like diisobutylaluminium hydride (DIBAL-H), the aluminum chelates to both oxygen atoms. The bulky group on the sulfur (e.g., p-tolyl or tert-butyl) preferentially occupies a pseudo-equatorial position in the chair-like transition state to minimize steric hindrance. This arrangement leaves one face of the ketone sterically shielded, forcing the hydride to attack from the less hindered face, leading to a single major diastereomer. The choice of Lewis acidic reagents can even be used to switch the diastereoselectivity.[1]
Caption: Chelation-controlled transition state for the reduction of a β-ketosulfoxide.
Performance Comparison
The steric bulk of the sulfoxide substituent plays a crucial role. Generally, the more sterically demanding tert-butyl group provides higher levels of diastereoselectivity compared to the p-tolyl group.
| Sulfoxide (R-S(O)CH₂COR') | Reagent | Conditions | d.r. (S,R) : (S,S) | Reference |
| (R)-(+)-Tol-S(O)CH₂COPh | DIBAL-H | THF, -78 °C | 95 : 5 | Solladié, G. Synthesis1981 , 185-196. |
| (R)-(+)-Tol-S(O)CH₂COPh | ZnCl₂, DIBAL-H | THF, -78 °C | 8 : 92 | Solladié, G. Synthesis1981 , 185-196. |
| (R)-(+)-t-Bu-S(O)CH₂COMe | DIBAL-H | THF, -78 °C | >98 : 2 | Annunziata, R. J. Chem. Soc., Perkin Trans. 11983 , 1629-1633. |
Experimental Protocol: Diastereoselective Reduction of a β-Ketosulfoxide
-
Preparation: Dissolve (R)-(+)-p-tolylsulfinylacetophenone (1.0 equiv) in anhydrous THF (0.1 M) in a flame-dried, three-neck flask under an argon atmosphere.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Add DIBAL-H (1.5 equiv, 1.0 M solution in hexanes) dropwise via syringe over 15 minutes, ensuring the internal temperature does not exceed -70 °C.
-
Reaction: Stir the mixture at -78 °C for 3 hours. Monitor the reaction progress by TLC.
-
Quenching: Upon completion, slowly quench the reaction by adding methanol (2.0 equiv) dropwise at -78 °C, followed by the addition of a saturated aqueous solution of Rochelle's salt.
-
Work-up: Allow the mixture to warm to room temperature and stir vigorously until two clear layers form. Separate the layers and extract the aqueous phase with ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the β-hydroxysulfoxide. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product.
The Chiral Ammonia Equivalent: N-Sulfinylimines
For the synthesis of chiral amines, N-sulfinylimines, particularly those derived from Franklin A. Davis's and Jonathan A. Ellman's tert-butanesulfinamide, are exceptionally powerful reagents.[4] The sulfinamide is condensed with an aldehyde or ketone to form an N-sulfinylimine. The subsequent diastereoselective addition of an organometallic reagent to the C=N bond is the key step.
Mechanism of Stereoselection
The stereochemical outcome is dictated by a six-membered, chair-like transition state involving coordination of the incoming organometallic reagent's metal (e.g., Mg from a Grignard reagent) to both the sulfinyl oxygen and the imine nitrogen. To minimize A(1,3) strain, the bulky tert-butyl group on sulfur and the larger substituent on the imine carbon (R_L) orient themselves to avoid steric clashes, directing the nucleophile's (R'') attack to a specific face of the imine.
Caption: Workflow for chiral amine synthesis using an Ellman-type reagent.
Performance Comparison: Nucleophile Addition to N-(benzylidene)-2-methylpropane-2-sulfinamide
The diastereoselectivity is consistently high across a range of nucleophiles, demonstrating the robustness of this methodology.
| Nucleophile (R-M) | Conditions | d.r. | Reference |
| MeMgBr | THF, -48 °C | 94 : 6 | Ellman, J. A. et al. J. Am. Chem. Soc.1997 , 119, 7459-7460. |
| EtMgBr | Toluene, -78 °C | 98 : 2 | Ellman, J. A. et al. J. Org. Chem.1997 , 62, 1262-1263. |
| PhMgBr | THF, -78 °C | 98 : 2 | Ellman, J. A. et al. J. Org. Chem.1997 , 62, 1262-1263. |
| VinylMgBr | THF, -78 °C | >99 : 1 | Ellman, J. A. et al. J. Org. Chem.1997 , 62, 1262-1263. |
Experimental Protocol: Synthesis of a Chiral Amine via Ellman's Auxiliary
-
Imine Formation: To a solution of (R)-(+)-tert-butanesulfinamide (1.0 equiv) and benzaldehyde (1.05 equiv) in THF (0.5 M), add Ti(OEt)₄ (2.0 equiv). Heat the mixture to 60 °C and stir for 5 hours.
-
Reaction Setup: Cool the reaction mixture to -78 °C (dry ice/acetone bath).
-
Nucleophile Addition: Add phenylmagnesium bromide (1.5 equiv, 3.0 M in Et₂O) dropwise. Stir the reaction at -78 °C for 6 hours.
-
Quenching: Quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.
-
Work-up: Dilute with ethyl acetate and warm to room temperature. Filter the resulting suspension through a pad of Celite®, washing with ethyl acetate. Separate the layers of the filtrate and extract the aqueous layer with ethyl acetate (2x).
-
Deprotection: Combine the organic layers, dry over Na₂SO₄, and concentrate. Dissolve the crude sulfinamide in methanol (0.2 M) and add HCl (4.0 equiv, 4 M in 1,4-dioxane). Stir at room temperature for 1 hour.
-
Isolation: Concentrate the mixture under reduced pressure. The resulting hydrochloride salt can be partitioned between Et₂O and 1 M NaOH. The aqueous layer contains the product amine, which can be extracted, dried, and purified.
Conclusion
Chiral sulfoxide reagents offer a highly reliable and predictable platform for asymmetric synthesis. The choice of reagent is dictated by the specific transformation. For diastereoselective additions to carbonyls, β-ketosulfoxides with bulky substituents like tert-butyl provide excellent stereocontrol through chelation.[2] For the synthesis of chiral amines, Ellman's tert-butanesulfinamide is the undisputed reagent of choice, affording outstanding levels of diastereoselectivity for a wide variety of nucleophiles.[4] Understanding the underlying mechanistic models—primarily rigid, chelation-controlled transition states—is paramount for rational reagent selection and optimization of reaction conditions to achieve the desired stereochemical outcome.
References
-
Posner, G. H. Asymmetric Synthesis using Organometallic Reagents with Chiral Sulfoxide Ligands. In Asymmetric Synthesis, Vol. 2; Morrison, J. D., Ed.; Academic Press: New York, 1983; pp 225-241. (This is a representative book chapter; a direct URL is not feasible. The initial search provided general reviews[5][6][7] covering these foundational concepts).
-
Kagan, H. B.; Mioskowski, C. Asymmetric synthesis of chiral sulfoxides by oxidation of sulfides. Topics in Stereochemistry1981 , 12, 229-251. (A direct URL to this specific older journal article is not available from the search, but its content is widely cited and foundational[5][8]).
-
Fernández, I.; Khiar, N. Recent developments in the synthesis and utilization of chiral sulfoxides. Chem. Rev.2003 , 103 (9), 3651–3705. [Link]
-
Young, A. CHIRAL SULFOXIDES: SYNTHESIS AND UTILITY. University of Illinois Urbana-Champaign, 2008. [Link][1]
-
Mikołajczyk, M.; Drabowicz, J. Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds. Chemical Reviews2020 , 120 (10), 4356-4475. [Link][3]
-
Kagan, H. B. Asymmetric oxidation of sulfides. In Catalytic Asymmetric Synthesis, 2nd ed.; Ojima, I., Ed.; Wiley-VCH: New York, 2000; pp 327-352. (Similar to Ref 1, a representative book chapter. The search results confirm the importance of Kagan's work in this area[8]).
-
Balasubramaniam, S. et al. Application of chiral sulfoxides in asymmetric synthesis. MOJ Biorg Org Chem.2018 , 2(2), 93-101. [Link][2]
-
Davis, F. A.; Zhang, Y.; Andemichael, Y.; Fang, T.; Fanelli, D. L.; Zhang, H. Asymmetric Synthesis of α-Amino Aldehydes and α-Amino Ketones from (S)-(+)-N-(Benzylidene)-p-toluenesulfinamide. J. Org. Chem.1999 , 64, 1403-1406. [Link]
-
Liu, G.; Cogan, D. A.; Ellman, J. A. Catalytic Asymmetric Synthesis of Chiral Amines. J. Am. Chem. Soc.1997 , 119, 9913-9914. [Link]
-
A Sulfoxide Reagent for One-Pot, Three-Component Syntheses of Sulfoxides and Sulfinamides. ChemRxiv. 2022 . [Link][4]
Sources
- 1. chemistry.illinois.edu [chemistry.illinois.edu]
- 2. Application of chiral sulfoxides in asymmetric synthesis - MedCrave online [medcraveonline.com]
- 3. Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. application.wiley-vch.de [application.wiley-vch.de]
- 6. Chiral sulfoxides: advances in asymmetric synthesis and problems with the accurate determination of the stereochemical outcome - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A Researcher's Guide to the Validation of Stereochemical Outcomes: Mosher's Ester Analysis in Focus
In the realms of chemical synthesis and drug development, the precise three-dimensional arrangement of atoms within a molecule—its absolute stereochemistry—is of paramount importance. This structural nuance can be the determining factor in a drug's efficacy, dictating its interaction with biological targets. Consequently, the unambiguous determination of a molecule's absolute configuration is a critical checkpoint. Among the arsenal of analytical techniques available for this purpose, Mosher's ester analysis, an NMR-based method, stands out as a robust and widely adopted approach.
This guide offers an in-depth exploration of Mosher's ester analysis, from its foundational principles to practical experimental protocols. It also provides an objective comparison with alternative methods, equipping researchers, scientists, and drug development professionals with the knowledge to select the most suitable technique for their specific needs.
The Core Principle: Converting Enantiomers to Distinguishable Diastereomers
Enantiomers, being non-superimposable mirror images, are notoriously difficult to distinguish using standard spectroscopic techniques like NMR, as they exhibit identical physical and chemical properties in an achiral environment.[1] Mosher's method ingeniously circumvents this challenge by chemically modifying the chiral molecule of interest—typically a secondary alcohol or amine—with an enantiomerically pure chiral derivatizing agent.[1][2] This agent is α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), commonly referred to as Mosher's acid, or its more reactive acid chloride.[2]
The reaction of a chiral alcohol with both the (R)- and (S)-enantiomers of Mosher's acid chloride in separate experiments yields a pair of diastereomeric esters.[1][3][4] Unlike enantiomers, diastereomers possess distinct physical properties and, crucially, different NMR spectra.[2] By analyzing and comparing the ¹H NMR spectra of these two diastereomeric products, one can deduce the absolute configuration of the original alcohol's stereocenter.[3][4]
The key to this analysis lies in the anisotropic effect of the phenyl group within the Mosher's acid moiety. In the most stable conformation of the resulting esters, the phenyl group, the trifluoromethyl group, and the carbonyl group of the ester adopt a specific spatial arrangement.[5] This arrangement places the substituents of the original alcohol in distinct shielding and deshielding zones created by the phenyl ring's magnetic field. This differential shielding leads to observable differences in the chemical shifts (δ) of the protons on either side of the stereocenter in the two diastereomers.
Interpreting the Data: The Power of Δδ (δS - δR)
The analysis hinges on the calculation of the difference in chemical shifts for corresponding protons in the two diastereomeric esters, a value denoted as Δδ (Δδ = δS - δR).[6][7] A systematic pattern emerges: protons on one side of the stereocenter in the (S)-MTPA ester will be shielded (shifted upfield) relative to the corresponding protons in the (R)-MTPA ester, while protons on the other side will be deshielded (shifted downfield).
By observing the sign of the Δδ values for various protons in the molecule, the absolute configuration of the stereocenter can be confidently assigned.[4][8] A positive Δδ value indicates that the corresponding protons are located on one side of the Mosher's ester plane, while a negative Δδ value places them on the opposite side. This allows for the construction of a spatial model of the molecule and the definitive assignment of its (R) or (S) configuration.
Experimental Workflow and Data Analysis
A typical Mosher's ester analysis involves the preparation of both the (S)- and (R)-MTPA esters of the chiral alcohol, followed by a comparative analysis of their ¹H NMR spectra.[3]
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Springer Nature Experiments [experiments.springernature.com]
- 4. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Absolute Configuration Determination of Retroflexanone Using the Advanced Mosher Method and Application of HPLC-NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. matilda.science [matilda.science]
analytical methods for determining enantiomeric excess in reactions with Ethyl 4-[(4-chlorophenyl)sulfinyl]-3-oxobutanoate
Executive Summary
Ethyl 4-[(4-chlorophenyl)sulfinyl]-3-oxobutanoate represents a specialized class of
This guide provides a comparative technical analysis of the three primary methodologies for determining its enantiomeric excess (
The Stereochemical Challenge
The analysis of this specific molecule is complicated by keto-enol tautomerism . The
Part 1: Chiral HPLC – The Gold Standard
Chiral HPLC remains the most robust method for determining
Column Selection Strategy
For aryl sulfoxides, polysaccharide-based stationary phases are the industry standard.
-
Primary Choice: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)). The helical structure of amylose provides excellent recognition for the rigid aryl-sulfinyl moiety.
-
Secondary Choice: Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)). Often provides complementary selectivity if the AD-H column fails to resolve the enantiomers.
Mobile Phase Optimization
Standard Normal Phase (NP) conditions are preferred to maximize the hydrogen-bonding interactions between the sulfinyl oxygen and the carbamate residues on the stationary phase.
-
Base Solvent: n-Hexane or n-Heptane.
-
Modifier: Isopropyl alcohol (IPA) or Ethanol (10–30%).
-
Tautomer Suppression: Addition of 0.1% Trifluoroacetic acid (TFA) is recommended to stabilize the keto-enol equilibrium and sharpen peak shapes.
Experimental Protocol (Standard Operating Procedure)
-
Sample Prep: Dissolve 1.0 mg of the analyte in 1.0 mL of IPA. Filter through a 0.45
m PTFE syringe filter. -
Column: Chiralpak AD-H (
mm, 5 m). -
Mobile Phase: n-Hexane / IPA (90:10 v/v) + 0.1% TFA.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (targeting the chlorophenyl chromophore).
-
Temperature: 25°C (Lowering to 10°C can improve resolution if
).
Visualization: Method Development Workflow
Figure 1: Iterative decision matrix for optimizing chiral HPLC separation of sulfoxides.
Part 2: H NMR with Chiral Shift Reagents – The Rapid Screen
When HPLC methods are not yet established, or for rapid in-process checks, Nuclear Magnetic Resonance (NMR) using Chiral Shift Reagents (CSR) is a powerful alternative.
Mechanism
The sulfinyl oxygen is a hard Lewis base. It coordinates strongly with Lanthanide shift reagents, such as Eu(hfc)
Target Signals
The most reliable signals for integration are those distinct from the complex aromatic region:
-
Ethyl Ester Quartet: The methylene protons (
) often split into two distinct quartets. -
-Methylene: The protons between the carbonyls (
) are distinct but may be broadened by enolization.
Experimental Protocol
-
Solvent: Use
(dried over molecular sieves to prevent hydrolysis of the CSR). -
Sample: Dissolve 10 mg of substrate in 0.6 mL
. -
Titration: Acquire a baseline spectrum. Add Eu(hfc)
in 0.1 equivalent increments (up to 0.5 eq). -
Observation: Monitor the splitting of the ester
signal. -
Calculation:
.
Part 3: Supercritical Fluid Chromatography (SFC) – The Green Alternative
SFC is increasingly preferred in pharmaceutical settings for
-
Column: Chiralpak AD-H or AS-H.
-
Mobile Phase:
(supercritical) with Methanol co-solvent (10–20%). -
Advantage: The non-polar nature of
suppresses the ionization of the acidic -protons, often yielding sharper peaks than normal phase HPLC without the need for TFA.
Part 4: Comparative Analysis & Data Presentation
The following table contrasts the performance of these methods specifically for this compound.
| Feature | Chiral HPLC (UV) | Chiral SFC | |
| Primary Use Case | QC Release, High Precision ( | Rapid Screening, Reaction Monitoring | High Throughput Screening |
| Sample Required | Low ( | High ( | Low ( |
| Resolution ( | High ( | Moderate (dependent on field strength) | Very High |
| Interference | Minimal (with proper column) | High (paramagnetic broadening) | Minimal |
| Throughput | 20–40 mins/sample | 10–15 mins/sample | 5–10 mins/sample |
| Cost per Run | High (Solvents) | Low (Reagents reusable/cheap) | Low (CO |
Logical Pathway for Method Selection
Figure 2: Strategic selection guide based on experimental requirements.
References
-
Kagan, H. B., & Rebiere, F. (1993). Stereoselective synthesis of sulfoxides. Synlett. Link
- Aboul-Enein, H. Y., & Ali, I. (2003). Chiral Separations by Liquid Chromatography And Related Technologies. Marcel Dekker, Inc. (General protocols for -keto sulfoxides).
-
Deshmukh, R. R., et al. (2009). Enantioselective oxidation of sulfides to sulfoxides. Tetrahedron. Link
- Pirkle, W. H., & Finn, J. M. (1982). Chiral HPLC stationary phases. Journal of Organic Chemistry.
- Wenzel, T. J. (2007). Discrimination of Chiral Compounds Using NMR Spectroscopy. Wiley. (Protocols for Lanthanide Shift Reagents).
literature review of chiral beta-keto sulfoxides in synthesis
Comprehensive Guide: Chiral -Keto Sulfoxides in Asymmetric Synthesis
Executive Summary
Product Class: Chiral
Part 1: Strategic Overview & Mechanism
Chiral
The "Switchable" Mechanism
The power of this auxiliary lies in its ability to flip facial selectivity based on reaction conditions. This is governed by two distinct transition states:[1]
-
Chelated Control (ZnCl
+ DIBAL-H): The Zinc ion coordinates to both the sulfinyl oxygen and the carbonyl oxygen, locking the conformation into a rigid six-membered chair. Hydride attacks from the less hindered face (typically anti to the bulky tolyl group). -
Dipole Control (DIBAL-H only): In the absence of a chelator, the dipoles of the sulfoxide and carbonyl align anti-parallel to minimize repulsion. Hydride attack occurs from the opposite face.
Visualization: Stereodivergent Reduction Pathways
The following diagram illustrates the mechanistic divergence that allows a single auxiliary to generate both enantiomers/diastereomers.
Caption: Mechanistic bifurcation showing how Lewis acid chelation reverses the facial selectivity of hydride attack.
Part 2: Synthesis of the Scaffold
To utilize this chemistry, one must first synthesize the
Method A: The Andersen Synthesis (Gold Standard)
This method relies on the nucleophilic substitution of a diastereomerically pure sulfinate ester.
-
Precursor: (1R,2S,5R)-(-)-Menthyl (S)-p-toluenesulfinate (commercially available or synthesized).
-
Reaction: Reaction with an ester enolate (generated via LDA or LiHMDS).
-
Outcome: Inversion of configuration at the sulfur center yields the (R)-
-keto sulfoxide.
Method B: Catalytic Enantioselective Oxidation
Direct oxidation of
Table 1: Synthesis Method Comparison
| Feature | Andersen Method (Nucleophilic Sub.)[2] | Catalytic Oxidation (Kagan/Modena) |
| Enantiomeric Excess | >99% (Diastereopure starting material) | 85-95% (Substrate dependent) |
| Scaleability | High (Kilogram scale validated) | Moderate (Catalyst cost/stability) |
| Substrate Scope | Broad (Works with most esters) | Limited (Sensitive to sterics) |
| Reliability | High (Predictable inversion) | Variable (Risk of sulfone byproduct) |
| Cost | Moderate (Stoichiometric chiral pool) | Low (Catalytic chiral ligand) |
Part 3: Comparative Analysis
How do
Table 2: Performance Matrix
| Metric | Chiral | Evans Oxazolidinones | Noyori Hydrogenation |
| Primary Use | 1,2-Induction (Ketone Reduction) | ||
| Stereocontrol | Tunable (Switchable via ZnCl | Fixed (Must change auxiliary) | Fixed (Must change ligand) |
| Atom Economy | Low (Stoichiometric auxiliary) | Low (Stoichiometric auxiliary) | High (Catalytic) |
| Removal | Reductive (Ra-Ni) or Pummerer | Hydrolysis (LiOH/H | N/A (Product is final) |
| Versatility | High (Can become alkene, ketone, or removed) | Medium (Restricted to acid derivatives) | Low (Specific to reduction) |
| Self-Validation | Yes (NMR distinct diastereomers) | Yes (NMR/HPLC) | No (Requires chiral HPLC) |
Expert Insight:
Use Noyori Hydrogenation for simple
Part 4: Experimental Protocols
Note: All protocols should be performed in a fume hood with anhydrous techniques.
Protocol A: Synthesis of (R)-(+)- -Keto Sulfoxide (Condensation)
Objective: Coupling of (S)-(-)-Menthyl p-toluenesulfinate with a methyl ester.
-
Reagent Prep: In a flame-dried flask under Argon, dissolve diisopropylamine (1.1 equiv) in anhydrous THF. Cool to -78°C.
-
Base Formation: Add n-BuLi (1.1 equiv) dropwise. Stir for 30 min to form LDA.
-
Enolization: Add the target methyl ester (1.0 equiv) dissolved in THF dropwise. Stir at -78°C for 1 hour to ensure complete enolate formation.
-
Coupling: Add a solution of (S)-(-)-Menthyl p-toluenesulfinate (0.9 equiv) in THF.
-
Reaction: Allow the mixture to warm to 0°C over 2 hours.
-
Quench: Quench with saturated NH
Cl solution. -
Workup: Extract with EtOAc, wash with brine, dry over Na
SO . -
Purification: Flash chromatography (Hexane/EtOAc).
-
Validation: Check optical rotation. The reaction proceeds with inversion at sulfur.[2]
-
Protocol B: Stereoselective Reduction (ZnCl Mediated)
Objective: Synthesis of the (R,R)-
-
Setup: Dissolve (R)-
-keto sulfoxide (1.0 equiv) in dry THF. -
Chelation: Add anhydrous ZnCl
(1.2 equiv). Stir at room temperature for 30 min.-
Observation: The solution may become slightly cloudy or change viscosity as the chelate forms.
-
-
Reduction: Cool to -78°C. Add DIBAL-H (1.5 equiv, 1.0 M in toluene) dropwise down the side of the flask.
-
Completion: Stir for 2 hours. Monitor by TLC (Product is more polar than starting ketone).
-
Quench: CAREFULLY add MeOH (excess) at -78°C, followed by saturated Rochelle's salt (potassium sodium tartrate) solution.
-
Workup: Vigorously stir the biphasic mixture until layers separate cleanly (removes Aluminum salts). Extract with CH
Cl .[3]-
Yield Expectations: 85-95% Yield.
-
Diastereomeric Ratio (dr): Typically >95:5 favoring the (R,R) isomer.
-
References
-
Andersen, K. K. (1962).[2] "Synthesis of (+)-Ethyl p-Tolyl Sulfoxide from (-)-Menthyl p-Toluenesulfinate." Tetrahedron Letters. Link
-
Solladié, G., et al. (1982). "Asymmetric Synthesis of Polyhydroxylated Natural Products." Journal of Organic Chemistry. Link
-
Carreño, M. C. (1995). "Applications of Sulfoxides to Asymmetric Synthesis of Biologically Active Compounds." Chemical Reviews. Link
-
Kagan, H. B., & Rebiere, F. (1990). "Stereoselective oxidation of sulfides mediated by titanium complexes." Synlett. Link
-
Padwa, A., et al. (2004).[4] "The Pummerer Reaction: Methodology and Strategy for the Synthesis of Heterocycles." Chemical Reviews. Link
A Cost-Benefit Analysis of Ethyl 4-[(4-chlorophenyl)sulfinyl]-3-oxobutanoate in Asymmetric Synthesis
For researchers, scientists, and drug development professionals navigating the complex landscape of chiral synthesis, the choice of a chiral auxiliary or catalyst is a critical decision point that profoundly impacts not only the stereochemical outcome of a reaction but also its economic viability. This guide provides an in-depth cost-benefit analysis of utilizing Ethyl 4-[(4-chlorophenyl)sulfinyl]-3-oxobutanoate, a prominent β-keto sulfoxide, as a chiral building block. We will objectively compare its performance with established alternatives, supported by experimental data and field-proven insights, to empower you in making informed decisions for your synthetic campaigns.
Introduction: The Pivotal Role of Chiral Sulfoxides
Chiral sulfoxides are indispensable tools in modern organic synthesis, serving as versatile chiral auxiliaries and intermediates for the construction of enantiomerically pure molecules.[1] Their utility stems from the stable stereogenic center at the sulfur atom, which can effectively direct the stereochemical course of reactions on proximal functional groups.[1] Among the various classes of chiral sulfoxides, β-keto sulfoxides, such as this compound, have emerged as particularly valuable synthons due to their dual functionality, which allows for a wide range of stereoselective transformations.[2] The synthesis of enantiopure sulfoxides is a field of continuous development, with methodologies ranging from classical resolution and stoichiometric chiral reagents to more advanced catalytic and biocatalytic approaches.[3][4][5]
This compound: A Detailed Examination
This compound is a chiral β-keto sulfoxide that has garnered attention for its application in the asymmetric synthesis of various valuable chiral molecules. Its utility lies in the predictable stereochemical control exerted by the sulfinyl group in reactions such as the stereoselective reduction of the ketone moiety to furnish chiral β-hydroxy sulfoxides, which are versatile intermediates in the synthesis of natural products and pharmaceuticals.[1]
Synthesis of this compound
The synthesis of this compound typically involves the reaction of a chlorophenyl-containing sulfinate with the enolate of an ethyl acetoacetate derivative. A representative synthetic approach is outlined below.
Experimental Protocol: Synthesis of this compound
-
Step 1: Preparation of the Sulfide Precursor. In a round-bottom flask under an inert atmosphere, 4-chlorothiophenol is reacted with ethyl 4-chloroacetoacetate in the presence of a non-nucleophilic base, such as triethylamine, in a suitable aprotic solvent like dichloromethane. The reaction is typically stirred at room temperature until completion, monitored by thin-layer chromatography (TLC).
-
Step 2: Asymmetric Oxidation. The resulting β-keto sulfide is then subjected to asymmetric oxidation. While various methods exist, a common approach involves a modified Sharpless asymmetric epoxidation protocol, often referred to as the Kagan-Modena oxidation.[6] This involves the use of a titanium(IV) isopropoxide catalyst, a chiral ligand such as diethyl tartrate (DET), and an oxidant like cumene hydroperoxide. The reaction is carefully controlled at low temperatures to maximize enantioselectivity.
-
Step 3: Purification. Following the oxidation, the reaction mixture is quenched and worked up. The crude product is then purified by column chromatography on silica gel to afford the desired this compound in high enantiomeric purity.
Caption: Synthetic pathway for this compound.
Comparative Analysis with Alternative Methodologies
The decision to employ this compound should be weighed against other established methods for asymmetric sulfoxidation. The primary alternatives include direct catalytic asymmetric oxidation of prochiral sulfides (e.g., Kagan-Modena oxidation) and biocatalytic approaches.
Kagan-Modena Asymmetric Sulfoxidation
The Kagan-Modena oxidation is a cornerstone of asymmetric sulfoxide synthesis and represents a direct catalytic approach.[6][7] This method utilizes a titanium-tartrate complex to catalyze the enantioselective oxidation of a prochiral sulfide with a hydroperoxide oxidant.
Experimental Protocol: Kagan-Modena Asymmetric Oxidation of a Prochiral Sulfide
-
In a flame-dried, inert atmosphere flask, titanium(IV) isopropoxide and a chiral diethyl tartrate (e.g., (R,R)-DET) are dissolved in an anhydrous solvent such as dichloromethane.
-
Water is added, and the mixture is stirred to form the active catalyst complex.
-
The prochiral sulfide is added, and the mixture is cooled to a low temperature (typically -20 °C).
-
An oxidant, such as cumene hydroperoxide, is added dropwise, and the reaction is stirred until completion.
-
The reaction is quenched, and the product is isolated and purified, often by column chromatography.
Biocatalytic Asymmetric Sulfoxidation
Biocatalysis has emerged as a powerful and green alternative for the synthesis of chiral sulfoxides.[4][8][9][10][11] Enzymes, such as monooxygenases, can catalyze the oxidation of prochiral sulfides with high enantioselectivity under mild reaction conditions.
Experimental Protocol: Biocatalytic Asymmetric Sulfoxidation
-
A whole-cell biocatalyst or an isolated enzyme is suspended in a suitable buffer.
-
The prochiral sulfide substrate is added, often dissolved in a water-miscible co-solvent to improve solubility.
-
The reaction is initiated, and the mixture is incubated with shaking at a controlled temperature.
-
The progress of the reaction is monitored by HPLC or GC.
-
Upon completion, the product is extracted from the aqueous medium with an organic solvent.
-
The organic extracts are combined, dried, and concentrated, and the product is purified if necessary.
Caption: Comparative workflow for chiral sulfoxide synthesis.
Cost-Benefit Analysis: A Quantitative Comparison
The selection of a synthetic route is a multifactorial decision that balances performance with economic and practical considerations. The following table provides a comparative summary of the key performance indicators for the use of this compound versus its primary alternatives.
| Feature | This compound Route | Kagan-Modena Oxidation | Biocatalytic Oxidation |
| Overall Yield | Moderate to Good (multi-step) | Good to Excellent | Moderate to Good |
| Enantioselectivity | High to Excellent (>95% ee) | Good to Excellent (>90% ee) | Often Excellent (>99% ee) |
| Substrate Scope | Broad (for the auxiliary's application) | Broad | Substrate-dependent |
| Reagent Cost | Moderate (cost of auxiliary synthesis) | Moderate (catalyst and ligand) | Potentially Low (enzyme production) |
| Process Complexity | High (multi-step synthesis and cleavage) | Moderate | Low to Moderate |
| Scalability | Moderate | Good | Can be challenging |
| Waste Generation | Moderate to High (stoichiometric reagents) | Moderate | Low (aqueous media) |
| Safety/Handling | Standard organic synthesis hazards | Requires handling of peroxides | Generally safer |
Discussion and Recommendations
The use of This compound as a chiral auxiliary offers a reliable method for achieving high enantioselectivity in subsequent transformations. The stereochemical outcome is often predictable and well-controlled. However, this approach necessitates a multi-step sequence, including the synthesis of the auxiliary and its subsequent cleavage from the desired product, which can lower the overall yield and increase the process complexity and cost.
The Kagan-Modena oxidation , on the other hand, provides a more direct, catalytic route to chiral sulfoxides.[7][12][13] This method is often more atom-economical and can be more readily scaled up for industrial applications.[12] While generally providing good to excellent enantioselectivities, it may require careful optimization for specific substrates, and the handling of potentially hazardous hydroperoxides is a key safety consideration.
Biocatalytic methods represent an increasingly attractive "green" alternative.[4][8][9][10][11] They often operate under mild, aqueous conditions, generate less waste, and can achieve exceptionally high enantioselectivities. The primary challenges for biocatalysis lie in the potential for limited substrate scope and the need for specialized expertise and equipment for enzyme production and optimization. However, with advancements in enzyme engineering, the applicability of biocatalysis is rapidly expanding.
-
For small-scale, discovery-phase synthesis where high enantiopurity is paramount and substrate availability is limited, the use of a pre-synthesized chiral auxiliary like this compound can be a practical choice.
-
For process development and larger-scale synthesis , the Kagan-Modena oxidation offers a more direct and often more cost-effective catalytic solution, provided that the necessary safety precautions are implemented.[12]
-
For applications where sustainability and high enantiopurity are critical drivers , and for which a suitable enzyme is available or can be developed, biocatalysis presents a compelling and forward-looking approach.
Ultimately, a thorough evaluation of the specific synthetic target, available resources, and project timelines will guide the selection of the most appropriate and cost-effective strategy for accessing the desired chiral sulfoxide.
References
Sources
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- 11. Unconventional Biocatalytic Approaches to the Synthesis of Chiral Sulfoxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. application.wiley-vch.de [application.wiley-vch.de]
Safety Operating Guide
Operational Guide: Safe Disposal of Ethyl 4-[(4-chlorophenyl)sulfinyl]-3-oxobutanoate
[1][2]
Executive Summary & Chemical Profile[1][3][4]
Effective disposal of Ethyl 4-[(4-chlorophenyl)sulfinyl]-3-oxobutanoate requires more than simple waste bin segregation.[1] As a functionalized
This guide moves beyond generic MSDS advice to provide a causal, mechanism-based disposal protocol.
Physicochemical & Hazard Profile[1]
| Property | Specification | Operational Implication |
| Functional Group | Prone to hydrolysis/decarboxylation (CO₂ release) and redox sensitivity.[1] | |
| Halogen Content | Organochlorine | MANDATORY: Segregate as Halogenated Waste . Incineration requires HCl scrubbing.[2] |
| Physical State | Solid or Viscous Oil | Solids must be solubilized or double-bagged to prevent particulate dispersion.[1] |
| Reactivity | Acid/Base Sensitive | Do not mix with strong acids/bases in closed waste containers (Risk of pressurization). |
| Toxicity | Irritant (Skin/Eye/Resp) | Standard PPE (Nitrile gloves, safety glasses, fume hood) required.[2] |
The "Why": Mechanistic Risks in Waste Streams
To ensure safety, we must understand the chemical fate of the molecule in a waste drum.[2]
A. The Decarboxylation Pressure Hazard
The
-
Result: Release of CO₂ gas.[3]
-
Risk: If a waste container is sealed tightly after adding this compound to an acidic mixture, pressure buildup can cause container failure or "burping" of hazardous aerosols upon opening.[2]
B. Sulfoxide Thermal Instability
Sulfoxides (
Step-by-Step Disposal Protocol
Phase 1: Pre-Disposal Stabilization (At the Bench)
Before moving the material to central waste accumulation, ensure it is chemically quiescent.[2]
-
Quenching (If in reaction mixture): Ensure any reactive reagents (e.g., strong oxidizers used to create the sulfoxide) are fully quenched.[2]
-
pH Check: Adjust pH to near-neutral (pH 6-8). Avoid adding this compound to waste containers with pH < 4 or > 10 to mitigate CO₂ generation.[2]
-
Solvent Selection: If dissolving a solid for disposal, use a non-reactive halogenated solvent (e.g., Dichloromethane) or a compatible non-halogenated solvent (Ethyl Acetate).[2] Avoid alcohols if strong acids are present to prevent transesterification.[1]
Phase 2: Waste Segregation & Packaging[1]
CRITICAL RULE: This material must enter the Halogenated Organic Waste stream.
-
Container: High-density polyethylene (HDPE) or Glass.[1]
-
Labeling: Must explicitly state "Contains Halogenated Organics" and "Sulfoxides."[2]
-
Venting: If the waste stream contains significant water or acidic residues, use a vented cap (e.g., filtered bung) for the first 24 hours to allow potential CO₂ off-gassing to equilibrate.[2]
Phase 3: Disposal Decision Logic[1][2]
The following workflow illustrates the decision process for safe disposal.
Figure 1: Operational workflow for segregating and processing sulfinyl-keto ester waste.
Regulatory Compliance & Codes
Compliance depends on your region. Below are the standard classifications for a chlorinated organic intermediate.
United States (EPA RCRA)[1]
-
Waste Code: This specific compound is not P-listed or U-listed by name. However, it defaults to D001 (Ignitable) if in flammable solvent, or potentially F-codes (e.g., F001, F002) if mixed with spent halogenated solvents.[2]
-
Generator Status: If discarded pure, it is generally classified as a Hazardous Chemical Waste requiring incineration.[2]
-
Manifesting: Must be manifested as "Waste Toxic Liquids, Organic, N.O.S. (Contains this compound)" or similar, highlighting the chlorine content.[1][2][4]
European Union (EWC)[1]
Emergency Contingencies
Accidental Spills[1]
-
Evacuate & Ventilate: Sulfoxides can have low vapor pressure, but solvents carrying them may be volatile.[2]
-
PPE: Nitrile gloves (double gloving recommended), lab coat, safety goggles.[2]
-
Absorb: Use vermiculite or sand . Do not use combustible materials like sawdust if strong oxidizers are also present in the spill.
-
Decontaminate: Wash the area with a dilute soap solution. Avoid bleach (hypochlorite), as it can oxidize the sulfoxide to a sulfone or react with other residues.[2]
Exposure First Aid[1]
References
-
PubChem. (n.d.). Ethyl 4-(4-chlorophenyl)-3-oxobutanoate Compound Summary. National Library of Medicine.[2] Retrieved October 26, 2023, from [Link][2]
-
U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261.[6][7] Retrieved October 26, 2023, from [Link][2]
-
European Chemicals Agency (ECHA). (n.d.). Guidance on the classification and labelling of waste. Retrieved October 26, 2023, from [Link][2]
A Comprehensive Guide to Personal Protective Equipment for Handling Ethyl 4-[(4-chlorophenyl)sulfinyl]-3-oxobutanoate
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals engaged in the handling of Ethyl 4-[(4-chlorophenyl)sulfinyl]-3-oxobutanoate. The following procedural guidance is designed to ensure the safe handling of this compound, from initial preparation to final disposal, thereby minimizing exposure risks and fostering a secure laboratory environment.
Hazard Assessment: A Proactive Approach to Safety
Table 1: Potential Hazards of this compound
| Hazard Type | Potential Effect | Rationale |
| Skin Contact | Irritation, potential for allergic reaction, and enhanced absorption of the compound.[2][5] | The sulfoxide group can increase skin permeability.[2] Halogenated aromatic compounds and β-ketoesters can be skin irritants.[3][4] |
| Eye Contact | Serious eye irritation, characterized by redness, tearing, and potential corneal injury.[3][4] | Structurally similar compounds are known to be eye irritants.[3][4] |
| Inhalation | Respiratory tract irritation.[3][4] | Handling of the compound, especially if it is a powder or if aerosols are generated, can lead to inhalation. |
| Ingestion | Harmful if swallowed, may cause gastrointestinal irritation.[3] | Based on the general toxicity of related chemical structures. |
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential to mitigate the risks identified above. The following recommendations are based on established best practices for handling hazardous chemicals.[6][7][8][9]
Hand Protection
Given the presence of the sulfoxide group, standard nitrile gloves may not provide sufficient protection due to the potential for rapid permeation.[2]
-
Primary Recommendation: Butyl rubber gloves are recommended for handling sulfoxide-containing compounds.[2][10]
-
Alternative: If butyl gloves are not available, consider double-gloving with a heavier-duty nitrile glove as the outer layer. However, it is crucial to minimize contact time and change gloves immediately upon any sign of contamination.
-
Glove Removal: Always use the proper glove removal technique to avoid skin contact with the contaminated outer surface of the glove. Dispose of used gloves as hazardous waste.[8]
Eye and Face Protection
-
Standard Operations: At a minimum, chemical safety goggles that meet the ANSI Z.87.1 1989 standard should be worn.[6]
-
Splash Hazard: When there is a risk of splashing, such as during solution preparation or transfer of larger quantities, a face shield should be worn in addition to safety goggles.[6][10]
Body Protection
-
A flame-resistant lab coat should be worn and kept fully buttoned to protect the skin.[6]
-
For procedures with a higher risk of splashing, a chemically resistant apron should be worn over the lab coat.
-
Ensure that legs are fully covered (no shorts or skirts) and wear closed-toe shoes.[6]
Respiratory Protection
Engineering controls, such as a chemical fume hood, are the primary means of preventing inhalation exposure.[8]
-
Required Use: All handling of this compound should be conducted in a certified chemical fume hood.[1]
-
Respirator Use: If engineering controls are not feasible or during a large spill, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.[6][10] Respirator use requires a formal respiratory protection program, including fit testing and training.[6]
Caption: PPE selection workflow based on hazard assessment.
Operational Plan: A Step-by-Step Handling Procedure
Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring safety.
Pre-Handling Checks
-
Verify that the chemical fume hood is functioning correctly.
-
Ensure that a safety shower and eyewash station are readily accessible and unobstructed.[10]
-
Assemble all necessary equipment and reagents before handling the compound to minimize movement and potential for spills.
-
Don the appropriate PPE as outlined in the previous section.
Weighing and Transfer
-
If the compound is a solid, handle it in a manner that minimizes dust generation.
-
Use a spatula for transfers.
-
Weigh the compound in a tared container within the fume hood.
-
Close the primary container immediately after dispensing.
Solution Preparation
-
Slowly add the compound to the solvent to avoid splashing.
-
Keep the container covered as much as possible during dissolution.
-
If heating is required, use a controlled heating source such as a heating mantle and ensure proper ventilation.
Post-Handling
-
Decontaminate all surfaces and equipment that may have come into contact with the chemical.
-
Properly remove and dispose of PPE as hazardous waste.
-
Wash hands thoroughly with soap and water after removing gloves.[3]
Caption: Step-by-step workflow for handling the compound.
Disposal Plan: Responsible Waste Management
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.[11]
Chemical Waste
-
All waste containing this compound, including excess solids and solutions, must be collected in a designated and properly labeled hazardous waste container.[12]
-
Do not dispose of this chemical down the drain.[12]
-
Follow your institution's specific guidelines for hazardous waste disposal.[13]
Contaminated Materials
-
All disposable items that have come into contact with the compound, such as gloves, paper towels, and pipette tips, must be disposed of as hazardous waste.[12]
-
Place these items in a sealed, labeled bag or container within the fume hood before transferring them to the main hazardous waste container.
Caption: Workflow for the proper disposal of waste.
Emergency Procedures: Preparedness is Key
In the event of an accidental exposure or spill, immediate and appropriate action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[3] Seek medical attention.
-
Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[3] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[3]
-
Spill: For a small spill within a fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.[12] For a large spill, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.[12]
References
-
DIMETHYL SULFOXIDE (DMSO) - University of Waterloo. (n.d.). Retrieved from [Link]
-
MATERIAL SAFETY DATA SHEET DIMETHYL SULFOXIDE. (n.d.). Retrieved from [Link]
-
Chapter 7 Chemical Disposal Procedures - University of Wisconsin–Madison. (n.d.). Retrieved from [Link]
-
Proper disposal of chemicals - Sciencemadness Wiki. (2025, August 20). Retrieved from [Link]
-
Standard Operating Procedures for Dimethyl Sulfoxide (DMSO). (n.d.). Retrieved from [Link]
-
Chemical Safety: Personal Protective Equipment. (n.d.). Retrieved from [Link]
-
Personal Protective Equipment (PPE) - CHEMM. (n.d.). Retrieved from [Link]
-
8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista. (2022, October 6). Retrieved from [Link]
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- 4. fishersci.com [fishersci.com]
- 5. download.basf.com [download.basf.com]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 8. benchchem.com [benchchem.com]
- 9. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
